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  • Product: P005091
  • CAS: 882257-11-6

Core Science & Biosynthesis

Foundational

The Core Mechanism of P005091 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction P005091, also known as P5091, is a potent and selective small-molecule inhibitor of Ubiquitin-specific Protease 7 (USP7).[1] USP7 is a deubiqui...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091, also known as P5091, is a potent and selective small-molecule inhibitor of Ubiquitin-specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis, primarily through its stabilization of key oncoproteins and cell cycle regulators. Aberrant USP7 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of P005091 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action

P005091 exerts its anti-cancer effects by selectively inhibiting the deubiquitinating activity of USP7. This inhibition leads to the increased polyubiquitination and subsequent proteasomal degradation of USP7 substrates. Two of the most well-characterized substrates with significant implications in oncology are Mouse Double Minute 2 homolog (MDM2) and β-catenin.

The p53-MDM2 Axis

In cancer cells with wild-type p53, the primary mechanism of P005091-induced apoptosis is through the modulation of the p53-MDM2 axis. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation, thereby keeping its levels low in unstressed cells. USP7 deubiquitinates and stabilizes MDM2, thus promoting the degradation of p53.

By inhibiting USP7, P005091 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and proteasomal degradation.[1] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[2] Elevated p53 then transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest and apoptosis.[2] This mechanism is particularly effective in tumors that retain wild-type p53 and rely on MDM2 overexpression for oncogenesis.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_ub P005091 P005091 USP7 USP7 P005091->USP7 inhibits MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (degrades) MDM2_Ub MDM2-Ub p21 p21 p53->p21 activates Ub Ubiquitin Ub->MDM2 ubiquitination Proteasome Proteasome Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis induces MDM2_Ub->Proteasome degradation

Diagram 1: P005091 mechanism via the p53-MDM2 pathway.
The Wnt/β-catenin Signaling Pathway

In certain cancers, such as colorectal cancer (CRC), the anti-tumor activity of P005091 is mediated through the inhibition of the Wnt/β-catenin signaling pathway.[3][4] USP7 has been shown to deubiquitinate and stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway. The aberrant activation of this pathway is a hallmark of many CRCs.

P005091-mediated inhibition of USP7 leads to the increased ubiquitination and subsequent proteasomal degradation of β-catenin.[3] This reduction in β-catenin levels attenuates the transcription of Wnt target genes, which are crucial for cancer cell proliferation and survival.[3][4]

Wnt_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ub_cyto P005091 P005091 USP7 USP7 P005091->USP7 inhibits beta_catenin β-catenin USP7->beta_catenin deubiquitinates (stabilizes) TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates beta_catenin_Ub β-catenin-Ub Ub Ubiquitin Ub->beta_catenin ubiquitination Proteasome Proteasome Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes transcribes Proliferation Cell Proliferation Wnt_genes->Proliferation promotes beta_catenin_Ub->Proteasome degradation

Diagram 2: P005091 mechanism via the Wnt/β-catenin pathway.

Quantitative Data

The efficacy of P005091 has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of P005091 (EC50 and IC50 Values)

Cancer TypeCell LineParameterValue (µM)Reference
Multiple Myeloma MM.1SIC50~8[3]
MM.1R (Dexamethasone resistant)IC50~10[3]
U266IC50~12[3]
OPM2IC50~6[3]
RPMI-8226IC50~14[3]
ANBL-6.WTIC506.83[2]
ANBL-6.BR (Bortezomib resistant)IC509.85[2]
Colorectal Cancer HCT116IC50~10[3]
SW480IC50~12[3]
Ovarian Cancer SKOV3 (p53-null)IC50>50[5]
HeyA8 (p53-wt)IC50~25[5]
OVCAR-8 (p53-mutant)IC50~35[5]
Prostate Cancer LNCaPIC50~7[2]
22Rv1IC50~6[2]
Enzymatic Assay Recombinant USP7EC504.2[1]

Table 2: In Vivo Efficacy of P005091 in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Multiple Myeloma MM.1S Xenograft (SCID mice)10 mg/kg, i.v., twice weeklySignificant tumor growth inhibition and increased survival[2]
Colorectal Cancer HCT116 Xenograft (Nude mice)10 mg/kg, i.p., dailySignificant tumor growth suppression[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of P005091.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the cytotoxic effects of P005091 on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium

    • P005091 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of P005091 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This technique is used to detect changes in the protein levels of USP7 substrates (MDM2, β-catenin) and downstream effectors (p53, p21).

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-catenin, anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells and quantify protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following P005091 treatment.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with P005091 at the desired concentration and time point.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines treatment P005091 Treatment (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot Analysis (Protein Expression) treatment->western apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 IC50 Determination viability->ic50 mechanism Mechanism Elucidation western->mechanism apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant xenograft Xenograft Model (e.g., SCID mice) tumor_growth Tumor Implantation & Growth xenograft->tumor_growth p005091_admin P005091 Administration (e.g., i.v., i.p.) tumor_growth->p005091_admin monitoring Tumor Volume & Survival Monitoring p005091_admin->monitoring efficacy Efficacy Assessment monitoring->efficacy

Diagram 3: General experimental workflow for evaluating P005091.

Conclusion

P005091 is a selective inhibitor of USP7 that demonstrates significant anti-cancer activity in a variety of preclinical models. Its primary mechanisms of action involve the destabilization of MDM2, leading to p53-mediated apoptosis, and the degradation of β-catenin, resulting in the inhibition of the Wnt signaling pathway. The data presented in this guide underscore the therapeutic potential of targeting USP7 with small-molecule inhibitors like P005091. Further research and clinical investigation are warranted to fully elucidate its efficacy and safety profile in cancer patients.

References

Exploratory

P005091: A Deep Dive into its Mechanism as a USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the small molecule inhibitor P005091 (also known as P5091) and its mechanism of action in targetin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor P005091 (also known as P5091) and its mechanism of action in targeting Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that has emerged as a significant target in oncology due to its role in regulating the stability of key proteins involved in tumor suppression and oncogenesis, such as p53 and MDM2 (murine double minute 2), also known as HDM2 in humans.[1][2][3] P005091 has been identified as a potent and selective inhibitor of USP7, demonstrating significant anti-tumor activity in various cancer models.[4]

Core Mechanism of Action

P005091, a trisubstituted thiophene compound, exerts its inhibitory effect on USP7 through a selective, non-covalent interaction.[5][6] This inhibition of USP7's deubiquitinating activity leads to a cascade of downstream effects, primarily centered around the destabilization of USP7's natural substrates. The core of its anti-cancer activity lies in its ability to disrupt the USP7-HDM2-p53 axis.[2][3]

Normally, USP7 deubiquitinates and stabilizes HDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, P005091 leads to the increased polyubiquitination and subsequent degradation of HDM2.[5][6] The reduction in HDM2 levels results in the stabilization and accumulation of p53.[1][2] Elevated p53 then transcriptionally activates its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Interestingly, the cytotoxic effects of P005091 are not solely dependent on a wild-type p53 status and have been observed in both p53+/+ and p53-mutant cancer cell lines.[1][2] This suggests the involvement of p53-independent pathways, which may include the modulation of other USP7 substrates like claspin and Chk1, proteins involved in DNA damage response.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for P005091's activity and effects.

Table 1: In Vitro Potency and Selectivity of P005091

ParameterValueDescriptionReference(s)
EC50 4.2 µMHalf-maximal effective concentration for USP7 inhibition in a cell-free assay.[5][6]
IC50 4.2 µMHalf-maximal inhibitory concentration against recombinant USP7.[2]
Selectivity > 100 µMEC50 against other deubiquitinating enzymes (DUBs) and cysteine proteases.[5][6]

Table 2: Cellular Activity of P005091 in Cancer Cell Lines

Cell LineCancer TypeParameterValueDescriptionReference(s)
HCT-116 Colorectal CarcinomaIC5011 µMCytotoxicity after 72 hours of treatment.[5]
Multiple Myeloma (MM) cell lines Multiple MyelomaIC50 Range6 - 14 µMDose-dependent decrease in viability in various MM cell lines, including those resistant to conventional therapies.[5]
T47D Breast CancerIC50~10 µMApproximately 50% decrease in cell viability after 3 days of treatment.[7]
MCF7 Breast CancerIC50~10 µMApproximately 50% decrease in cell viability after 2 days of treatment.[7]

Key Experimental Protocols

Below are the general methodologies for key experiments used to characterize the inhibitory activity of P005091 against USP7.

Ubiquitin-Vinyl Methyl Ester (Ub-VME) Competition Assay

This assay is used to determine if P005091 directly interacts with the active site of USP7 in a cellular context.

  • Cell Culture and Treatment: HEK293T cells are cultured and treated with either DMSO (vehicle control) or varying concentrations of P005091.

  • Cell Lysis: Cells are lysed to obtain crude cell extracts containing endogenous DUBs.

  • Probe Labeling: The cell extracts are incubated with HA-Ub-VME, a probe that covalently binds to the active site of DUBs.

  • Immunoblotting: The proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an anti-USP7 antibody to visualize the labeled and unlabeled forms of USP7.

  • Principle: In the presence of P005091, the binding of HA-Ub-VME to USP7 is inhibited in a concentration-dependent manner, resulting in a decrease in the higher molecular weight band corresponding to the USP7-Ub-VME conjugate and an increase in the band for unlabeled USP7.[4]

In Vitro Deubiquitination (DUB) Assay

This assay directly measures the enzymatic activity of USP7 and its inhibition by P005091.

  • Reagents: Recombinant USP7 enzyme, polyubiquitin chains (e.g., K48-linked), and P005091 at various concentrations.

  • Reaction: Recombinant USP7 is incubated with polyubiquitin chains in the presence of varying concentrations of P005091 or a vehicle control.

  • Analysis: The reaction products are resolved by SDS-PAGE and visualized by immunoblotting with an anti-ubiquitin antibody.

  • Principle: Active USP7 cleaves the polyubiquitin chains into mono-ubiquitin. P005091 inhibits this cleavage in a dose-dependent manner, resulting in the persistence of high molecular weight polyubiquitin chains.[5][6]

Cellular Viability and Apoptosis Assays

These assays assess the cytotoxic effects of P005091 on cancer cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MM.1S, T47D, MCF7) are seeded in multi-well plates and treated with a range of P005091 concentrations for specified durations (e.g., 24, 48, 72 hours).

  • Viability Assay (e.g., MTT, MTS): A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to the cells. Viable cells metabolize the reagent, producing a colored product that can be quantified spectrophotometrically.[7]

  • Apoptosis Assay (e.g., Annexin V/PI Staining): Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis for Apoptosis Markers: Cell lysates are analyzed by immunoblotting for the cleavage of caspase-9, caspase-3, and PARP, which are hallmarks of apoptosis.[5]

Visualizations

Signaling Pathway of P005091-mediated USP7 Inhibition

P005091_USP7_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 With P005091 Treatment USP7 USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation P005091 P005091 USP7_inhibited USP7 P005091->USP7_inhibited Inhibits HDM2_ub Polyubiquitinated HDM2 USP7_inhibited->HDM2_ub Leads to Polyubiquitination Proteasome_2 Proteasome HDM2_ub->Proteasome_2 Degradation p53_stable Stabilized p53 p21 p21 p53_stable->p21 Activates Apoptosis Apoptosis & Cell Cycle Arrest p53_stable->Apoptosis p21->Apoptosis

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53 stabilization.

Experimental Workflow for Assessing P005091 Activity

P005091_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_outcomes Outcomes in_vitro_dub In Vitro DUB Assay (Recombinant USP7 + Poly-Ub) ec50_determination EC50 Determination in_vitro_dub->ec50_determination mechanism_validation Mechanism Validation ec50_determination->mechanism_validation cell_treatment Cancer Cell Lines + P005091 ub_vme Ub-VME Competition Assay cell_treatment->ub_vme viability Cell Viability Assay (MTT/MTS) cell_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_treatment->apoptosis western_blot Western Blot (HDM2, p53, p21, Cleaved Caspases) cell_treatment->western_blot ub_vme->mechanism_validation cytotoxicity_quantification Cytotoxicity Quantification viability->cytotoxicity_quantification apoptosis->cytotoxicity_quantification pathway_analysis Downstream Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for characterizing P005091's biochemical and cellular activities.

References

Foundational

P005091: A Deep Dive into its Modulation of the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals. Executive Summary P005091, also known as P5091, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

P005091, also known as P5091, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of the p53 tumor suppressor pathway. By inhibiting USP7, P005091 disrupts the delicate balance of protein stability within this pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of P005091 on the p53 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and drug development professionals.

The Role of USP7 in the p53 Signaling Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2 (murine double minute 2). MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low in normal, unstressed cells.

USP7 is a key player in this regulatory axis. It deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[1][2][3] This function of USP7 makes it an attractive therapeutic target for cancers where p53 function is compromised.

Mechanism of Action of P005091

P005091 exerts its effect on the p53 pathway through the direct inhibition of USP7's deubiquitinating activity. The inhibition of USP7 by P005091 sets off a cascade of events:

  • Increased MDM2 Ubiquitination and Degradation: By blocking USP7's ability to remove ubiquitin chains from MDM2, P005091 promotes the polyubiquitination and subsequent proteasomal degradation of MDM2.[4][5]

  • p53 Stabilization and Accumulation: The degradation of MDM2 relieves the negative regulation on p53. This leads to the stabilization and accumulation of p53 protein within the cell.[4][5]

  • Activation of p53 Target Genes: The accumulated p53 is transcriptionally active and upregulates the expression of its downstream target genes, most notably p21 (CDKN1A), a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[4][5]

  • Induction of Apoptosis: The activation of the p53 pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6]

This mechanism is visually represented in the following signaling pathway diagram.

p53_pathway_P005091 cluster_normal Normal Cellular State cluster_P005091 With P005091 Treatment USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin Proteasome_norm Proteasome p53->Proteasome_norm P005091 P005091 USP7_inhibited USP7 P005091->USP7_inhibited MDM2_ub Ub-MDM2 USP7_inhibited->MDM2_ub Deubiquitination Blocked Proteasome_P005091 Proteasome MDM2_ub->Proteasome_P005091 Degradation p53_active p53 (stabilized) p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p21->Apoptosis Induces

Figure 1: P005091's effect on the p53 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of P005091.

Parameter Value Assay Reference
EC50 for USP7 Inhibition4.2 µMIn vitro deubiquitinase activity assay[4][5]
Selectivity vs. other DUBs> 100 µMIn vitro deubiquitinase activity assay[4]

Table 1: In vitro activity of P005091 against USP7.

Cell Line Cancer Type IC50 (µM) Reference
MM.1RMultiple Myeloma6-14[4][5]
Dox-40Multiple Myeloma6-14[4][5]
LR5Multiple Myeloma6-14[4][5]
HCT116Colorectal Carcinoma11[5]
HeyA8 (p53 wt)Ovarian Cancer~25[6]
OVCAR-8 (p53 mut)Ovarian Cancer~40[6]

Table 2: Cytotoxic activity of P005091 in various cancer cell lines.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of P005091 on the p53 signaling pathway.

Western Blotting for p53 and MDM2 Levels

This protocol is used to assess the protein levels of p53 and MDM2 in cells treated with P005091.

Workflow Diagram:

western_blot_workflow start Cancer Cell Culture treatment Treat with P005091 (e.g., 10 µM for 24h) start->treatment lysis Cell Lysis (RIPA buffer + protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-MDM2, anti-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end Results analysis->end

Figure 2: Western blotting experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of P005091 (or DMSO as a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Ubiquitination Assay for MDM2

This protocol is used to determine if P005091 treatment leads to an increase in the ubiquitination of MDM2.

Workflow Diagram:

ubiquitination_assay_workflow start Transfect cells with HA-Ubiquitin and Flag-MDM2 treatment Treat with P005091 and proteasome inhibitor (MG132) start->treatment lysis Cell Lysis (denaturing buffer) treatment->lysis ip Immunoprecipitation (with anti-Flag antibody) lysis->ip wash Wash Beads ip->wash elution Elution of Immunocomplexes wash->elution western Western Blot Analysis (with anti-HA and anti-Flag antibodies) elution->western end Detection of polyubiquitinated MDM2 western->end

Figure 3: In vivo ubiquitination assay workflow.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding HA-tagged ubiquitin and Flag-tagged MDM2.

  • Treatment: After 24-48 hours, treat the cells with P005091 and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate Flag-MDM2 from the cell lysates using an anti-Flag antibody conjugated to agarose beads.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-HA antibody to detect ubiquitinated MDM2 and an anti-Flag antibody to confirm the immunoprecipitation of MDM2.

Cell Viability Assay (MTT Assay)

This protocol is used to measure the cytotoxic effect of P005091 on cancer cells.

Workflow Diagram:

mtt_assay_workflow start Seed cells in a 96-well plate treatment Treat with serial dilutions of P005091 start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis end Results analysis->end

Figure 4: Cell viability (MTT) assay workflow.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1x10^4 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of P005091 for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

P005091 is a valuable research tool for investigating the intricacies of the p53 signaling pathway. Its selective inhibition of USP7 provides a clear mechanism for the activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the USP7-MDM2-p53 axis in oncology. The provided diagrams serve as a quick reference for the complex biological processes and experimental workflows involved in the study of P005091.

References

Exploratory

The Role of P005091 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have e...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex and highly regulated network of pathways collectively known as the DNA Damage Response (DDR). A key player in this intricate system is the Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in maintaining genomic stability. P005091, also known as P5091, has been identified as a potent and selective inhibitor of USP7, making it a valuable tool for investigating the role of this enzyme in the DDR and a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the function of P005091 in the context of the DNA damage response, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

P005091: A Selective Inhibitor of USP7

P005091 is a trisubstituted thiophene compound that selectively inhibits the deubiquitinating activity of USP7.[1][2] Deubiquitinating enzymes (DUBs) are crucial regulators of protein stability and function, and USP7 is a master regulator involved in various cellular processes, including cell cycle control, apoptosis, and DNA repair.[3][4] P005091 has been shown to exhibit high selectivity for USP7 over other deubiquitinating enzymes.[1][2]

Mechanism of Action in the DNA Damage Response

The primary mechanism by which P005091 influences the DNA damage response is through the inhibition of USP7's deubiquitinating activity. USP7 stabilizes a multitude of proteins involved in DNA repair by removing ubiquitin chains, thereby preventing their proteasomal degradation. By inhibiting USP7, P005091 leads to the increased ubiquitination and subsequent degradation of these key DDR proteins. This disruption of protein stability has profound effects on the cell's ability to repair DNA damage, often leading to cell cycle arrest and apoptosis.

Key Signaling Pathways Modulated by P005091

The inhibition of USP7 by P005091 impacts several critical signaling pathways involved in the DNA damage response. These include pathways governing DNA double-strand break (DSB) repair, such as homologous recombination (HR) and non-homologous end joining (NHEJ), as well as pathways controlling cell cycle checkpoints and apoptosis.

The p53-MDM2 Pathway

One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 with P005091 leads to the destabilization and degradation of MDM2.[5] This, in turn, allows for the accumulation and activation of p53, a critical transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to DNA damage.[5][6]

G cluster_0 Normal Conditions cluster_1 With P005091 USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degradation) Proteasome Proteasome p53->Proteasome Degraded P005091 P005091 USP7_inhibited USP7 P005091->USP7_inhibited Inhibits MDM2_ub MDM2 (Ubiquitinated) Proteasome_mdm2 Proteasome_mdm2 MDM2_ub->Proteasome_mdm2 Degraded p53_active p53 (Accumulates) CellCycleArrest CellCycleArrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Figure 1: P005091 disrupts the USP7-MDM2-p53 axis, leading to p53 accumulation.
Double-Strand Break Repair Pathways

USP7 plays a crucial role in regulating the stability of several proteins involved in the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.

  • Coiled-Coil Domain Containing 6 (CCDC6): CCDC6 is a tumor suppressor protein involved in homologous recombination (HR), a high-fidelity DSB repair pathway. USP7 has been shown to deubiquitinate and stabilize CCDC6. Treatment with P005091 accelerates the degradation of CCDC6, impairing HR-mediated DNA repair.[7] This suggests that combining P005091 with agents that induce DSBs could be a promising therapeutic strategy.

  • Mediator of DNA Damage Checkpoint 1 (MDC1): MDC1 is a key scaffold protein that is recruited to sites of DSBs and is essential for the amplification of the DNA damage signal. USP7 physically associates with the MRN-MDC1 complex and deubiquitinates MDC1, thereby stabilizing it at the damage site.[8] Inhibition of USP7 with P005091 impairs the recruitment of downstream repair factors like BRCA1 and 53BP1 to DNA lesions.[8]

  • RNF168: The E3 ubiquitin ligase RNF168 plays a critical role in signaling DNA damage by ubiquitinating histones at sites of DSBs. USP7 regulates the stability of RNF168, and its inhibition leads to decreased RNF168 levels.[9] This, in turn, compromises the ubiquitination events necessary for the recruitment of downstream repair proteins.

G cluster_0 DNA Double-Strand Break Repair P005091 P005091 USP7 USP7 P005091->USP7 Inhibits CCDC6 CCDC6 USP7->CCDC6 Stabilizes MDC1 MDC1 USP7->MDC1 Stabilizes RNF168 RNF168 USP7->RNF168 Stabilizes HR_Repair Homologous Recombination CCDC6->HR_Repair DDR_Signaling DDR Signaling Amplification MDC1->DDR_Signaling Ub_Signaling Ubiquitin Signaling RNF168->Ub_Signaling Impaired_Repair Impaired DNA Repair

Figure 2: P005091-mediated inhibition of USP7 destabilizes key DSB repair proteins.

Quantitative Data on P005091 Activity

The following tables summarize key quantitative data regarding the activity of P005091 from various studies.

Parameter Value Assay Condition Reference
EC50 for USP7 4.2 µMCell-free assay[1]
IC50 for USP7 4.2 µMIn vitro enzymatic assay[1]

Table 1: In Vitro Inhibitory Activity of P005091 against USP7

Cell Line Cancer Type IC50 (µM) Assay Duration Reference
MM.1RMultiple Myeloma6-14Not Specified[1]
Dox-40Multiple Myeloma6-14Not Specified[1]
LR5Multiple Myeloma6-14Not Specified[1]
T47DBreast Cancer~103 days[10]
MCF7Breast Cancer~102 days[10]

Table 2: Cytotoxic Activity of P005091 in Various Cancer Cell Lines

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of P005091 in the DNA damage response.

Cell Viability and Proliferation Assays
  • MTS Assay: To assess the effect of P005091 on cell viability, breast cancer cell lines (T47D and MCF7) were treated with different concentrations of P005091 (2µM, 5µM, 10µM, and 20µM) for up to 3 days. Cell viability was measured using the MTS assay, which showed a concentration-dependent reduction in viability.[10]

  • Colony Formation Assay: To determine the long-term effect of P005091 on cell proliferation, breast cancer cells were treated with 10µM P005091 for 48 hours (MCF7) or 72 hours (T47D). After treatment, cells were allowed to form colonies for a specified period. The number and size of the colonies were then quantified to assess the impact on clonogenic survival.[10]

Immunoblotting

Immunoblotting (Western blotting) is a fundamental technique used to detect and quantify the levels of specific proteins. In the context of P005091 research, it is used to assess the levels of USP7 and its downstream targets.

  • Protocol Overview:

    • Cell Lysis: Cells treated with P005091 or a vehicle control are lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., USP7, MDM2, p53, CCDC6) and a loading control (e.g., GAPDH, β-actin).

    • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: The signal is detected using a chemiluminescent substrate and imaged.

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of proteins and to assess the formation of protein foci at sites of DNA damage.

  • Protocol Overview:

    • Cell Culture and Treatment: Cells are grown on coverslips and treated with P005091 and/or a DNA damaging agent.

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

    • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., Rad51, γH2AX).

    • Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody.

    • Nuclear Staining: The nucleus is counterstained with a DNA dye (e.g., DAPI).

    • Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number and intensity of nuclear foci are then quantified.

In Vitro Deubiquitination Assay

These assays are used to directly measure the enzymatic activity of USP7 and the inhibitory effect of P005091.

  • Protocol Overview:

    • Recombinant Enzyme: Recombinant USP7 is incubated with a dose range of P005091.[2]

    • Substrate Addition: A ubiquitinated substrate (e.g., Ub-PLA2) is added to the reaction.[2]

    • Fluorescence Measurement: The cleavage of the ubiquitin moiety releases a fluorescent product, which is measured over time using a fluorescence plate reader.[2]

Logical Workflow for Investigating P005091's Role in DDR

The investigation of P005091's role in the DNA damage response typically follows a logical progression of experiments designed to build upon one another.

G cluster_0 Experimental Workflow A In Vitro Enzymatic Assays B Cell Viability & Proliferation Assays A->B Confirm Cellular Activity C Immunoblotting for Protein Levels B->C Investigate Molecular Mechanism D Immunofluorescence for DNA Repair Foci C->D Assess Impact on DDR E Ubiquitination Assays C->E Confirm Target Engagement F Functional DNA Repair Assays D->F Validate Functional Defect G In Vivo Tumor Models F->G Evaluate Therapeutic Potential

Figure 3: A typical experimental workflow to characterize P005091's effects on the DDR.

Conclusion

P005091, as a selective inhibitor of USP7, serves as an invaluable tool for dissecting the intricate role of deubiquitination in the DNA damage response. By destabilizing key DDR proteins such as MDM2, CCDC6, and MDC1, P005091 disrupts critical signaling pathways, impairs DNA repair, and induces cell death in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting USP7 in oncology and other diseases characterized by genomic instability. The continued exploration of P005091 and other USP7 inhibitors holds significant promise for the development of novel and effective anti-cancer therapies.

References

Foundational

P005091: A Novel USP7 Inhibitor for Targeted Therapy of Multiple Myeloma

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Multiple myeloma (MM) remains a largely incurable hematologic malignancy, with many patients developing resistance to standard-of-car...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple myeloma (MM) remains a largely incurable hematologic malignancy, with many patients developing resistance to standard-of-care therapies such as the proteasome inhibitor bortezomib. This necessitates the development of novel therapeutic agents that target alternative pathways crucial for MM cell survival and proliferation. P005091, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting P005091 as a potential therapeutic agent for multiple myeloma, with a focus on its mechanism of action, efficacy in overcoming drug resistance, and synergistic potential with existing anti-myeloma drugs. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction: The Role of USP7 in Multiple Myeloma

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and maintaining cellular homeostasis. Its dysregulation is a hallmark of many cancers, including multiple myeloma. Deubiquitinating enzymes (DUBs) are key components of the UPS, as they can reverse the ubiquitination process, thereby rescuing proteins from degradation.

USP7 is a DUB that has garnered significant attention in cancer biology due to its role in stabilizing several oncoproteins and cell cycle regulators. In multiple myeloma, high expression of USP7 is associated with poor overall survival.[1] One of the primary substrates of USP7 is the E3 ubiquitin ligase HDM2 (human homolog of murine double minute 2). USP7 deubiquitinates and stabilizes HDM2, which in turn promotes the degradation of the tumor suppressor p53.[2][3] By inhibiting USP7, P005091 disrupts this axis, leading to the destabilization of HDM2, accumulation of p53, and subsequent induction of apoptosis in myeloma cells.[2][4]

Mechanism of Action of P005091

P005091 is a selective inhibitor of USP7, demonstrating potent and specific activity against this deubiquitinating enzyme with an EC50 of 4.2 μM.[4] It does not significantly inhibit other DUBs such as USP2, USP5, USP8, UCHL1, or UCHL3, nor other cysteine proteases.[2][4] The primary mechanism of action of P005091 in multiple myeloma cells involves the inhibition of USP7, which leads to a cascade of downstream events culminating in apoptosis.

The USP7-HDM2-p53-p21 Signaling Pathway

The cytotoxic effects of P005091 are primarily mediated through the USP7-HDM2-p53-p21 signaling pathway.[2][3] Inhibition of USP7 by P005091 leads to the polyubiquitination and subsequent degradation of HDM2.[2][4] This reduction in HDM2 levels results in the stabilization and accumulation of its substrate, the tumor suppressor protein p53.[2][4] Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and apoptosis.[2][4] Interestingly, the cytotoxic activity of P005091 is not entirely dependent on a functional p53, suggesting the involvement of other downstream effectors.[2][4]

USP7_Pathway cluster_1 Cellular Processes P005091 P005091 USP7 USP7 P005091->USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Degrades) p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis Induces Ub Ubiquitin

Figure 1: P005091 Mechanism of Action.

Preclinical Efficacy of P005091 in Multiple Myeloma

In Vitro Activity

P005091 induces a dose-dependent decrease in the viability of various human multiple myeloma cell lines, including those resistant to conventional therapies.[2][4]

Table 1: In Vitro Cytotoxicity of P005091 in Multiple Myeloma Cell Lines

Cell LineResistance ProfileIC50 (μM)
MM.1RDexamethasone-resistant6-14
Dox-40Doxorubicin-resistant6-14
LR5Melphalan-resistant6-14
ANBL-6.WTBortezomib-sensitive6.83
ANBL-6.BRBortezomib-resistant9.85

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

P005091-induced apoptosis is mediated, at least in part, through the activation of caspases, including caspase-3, -8, and -9.[2]

Overcoming Bortezomib Resistance

A significant challenge in the treatment of multiple myeloma is the development of resistance to proteasome inhibitors like bortezomib. P005091 has demonstrated the ability to overcome bortezomib resistance. In isogenic bortezomib-sensitive (ANBL-6.WT) and -resistant (ANBL-6.BR) MM cell lines, the IC50 ratio (resistant/sensitive) for P005091 was significantly lower than that for bortezomib, indicating its efficacy in the resistant setting.[2] The mechanism for overcoming bortezomib resistance may involve the suppression of the NF-κB signaling pathway through the stabilization of IκBα.[1]

In Vivo Efficacy

In vivo studies using human multiple myeloma xenograft mouse models have demonstrated the potent anti-tumor activity of P005091.

Table 2: In Vivo Efficacy of P005091 in Multiple Myeloma Xenograft Models

Xenograft ModelTreatment RegimenOutcome
MM.1S10 mg/kg P005091, IV, twice weekly for 3 weeksSignificant inhibition of tumor growth and prolonged survival
ARP-1 (p53-null)10 mg/kg P005091, IV, twice weekly for 3 weeksInhibition of tumor growth and prolonged survival

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

Treatment with P005091 in these models was well-tolerated, with no significant weight loss observed in the treated mice.[2] Tumors harvested from P005091-treated mice showed decreased USP7 activity, reduced HDM2 levels, and increased p21 levels, confirming the in vivo mechanism of action.[2] Furthermore, P005091 treatment led to a decrease in tumor cell proliferation (assessed by Ki67 and BrdU staining) and an increase in apoptosis (assessed by cleaved caspase-3 and TUNEL staining).[2]

Synergistic Activity with Other Anti-Myeloma Agents

P005091 exhibits synergistic anti-myeloma activity when combined with other established and novel therapeutic agents.

Table 3: Synergistic Combinations with P005091 in Multiple Myeloma

Combination AgentEffect
LenalidomideSynergistic cytotoxicity
SAHA (HDAC inhibitor)Synergistic anti-MM activity
DexamethasoneSynergistic anti-MM activity

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

Isobologram analysis confirmed the synergistic cytotoxic effect of P005091 in combination with lenalidomide.[2] These findings provide a strong rationale for combination therapies in a clinical setting.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in preclinical studies of P005091.[2]

Objective: To determine the cytotoxic effect of P005091 on multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • P005091 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (e.g., Perkin Elmer Envision)

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of P005091 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the P005091 dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed MM cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_p005091 Add P005091 dilutions incubate_24h->add_p005091 incubate_48_72h Incubate 48-72h add_p005091->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization buffer incubate_4h->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Calculate viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: MTT Cell Viability Assay Workflow.
Western Blot Analysis

This protocol is a general guideline based on standard western blotting procedures referenced in the context of P005091 studies.[4]

Objective: To analyze the protein expression levels of USP7, HDM2, p53, p21, and apoptosis-related proteins in multiple myeloma cells treated with P005091.

Materials:

  • Multiple myeloma cells

  • P005091

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for USP7, HDM2, p53, p21, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat multiple myeloma cells with P005091 at desired concentrations and time points.

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Mouse Model

This protocol is based on the in vivo studies described for P005091.[2]

Objective: To evaluate the in vivo anti-tumor efficacy of P005091 in a multiple myeloma xenograft mouse model.

Materials:

  • CB-17 SCID mice (6-8 weeks old)

  • Human multiple myeloma cell lines (e.g., MM.1S, ARP-1)

  • Matrigel

  • P005091

  • Vehicle control (e.g., sterile saline or appropriate buffer)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Subcutaneously implant 5 x 10^6 MM.1S or ARP-1 cells mixed with Matrigel into the flank of CB-17 SCID mice.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

  • Administer P005091 (e.g., 10 mg/kg) intravenously twice weekly. Administer vehicle to the control group.

  • Monitor tumor volume and body weight of the mice regularly throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • For survival studies, monitor mice until they meet predefined endpoint criteria (e.g., tumor size, clinical signs of distress).

Future Directions and Clinical Perspective

The preclinical data for P005091 strongly support its further investigation as a therapeutic agent for multiple myeloma. Key areas for future research include:

  • Clinical Trials: The robust preclinical efficacy and favorable safety profile of P005091 warrant its evaluation in clinical trials, both as a monotherapy and in combination with other anti-myeloma agents.

  • Biomarker Development: Identifying predictive biomarkers of response to P005091 will be crucial for patient selection and personalized medicine approaches. The expression levels of USP7, HDM2, and the p53 mutation status could be potential biomarkers.

  • Combination Strategies: Further exploration of synergistic combinations with other targeted therapies and immunotherapies could lead to more effective and durable responses in multiple myeloma patients.

  • Mechanisms of Resistance: Investigating potential mechanisms of resistance to P005091 will be important for developing strategies to overcome or prevent resistance.

Conclusion

P005091 represents a promising novel therapeutic agent for the treatment of multiple myeloma. Its targeted inhibition of USP7, leading to the activation of the p53 tumor suppressor pathway, provides a distinct mechanism of action that is effective even in drug-resistant a setting. The strong preclinical data, including its ability to overcome bortezomib resistance and its synergistic effects with other anti-myeloma drugs, provide a solid foundation for its clinical development. Further research and clinical evaluation of P005091 hold the potential to improve outcomes for patients with multiple myeloma.

References

Exploratory

A Technical Guide to P005091: A Selective USP7 Inhibitor

Discovery and Development of a Novel USP7 Inhibitor for Cancer Therapy This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of P005091 (also known as P5091)...

Author: BenchChem Technical Support Team. Date: November 2025

Discovery and Development of a Novel USP7 Inhibitor for Cancer Therapy

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of P005091 (also known as P5091), a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). P005091 has emerged as a significant tool for cancer research and a potential therapeutic agent due to its ability to modulate key cellular pathways involved in tumor suppression and cell cycle control. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of P005091

P005091 was identified through a high-throughput screening (HTS) of a diversity-based library of small molecules.[1] The screening utilized a ubiquitin-phospholipase A2 (Ub-PLA2) reporter assay to identify compounds that could inhibit the deubiquitinating activity of USP7.[1] This assay is based on the principle that cleavage of the Ub-PLA2 fusion protein by a deubiquitinating enzyme (DUB) releases active PLA2, which then acts on a substrate to produce a quantifiable fluorescent signal.[1] Inhibitors of the DUB prevent this cleavage, leading to a decrease in fluorescence.

The chemical structure of P005091 is a tri-substituted thiophene with dichlorophenylthio, nitro, and acetyl substituents, identified as 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone.[2][3]

Chemical Synthesis

While a detailed, step-by-step chemical synthesis protocol for P005091 is not extensively published in the public domain, its chemical name and structure are well-defined. The molecule is a trisubstituted thiophene derivative.[2][4] The structure-activity relationship (SAR) data for P005091 and its analogs have been explored to optimize its inhibitory activity against USP7.[1]

Chemical Information:

Identifier Value
IUPAC Name 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone
Synonyms P5091
CAS Number 882257-11-6
Molecular Formula C12H7Cl2NO3S2
Molecular Weight 348.22 g/mol

| SMILES | CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)--INVALID-LINK--[O-] |

Mechanism of Action and Signaling Pathway

P005091 is a selective and potent inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumor suppression.[5] USP7's key substrates include the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (also known as MDM2).[2]

By inhibiting USP7, P005091 prevents the deubiquitination of HDM2, leading to its polyubiquitination and subsequent proteasomal degradation.[2][4] The reduction in HDM2 levels results in the stabilization and accumulation of p53.[2] Elevated p53 then transcriptionally activates its target genes, such as the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.[2][4] The cytotoxic effects of P005091 are mediated, at least in part, through this HDM2-p21 signaling axis.[2] Interestingly, while p53 is upregulated, the cytotoxic activity of P005091 is not solely dependent on p53.[2][4]

P005091_Signaling_Pathway P005091 P005091 USP7 USP7 P005091->USP7 Inhibits Ub_HDM2 Ubiquitinated HDM2 USP7->Ub_HDM2 Deubiquitinates HDM2 HDM2 HDM2->Ub_HDM2 Ubiquitination p53 p53 HDM2->p53 Inhibits (Degradation) Proteasome Proteasome Ub_HDM2->Proteasome Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis Induces

P005091 inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Quantitative Data

P005091 exhibits potent and selective inhibitory activity against USP7. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeValueReference
USP7 Cell-free assayEC50 = 4.2 μM[2][4]
USP47 Cell-free assayEC50 = 4.3 μM[2]
Other DUBs Cell-free assayEC50 > 100 μM[2][4]
Other Cysteine Proteases Cell-free assayEC50 > 100 μM[2][4]

Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines

Cell LineResistance ProfileIC50 RangeReference
Various MM Cell Lines N/A-[2]
MM.1R Dexamethasone-resistant6 - 14 μM[4]
Dox-40 Doxorubicin-resistant6 - 14 μM[4]
LR5 Melphalan-resistant6 - 14 μM[4]

Experimental Protocols

Ubiquitin Protease Assay (In Vitro)

This assay is designed to measure the enzymatic activity of recombinant deubiquitinating enzymes.

  • Enzyme Preparation: Recombinant USP7 enzyme is prepared in a buffer solution containing 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, and 2 mM β-mercaptoethanol.

  • Inhibitor Incubation: Varying concentrations of P005091 are incubated with the enzyme in a 96-well plate for 30 minutes.

  • Substrate Addition: A fluorogenic substrate, such as Ub-PLA2 and NBD C6-HPC or Ub-EKL and EKL, is added to the wells.

  • Fluorescence Measurement: The liberation of the fluorescent product is monitored over time using a fluorescence plate reader.

  • Controls: A vehicle control (e.g., 2% v/v DMSO) and a non-specific inhibitor control (e.g., 10 mM N-ethylmaleimide) are included in the assay.[2]

Cell Viability Assay (In Vitro)

This assay determines the effect of P005091 on the viability of cancer cells.

  • Cell Culture: Cancer cell lines (e.g., multiple myeloma cells) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a dose range of P005091 for a specified incubation time (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using standard methods, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The dose-dependent decrease in cell viability is analyzed to determine the IC50 value.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of P005091 in animal models.

  • Animal Model: Immunocompromised mice (e.g., CB-17 SCID mice) are subcutaneously implanted with human cancer cells.

  • Treatment: Once tumors are established, mice are treated with P005091 (e.g., 10 mg/kg) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Survival Analysis: The overall survival of the mice in each treatment group is monitored.

  • Tolerability Assessment: The general health and body weight of the mice are monitored to assess the tolerability of the compound.[2]

Experimental Workflow Visualization

The discovery of P005091 involved a systematic process of screening and validation.

P005091_Discovery_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization cluster_preclinical Preclinical Evaluation Library Small Molecule Library Assay Ub-PLA2 Reporter Assay Library->Assay Hits Initial Hits Assay->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR P005091 P005091 SAR->P005091 Selectivity Selectivity Profiling (vs. other DUBs) InVitro In Vitro Studies (Cell Viability, MoA) Selectivity->InVitro P005091->Selectivity InVivo In Vivo Studies (Tumor Models) InVitro->InVivo

Workflow for the discovery and preclinical evaluation of P005091.

Conclusion

P005091 is a valuable research tool for studying the biology of the ubiquitin-proteasome system and a promising lead compound for the development of novel cancer therapeutics. Its selective inhibition of USP7 leads to the destabilization of HDM2, activation of the p53 tumor suppressor pathway, and induction of apoptosis in cancer cells, including those resistant to standard therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of P005091 and other USP7 inhibitors.

References

Foundational

The Structure-Activity Relationship of P005091: A Technical Guide for Researchers

An In-depth Analysis of a Selective USP7 Inhibitor for Drug Development Professionals This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P005091, a potent and selective...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Selective USP7 Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). P005091, a trisubstituted thiophene, has emerged as a critical tool for studying the biological roles of USP7 and as a promising scaffold for the development of novel therapeutics in oncology and other disease areas. This document details the quantitative SAR data, experimental protocols for its characterization, and the key signaling pathways it modulates.

Structure-Activity Relationship of P005091 and its Analogs

P005091 was identified through high-throughput screening as a selective inhibitor of USP7.[1] The core scaffold of P005091 is a thiophene ring with dichlorophenylthio, nitro, and acetyl substituents, which are crucial for its inhibitory activity.[2][3] Modifications to these substituents have been explored to understand the SAR and to optimize the potency and selectivity of this class of inhibitors. The following table summarizes the available quantitative data for P005091 and its key analogs against USP7.

Compound IDR1 GroupR2 GroupR3 GroupIC50 (µM) for USP7Reference
P005091 (P5091) 2,3-dichlorophenylNO2COCH34.2[3][4]
Analog 1PhenylNO2COCH3> 50[1]
Analog 24-chlorophenylNO2COCH315.3[1]
Analog 32,5-dichlorophenylNO2COCH37.8[1]
Analog 42,3-dichlorophenylHCOCH3> 50[1]
Analog 62,3-dichlorophenylNO2H> 50[1]

Key Findings from SAR Studies:

  • Dichlorophenyl Group: The presence and position of the chlorine atoms on the phenyl ring are critical for potent USP7 inhibition. A 2,3-dichloro substitution provides the highest potency, while unsubstituted phenyl or monochlorinated analogs exhibit significantly reduced activity.[1]

  • Nitro Group: The electron-withdrawing nitro group on the thiophene ring is essential for activity. Its replacement with hydrogen leads to a complete loss of inhibitory function.[1]

  • Acetyl Group: The acetyl group also plays a vital role in the molecule's activity. Its removal results in a substantial decrease in potency.[1]

Experimental Protocols

The characterization of P005091 and its analogs involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

Ubiquitin-Phospholipase A2 (Ub-PLA2) Isopeptidase Reporter Assay

This high-throughput screening assay is used to identify and characterize inhibitors of deubiquitinating enzymes (DUBs) like USP7.[1][5]

Principle:

A fusion protein of ubiquitin and phospholipase A2 (Ub-PLA2) is used as a substrate. Cleavage of the isopeptide bond between ubiquitin and PLA2 by a DUB releases active PLA2. The active PLA2 then hydrolyzes a fluorescently labeled substrate, generating a quantifiable signal that is proportional to the DUB activity.

Materials:

  • Recombinant human USP7 enzyme

  • Ub-PLA2 fusion protein substrate

  • Fluorescent PLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent group)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of P005091 and its analogs in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant USP7 enzyme and the Ub-PLA2 substrate in assay buffer to their optimal working concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 10 µL of the diluted USP7 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the Ub-PLA2 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Detection: Add 10 µL of the fluorescent PLA2 substrate solution to each well.

  • Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis: Calculate the percent inhibition of USP7 activity for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of P005091 on cancer cell lines.[2][4]

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MM.1S)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • P005091

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of P005091 (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways Modulated by P005091

P005091 exerts its biological effects by inhibiting the deubiquitinating activity of USP7, which in turn affects the stability and function of several key proteins involved in cancer progression.

The HDM2-p53 Signaling Pathway

USP7 is a critical regulator of the HDM2-p53 tumor suppressor axis.[2] HDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes both HDM2 and p53. However, the net effect of USP7 activity is the promotion of p53 degradation due to the stabilization of HDM2.

By inhibiting USP7, P005091 leads to the destabilization and degradation of HDM2.[2][4] This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_nucleus Nucleus p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest HDM2 HDM2 HDM2->p53 Ub Ub Ubiquitin HDM2->Proteasome Degradation USP7 USP7 USP7->HDM2 De-Ub P005091 P005091 P005091->USP7

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Experimental Workflow for Assessing P005091 Activity

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of P005091.

G cluster_workflow P005091 Evaluation Workflow Start Start: P005091 Synthesis/Acquisition BiochemicalAssay Biochemical Assay (Ub-PLA2) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (MTT, Apoptosis) BiochemicalAssay->CellBasedAssay MechanismStudy Mechanism of Action Studies (Western Blot for p53, HDM2) CellBasedAssay->MechanismStudy InVivoStudy In Vivo Animal Models (Xenografts) MechanismStudy->InVivoStudy SAR_Analysis SAR Analysis & Lead Optimization InVivoStudy->SAR_Analysis SAR_Analysis->BiochemicalAssay Iterative Improvement End End: Candidate Drug SAR_Analysis->End

Caption: A typical workflow for the preclinical evaluation of P005091.

References

Exploratory

The Dual-Faceted Impact of P005091 on Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a significant modulator of the Wnt/β-catenin sign...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a significant modulator of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer. This technical guide provides an in-depth analysis of the multifaceted impact of P005091 on this pathway, presenting conflicting yet crucial findings from recent studies. While one body of research demonstrates that P005091 attenuates Wnt signaling by promoting the degradation of β-catenin, another compelling study suggests it can activate the pathway through the destabilization of Axin, a key component of the β-catenin destruction complex. This guide will dissect these opposing mechanisms, furnish detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to P005091 and the Wnt/β-catenin Signaling Pathway

P005091, also known as P5091, is a small molecule inhibitor that selectively targets USP7, a deubiquitinating enzyme.[1][2] USP7 plays a crucial role in regulating the stability of various proteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. The Wnt/β-catenin signaling pathway is a fundamental cellular cascade that controls gene expression. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the inactivation of the destruction complex, accumulation of β-catenin in the cytoplasm, and its translocation to the nucleus, where it activates target gene transcription.

The Dichotomous Role of P005091 in Wnt/β-catenin Signaling

The scientific literature presents two contrasting models for the effect of P005091-mediated USP7 inhibition on the Wnt/β-catenin pathway.

Model 1: P005091 as an Inhibitor of Wnt/β-catenin Signaling

A significant body of evidence suggests that P005091 acts as an inhibitor of the Wnt/β-catenin pathway. This model posits that USP7 directly deubiquitinates and stabilizes β-catenin. By inhibiting USP7, P005091 promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, leading to the downregulation of Wnt target genes and the suppression of cancer cell proliferation.[2] This mechanism is particularly relevant in colorectal cancers with mutations in the APC gene.[1][3]

G cluster_inhibition P005091 as a Wnt Pathway Inhibitor P005091 P005091 USP7 USP7 P005091->USP7 beta_catenin β-catenin USP7->beta_catenin deubiquitinates (stabilizes) Ubiquitin Ub Ubiquitin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_Target_Genes activates

Fig. 1: P005091-mediated inhibition of Wnt signaling.
Model 2: P005091 as an Activator of Wnt/β-catenin Signaling

Conversely, a study by Cong et al. (2019) proposes that USP7 is a negative regulator of the Wnt/β-catenin pathway.[4] In this model, USP7 deubiquitinates and stabilizes Axin, a crucial scaffold protein in the β-catenin destruction complex. Inhibition of USP7 by small molecules, including P005091, would therefore lead to the degradation of Axin, disassembly of the destruction complex, and subsequent stabilization and accumulation of β-catenin, ultimately activating Wnt signaling.

G cluster_activation P005091 as a Wnt Pathway Activator P005091 P005091 USP7 USP7 P005091->USP7 Axin Axin USP7->Axin deubiquitinates (stabilizes) Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation Wnt_Signaling Wnt Signaling Activation beta_catenin->Wnt_Signaling

Fig. 2: P005091-mediated activation of Wnt signaling.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of P005091 on various cell lines.

Table 1: IC50 Values of P005091 in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT116~10An et al., 2017
SW480~12An et al., 2017
DLD-1~15An et al., 2017
LoVo~18An et al., 2017
HT29Not specified
CaCo-2Not specified

Table 2: In Vitro Efficacy of P005091

AssayEffectConcentrationCell LineReference
TOP/FOP Flash ReporterInhibition of Wnt signaling10 µMHCT116An et al., 2017
Western BlotDecreased β-catenin levels10 µMHCT116, SW480An et al., 2017
Cell ViabilityDecreased5-20 µMHCT116, SW480, DLD-1, LoVoAn et al., 2017
Apoptosis AssayIncreased apoptosis10 µMHCT116An et al., 2017

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents
  • Cell Lines: Human colorectal cancer cell lines (HCT116, SW480, DLD-1, LoVo, HT29, CaCo-2) are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • P005091: P005091 (Selleck Chemicals) is dissolved in DMSO to create a stock solution and stored at -20°C.

Western Blot Analysis
  • Cell Lysis: Cells are seeded in 6-well plates and treated with P005091 at the indicated concentrations and times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against β-catenin, Axin, USP7, or GAPDH overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an ECL detection system.

TOP/FOP Flash Luciferase Reporter Assay
  • Transfection: Cells are seeded in 24-well plates and co-transfected with TOP-Flash or FOP-Flash reporter plasmids along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are treated with P005091 and/or Wnt3a conditioned medium.

  • Luciferase Assay: After the desired treatment period, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

In Vivo Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with colorectal cancer cells (e.g., HCT116) in the flank.

  • Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. P005091 is administered via intraperitoneal injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Analysis: At the end of the experiment, tumors are excised, weighed, and processed for immunohistochemistry or western blot analysis to assess the levels of β-catenin and other relevant proteins.

Ubiquitination Assay
  • Transfection and Treatment: Cells are co-transfected with plasmids encoding HA-tagged ubiquitin and the protein of interest (e.g., β-catenin or Axin). Cells are then treated with P005091 and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody against the protein of interest.

  • Immunoblotting: The immunoprecipitated proteins are then analyzed by western blot using an anti-HA antibody to detect ubiquitinated forms of the protein.

Discussion and Future Directions

The conflicting findings regarding the impact of P005091 on the Wnt/β-catenin pathway highlight the complexity of USP7's role in cellular signaling. The inhibitory effect of P005091 on Wnt signaling in APC-mutated colorectal cancer cells presents a promising therapeutic avenue. However, the potential for P005091 to activate Wnt signaling in other contexts, as suggested by the Axin stabilization model, warrants careful consideration and further investigation.

Future research should focus on elucidating the context-dependent factors that determine the outcome of USP7 inhibition on the Wnt/β-catenin pathway. This includes investigating the role of different genetic backgrounds, cell types, and the presence of other signaling pathway alterations. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of P005091 and other USP7 inhibitors as targeted cancer therapies.

Conclusion

P005091 is a potent modulator of the Wnt/β-catenin signaling pathway with a dual-faceted role that is currently a subject of active research. This technical guide provides a comprehensive overview of the current understanding of P005091's impact, including the conflicting mechanistic models, quantitative data, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of Wnt signaling and develop novel therapeutic strategies for cancer and other diseases.

References

Foundational

P005091: A Technical Guide to Cellular Targets Beyond USP7

For Researchers, Scientists, and Drug Development Professionals Abstract P005091, also known as P5091, is a potent and selective small molecule inhibitor widely recognized for its activity against Ubiquitin-Specific Prot...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P005091, also known as P5091, is a potent and selective small molecule inhibitor widely recognized for its activity against Ubiquitin-Specific Protease 7 (USP7). While its effects on the USP7-MDM2-p53 axis are well-documented, a comprehensive understanding of its full cellular target profile is crucial for advancing its therapeutic development and elucidating potential off-target effects. This technical guide provides an in-depth analysis of the cellular targets of P005091 beyond USP7, with a focus on its dual inhibitory action on the closely related deubiquitinase, USP47. We present quantitative data on its target engagement, detailed experimental protocols for target identification and validation, and signaling pathway diagrams to visualize its mechanism of action.

Introduction

P005091 is a trisubstituted thiophene derivative that has emerged as a critical tool for studying the roles of deubiquitinating enzymes (DUBs) in various cellular processes, particularly in oncology.[1][2] Its primary target, USP7, is a key regulator of cellular protein stability, influencing pathways involved in DNA damage repair, immune response, and cancer progression. However, the therapeutic efficacy and potential side effects of any pharmacological agent are intrinsically linked to its broader target landscape. This guide focuses on the known cellular targets of P005091 beyond USP7, providing a detailed resource for researchers in drug discovery and chemical biology.

Primary and Secondary Cellular Targets

P005091 is a selective dual inhibitor of USP7 and USP47.[3] The compound exhibits high selectivity for these two deubiquitinases over other DUBs and families of cysteine proteases.[2][4]

Quantitative Inhibition Data

The inhibitory activity of P005091 against its primary and secondary targets, as well as its general selectivity, is summarized in the table below.

TargetAssay TypeValue (µM)Notes
USP7 EC504.2Primary Target.[4]
USP47 IC504.3Secondary Target, closely related to USP7.
Other DUBs EC50> 100Includes USP2 and USP8.[2][4]
Other Proteases EC50> 100Includes caspases, cathepsins, and other cysteine proteases.[2]

Signaling Pathways Modulated by P005091 Beyond USP7 Inhibition

The dual inhibition of USP7 and USP47 by P005091 results in the modulation of distinct but potentially overlapping signaling pathways.

USP47-Mediated Regulation of β-Catenin and DNA Polymerase β

USP47 has been implicated in the regulation of Wnt signaling through the deubiquitination and stabilization of β-catenin.[1] Additionally, USP47 plays a role in DNA base excision repair by controlling the stability of DNA Polymerase β (Polβ).[3] Inhibition of USP47 by P005091 can therefore lead to the downregulation of these pathways.

USP47_Signaling P005091 P005091 USP47 USP47 P005091->USP47 Inhibition beta_catenin β-catenin USP47->beta_catenin Deubiquitination (Stabilization) PolB DNA Polymerase β USP47->PolB Deubiquitination (Stabilization) Ub Ubiquitin beta_catenin->Ub Wnt_Signaling Wnt Signaling (Oncogenesis) beta_catenin->Wnt_Signaling Activates PolB->Ub BER Base Excision Repair PolB->BER Participates in Proteasome Proteasomal Degradation Ub->Proteasome Leads to

USP47 signaling pathways affected by P005091.

Experimental Protocols

The identification and characterization of P005091's cellular targets have been achieved through a combination of biochemical and cell-based assays.

Deubiquitinase Inhibition Assay (Ub-PLA2 Reporter Assay)

This high-throughput screening assay was instrumental in the initial discovery of P005091 as a USP7 inhibitor.[2]

Principle: The assay utilizes a fusion protein of ubiquitin and phospholipase A2 (Ub-PLA2). Cleavage of the ubiquitin moiety by a DUB activates PLA2, which then acts on a fluorescent substrate, generating a measurable signal. Inhibition of the DUB results in a decreased fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl₂, and 2 mM β-mercaptoethanol.

    • Recombinant DUBs (e.g., USP7, USP47, USP2, USP8) are diluted in the assay buffer.

    • P005091 is prepared in a dilution series in DMSO.

    • Substrate solution: Ub-PLA2 and the fluorescent substrate NBD C6-HPC.

  • Assay Procedure:

    • In a 96-well plate, incubate the recombinant DUBs with varying concentrations of P005091 (or DMSO as a vehicle control) for 30 minutes at room temperature.

    • Initiate the reaction by adding the Ub-PLA2 and NBD C6-HPC substrate solution.

    • Monitor the fluorescence signal over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of P005091.

    • Determine the EC50 value by plotting the reaction rate against the inhibitor concentration.

Ub_PLA2_Assay cluster_0 Reaction Mixture cluster_1 Fluorescent Detection DUB Deubiquitinase (e.g., USP7) Ub_PLA2 Ub-PLA2 (Inactive) DUB->Ub_PLA2 Cleaves Ubiquitin P005091 P005091 P005091->DUB Inhibits PLA2 Active PLA2 Ub_PLA2->PLA2 Releases Fluorescent_Substrate Fluorescent Substrate PLA2->Fluorescent_Substrate Acts on Fluorescent_Signal Fluorescent Signal Fluorescent_Substrate->Fluorescent_Signal Generates

Workflow for the Ub-PLA2 reporter assay.
In-Cell Target Engagement using HA-Ub-VME

This activity-based protein profiling (ABPP) approach confirms the direct interaction of P005091 with its targets within a cellular context.[4]

Principle: A ubiquitin-vinyl methyl ester (Ub-VME) probe covalently binds to the active site of DUBs. Pre-treatment of cells with an inhibitor like P005091 will block the active site, preventing the binding of the Ub-VME probe. This can be visualized by immunoblotting for the HA-tagged probe.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to near confluency.

    • Treat the cells with varying concentrations of P005091 or DMSO for a specified time (e.g., 1-4 hours).

  • Cell Lysis and Probe Labeling:

    • Lyse the cells in a suitable lysis buffer.

    • Incubate the cell lysates with HA-Ub-VME probe for a defined period (e.g., 15-30 minutes) at room temperature.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-HA antibody to detect DUBs labeled with the probe.

    • A decrease in the signal for a specific DUB in P005091-treated samples indicates target engagement.

ABPP_Workflow start Cells Treated with P005091 or DMSO lysis Cell Lysis start->lysis probe_incubation Incubation with HA-Ub-VME Probe lysis->probe_incubation sds_page SDS-PAGE probe_incubation->sds_page immunoblot Immunoblotting (Anti-HA) sds_page->immunoblot result Detection of Target Engagement immunoblot->result

Workflow for in-cell target engagement assay.

Conclusion

P005091 is a valuable chemical probe for studying the biology of USP7 and its closely related homolog, USP47. Its dual inhibitory activity necessitates careful interpretation of experimental results, attributing observed phenotypes to the inhibition of one or both enzymes. The high selectivity of P005091 over other DUBs and proteases makes it a powerful tool for dissecting the specific roles of USP7 and USP47 in health and disease. Future research employing comprehensive proteomic approaches will likely further refine our understanding of the complete target landscape of P005091 and inform the development of next-generation DUB inhibitors with enhanced selectivity and therapeutic potential.

References

Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Targeting P005091 (EGFR) with Erlotinib

For Researchers, Scientists, and Drug Development Professionals Introduction The UniProt accession number P005091 corresponds to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase receptor that...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The UniProt accession number P005091 corresponds to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase receptor that is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various malignancies, making it a prime target for cancer therapy.[2][] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of targeting EGFR with Erlotinib, a potent and selective small molecule EGFR tyrosine kinase inhibitor (TKI).[] Erlotinib is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][5]

Pharmacodynamics of Erlotinib

The primary pharmacodynamic effect of erlotinib is the inhibition of EGFR tyrosine kinase activity.[] By reversibly binding to the ATP-binding site of the intracellular domain of EGFR, erlotinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[][5][6]

Mechanism of Action

EGFR activation is initiated by the binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), leading to receptor dimerization and autophosphorylation of tyrosine residues.[6] This phosphorylation creates docking sites for adaptor proteins, which in turn activate key intracellular signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7][8] These pathways are crucial for promoting cell proliferation and survival.[] Erlotinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells that are dependent on EGFR signaling.[]

Biomarkers of Erlotinib Activity

Several biomarkers are used to assess the pharmacodynamic activity of erlotinib and predict patient response.

  • EGFR Mutations: The presence of activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution in exon 21, is a strong predictor of sensitivity to erlotinib.[9]

  • Phosphorylated EGFR (pEGFR): A reduction in the levels of pEGFR in tumor tissue following erlotinib treatment serves as a direct biomarker of target engagement and inhibition.[10][11]

  • Skin Rash: The development of a skin rash is a common side effect of erlotinib and has been correlated with clinical efficacy, suggesting it may serve as a surrogate marker for drug activity.[12][13]

  • Other Potential Biomarkers: Research is ongoing to identify other biomarkers, including gene expression profiles and levels of downstream signaling molecules, that may predict erlotinib response.[14]

In Vitro and In Vivo Activity

Erlotinib has demonstrated potent anti-tumor activity in both in vitro and in vivo models.

  • In Vitro: Erlotinib inhibits the growth of various cancer cell lines, with IC50 values in the nanomolar range for cells harboring activating EGFR mutations.[15][16] For example, in HNS human head and neck tumor cells, the IC50 is 20nM.[15] Studies have shown that erlotinib can induce apoptosis and inhibit cell proliferation in a dose-dependent manner.[15][17]

  • In Vivo: In human tumor xenograft models, erlotinib treatment leads to significant tumor growth inhibition.[10][18] Pharmacodynamic studies in these models have demonstrated a clear relationship between erlotinib plasma concentrations, inhibition of pEGFR in tumors, and anti-tumor effect.[18]

Pharmacokinetics of Erlotinib

The pharmacokinetic profile of erlotinib has been well-characterized in clinical studies.

Absorption

Following oral administration, erlotinib is approximately 60% absorbed, and its bioavailability can increase to nearly 100% when taken with food.[19][20] Peak plasma concentrations are typically reached 4 hours after dosing.[19]

Distribution

Erlotinib has a large volume of distribution of 232 L and is extensively bound (approximately 93-95%) to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.[][20][21]

Metabolism

Erlotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and the extrahepatic isoform CYP1A1.[19][20][22] The major active metabolite is OSI-420, formed through O-desmethylation.[22]

Elimination

Erlotinib has an elimination half-life of approximately 36.2 hours.[][12] The majority of an administered dose is eliminated in the feces (83%), with a small portion excreted in the urine (8%).[][20]

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetics of erlotinib:

  • Smoking: Current smokers have been shown to have a 2.8-fold lower drug exposure (AUC) compared to non-smokers due to increased metabolic clearance.[12][23]

  • Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes (e.g., CYP3A4, CYP3A5) and transporters (e.g., ABCG2) may contribute to inter-individual variability in erlotinib exposure.[21][24]

  • Drug Interactions: Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter erlotinib concentrations.[5]

Quantitative Pharmacokinetic and Pharmacodynamic Data

ParameterValueReference
Pharmacokinetics
Bioavailability~60% (fasting), ~100% (with food)[19][20]
Time to Peak Plasma Concentration (Tmax)4 hours[19]
Volume of Distribution (Vd)232 L[12][20]
Plasma Protein Binding~93-95%[][21]
Elimination Half-life (t1/2)36.2 hours[][12]
Oral Clearance (CL/F)3.95 L/h[12]
Primary Metabolizing EnzymeCYP3A4[19][20]
Primary Route of EliminationFeces (83%)[][20]
Pharmacodynamics (In Vitro)
IC50 (EGFR Kinase Assay)2 nM[15]
IC50 (HNS cells)20 nM[15]
IC50 (A549 NSCLC cells)2.8-fold lower for nanoemulsion vs. free solution[25]

Experimental Protocols

In Vitro Cell Viability Assay
  • Objective: To determine the concentration of erlotinib that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cell lines (e.g., A549, H292) are seeded in 96-well plates.[17][26]

    • Cells are treated with a serial dilution of erlotinib for 72 hours.[25]

    • Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by cell counting.[15]

    • The percentage of surviving cells is calculated relative to untreated control cells.[15]

    • The IC50 value is determined by plotting cell viability against the log of the drug concentration.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of erlotinib in a living organism.

  • Methodology:

    • Female BALB/c nude mice are implanted with human non-small cell lung cancer cells (e.g., SPC-A-1).[10][18]

    • Once tumors reach a specified volume, mice are treated with a single oral dose of erlotinib.[10][18]

    • Tumor volume and levels of phosphorylated EGFR (pEGFR) in tumor tissues are measured at various time points after administration.[18]

    • Erlotinib plasma concentrations are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][18]

    • The relationship between drug concentration, pEGFR inhibition, and tumor growth inhibition is analyzed.[18]

Pharmacokinetic Analysis in Humans
  • Objective: To characterize the absorption, distribution, metabolism, and excretion of erlotinib in patients.

  • Methodology:

    • Patients receive a single oral dose of erlotinib.[27][28]

    • Blood samples are collected at predefined time points.[27][28]

    • Plasma concentrations of erlotinib and its major metabolite, OSI-420, are measured using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[27]

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using a non-compartmental or compartmental analysis.[29]

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_erlotinib Erlotinib Action cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF / TGF-α EGFR EGFR (P005091) Ligand->EGFR Binds P-EGFR Phosphorylated EGFR EGFR->P-EGFR Dimerization & Autophosphorylation Erlotinib Erlotinib ATP_Binding ATP Binding Site Erlotinib->ATP_Binding Binds and Inhibits Grb2/Shc Grb2/Shc P-EGFR->Grb2/Shc PI3K PI3K P-EGFR->PI3K RAS RAS Grb2/Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of Erlotinib.

Experimental_Workflow_PK_PD cluster_invivo In Vivo Xenograft Study cluster_analysis Sample Analysis cluster_modeling PK/PD Modeling Implantation Implant Human Tumor Cells in Mice Treatment Administer Erlotinib Implantation->Treatment Data_Collection Collect Tumor, Blood Samples Treatment->Data_Collection PK_Analysis LC-MS/MS for Erlotinib Concentration Data_Collection->PK_Analysis PD_Analysis Western Blot/ELISA for pEGFR Levels Data_Collection->PD_Analysis Tumor_Measurement Measure Tumor Volume Data_Collection->Tumor_Measurement Modeling Correlate Drug Exposure, Target Inhibition, and Tumor Response PK_Analysis->Modeling PD_Analysis->Modeling Tumor_Measurement->Modeling

Caption: Experimental workflow for in vivo PK/PD analysis of Erlotinib.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: P005091 in Cell Viability MTT Assay

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for utilizing P005091, a selective inhibitor of ubiquitin-specific protease 7 (USP7), in a cell viability MTT ass...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing P005091, a selective inhibitor of ubiquitin-specific protease 7 (USP7), in a cell viability MTT assay. It includes experimental procedures, data presentation guidelines, and a visualization of the associated signaling pathway.

P005091 has been shown to induce a dose-dependent decrease in the viability of various cancer cell lines by targeting USP7, a key deubiquitinating enzyme.[1][2] This inhibition leads to the polyubiquitylation and degradation of downstream targets, ultimately triggering apoptosis.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Data Presentation

The following tables summarize the reported cytotoxic effects of P005091 on various cancer cell lines.

Table 1: IC50 Values of P005091 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
HCT-116Colon Carcinoma1172[1]
Multiple Myeloma (MM) cell lines (range)Multiple Myeloma6 - 14Not Specified[1]
ANBL-6.WTMultiple Myeloma6.8348[3]
ANBL-6.BR (Bortezomib-resistant)Multiple Myeloma9.8548[3]
T47DBreast Cancer~1072[7]
MCF7Breast Cancer~1048[7]
HeyA8Ovarian CancerNot Specified (effective growth suppression)Not Specified[8]
OVCAR-8Ovarian CancerNot Specified (effective growth suppression)Not Specified[8]

Experimental Protocols

Materials
  • P005091 (CAS 882257-11-6)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Appropriate cell culture medium

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm[9]

  • CO2 incubator (37°C, 5% CO2)

  • Sterile PBS

  • Adherent or suspension cancer cell line of interest

Protocol for MTT Assay with P005091
  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10]

    • For suspension cells, seed at a density appropriate for the cell line (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells).[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Preparation of P005091 Working Solutions:

    • Prepare a stock solution of P005091 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the P005091 stock solution in cell culture medium to achieve the desired final concentrations to be tested (e.g., a range from 0.1 µM to 100 µM). It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest P005091 concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared P005091 working solutions (or vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-50 µL of MTT solution (5 mg/mL) to each well.[4][12]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization of Formazan Crystals:

    • After the MTT incubation, carefully remove the medium.

    • Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[4][5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the P005091 concentration to determine the IC50 value (the concentration of P005091 that inhibits cell viability by 50%).

Mandatory Visualizations

Signaling Pathway of P005091 Action

P005091_Pathway P005091 P005091 USP7 USP7 P005091->USP7 inhibition HDM2_Ub HDM2-Ub USP7->HDM2_Ub deubiquitination HDM2 HDM2 HDM2_Ub->HDM2 Proteasome Proteasomal Degradation HDM2_Ub->Proteasome p53 p53 HDM2->p53 ubiquitination & degradation p21 p21 p53->p21 activation Apoptosis Apoptosis p21->Apoptosis MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Prep_P005091 3. Prepare P005091 Dilutions Incubate_24h_1->Prep_P005091 Treat_Cells 4. Treat Cells with P005091 Prep_P005091->Treat_Cells Incubate_Treatment 5. Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate 2-4h Add_MTT->Incubate_MTT Add_Solvent 8. Add Solubilizing Agent (DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 9. Read Absorbance at 570nm Add_Solvent->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

References

Application

Application Notes and Protocols for P005091 Western Blot Analysis

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for conducting a Western blot experiment to analyze the effects of P005091, a selective in...

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting a Western blot experiment to analyze the effects of P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This protocol is designed for researchers in oncology, cell biology, and drug development to assess the impact of USP7 inhibition on key signaling pathways.

P005091 is a potent and selective inhibitor of USP7 with an EC50 of 4.2 μM.[1] It has been shown to induce apoptosis in various cancer cell lines and overcome resistance to certain cancer therapies.[1] The primary mechanism of action involves the inhibition of USP7's deubiquitinating activity, leading to the destabilization and degradation of its substrates, most notably HDM2 (Human Double Minute 2). This, in turn, leads to the stabilization and activation of the p53 tumor suppressor protein. Additionally, P005091 has been observed to modulate the Wnt/β-catenin signaling pathway.

This guide will detail the experimental workflow, from cell treatment to data analysis, and provide insights into the expected outcomes based on published research.

Data Presentation

Expected Effects of P005091 on Protein Expression

The following tables summarize the anticipated quantitative changes in protein levels following treatment with P005091, as determined by Western blot analysis. These values are indicative and may vary depending on the cell line, experimental conditions, and antibody selection.

Table 1: Modulation of the USP7-p53 Signaling Pathway by P005091

Target ProteinExpected Change in Protein LevelTypical P005091 ConcentrationTreatment DurationCell Type Examples
USP7No significant change or slight decrease5-15 µM24-48 hoursMultiple Myeloma (MM.1S), Colorectal Cancer (HCT116)
HDM2Decrease5-15 µM24-48 hoursMM.1S, Ovarian Cancer (HeyA8)
p53Increase5-15 µM24-48 hoursMM.1S, HeyA8
p21Increase5-15 µM24-48 hoursMM.1S, HeyA8
Cleaved Caspase-3Increase10-20 µM48-72 hoursEsophageal Squamous Carcinoma (Kyse450, Kyse510)
Cleaved PARPIncrease10-20 µM48-72 hoursEsophageal Squamous Carcinoma (Kyse450, Kyse510)

Table 2: Modulation of the Wnt/β-catenin Signaling Pathway by P005091

Target ProteinExpected Change in Protein LevelTypical P005091 ConcentrationTreatment DurationCell Type Examples
β-cateninDecrease10-20 µM24-48 hoursColorectal Cancer (HCT116, SW480)

Experimental Protocols

I. Cell Culture and Treatment with P005091
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, MM.1S, HeyA8) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 60-70% confluency.

  • P005091 Preparation: Prepare a stock solution of P005091 in DMSO. Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest P005091 treatment.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of P005091 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

II. Preparation of Cell Lysates
  • Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish. The volume of lysis buffer will depend on the size of the culture dish.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an appropriate volume of Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (see Table 3 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinRecommended Antibody (Example)Host Species
USP7Cell Signaling Technology #4833Rabbit
HDM2Santa Cruz Biotechnology sc-73864Mouse
p53Cell Signaling Technology #2527Rabbit
p21Cell Signaling Technology #2947Rabbit
Cleaved Caspase-3Cell Signaling Technology #9664Rabbit
Cleaved PARPCell Signaling Technology #5625Rabbit
β-cateninCell Signaling Technology #8480Rabbit
GAPDH (Loading Control)Cell Signaling Technology #5174Rabbit
β-actin (Loading Control)Cell Signaling Technology #4970Rabbit

Note: Optimal antibody dilutions should be determined empirically.

Mandatory Visualization

P005091 Western Blot Experimental Workflow

P005091_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_western_blot Western Blotting cell_seeding 1. Seed Cells p005091_prep 2. Prepare P005091 cell_seeding->p005091_prep cell_treatment 3. Treat Cells p005091_prep->cell_treatment incubation 4. Incubate (24-72h) cell_treatment->incubation cell_harvest 5. Harvest & Wash incubation->cell_harvest lysis 6. Lyse Cells cell_harvest->lysis centrifugation 7. Centrifuge lysis->centrifugation quantification 8. Quantify Protein centrifugation->quantification sds_page 9. SDS-PAGE quantification->sds_page transfer 10. Transfer to Membrane sds_page->transfer blocking 11. Block Membrane transfer->blocking primary_ab 12. Primary Antibody blocking->primary_ab secondary_ab 13. Secondary Antibody primary_ab->secondary_ab detection 14. Detect Signal secondary_ab->detection P005091_Mechanism_of_Action cluster_downstream p53-mediated Cellular Outcomes P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 deubiquitinates (stabilizes) p53 p53 HDM2->p53 ubiquitinates (destabilizes) Proteasome Proteasomal Degradation HDM2->Proteasome p53->Proteasome Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Ub Ubiquitin

References

Method

Application Notes and Protocols for Immunoprecipitation Utilizing P005091, a USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction P005091 is a potent and selective small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7)[1][2][3]. USP7 is a deubiquitinating enzyme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091 is a potent and selective small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7)[1][2][3]. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including the cell cycle, DNA damage repair, and oncogenesis[4][5][6]. A primary function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation[7][8]. By inhibiting USP7, P005091 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells[1][7].

These application notes provide a detailed protocol for utilizing P005091 in immunoprecipitation (IP) assays to investigate the effects of USP7 inhibition on protein-protein interactions and ubiquitination status. This approach is valuable for elucidating the role of USP7 in various signaling pathways and for the development of novel cancer therapeutics.

Data Presentation

P005091 Activity and Cellular Effects
ParameterValueCell Line(s)Reference
EC50 (USP7) 4.2 µMSf9 cells (recombinant USP7)[2]
IC50 (Viability) 6-14 µMMultiple Myeloma (MM) cell lines[1]
IC50 (Viability) 1.2 µMSHG-140 (Glioblastoma)[9]
IC50 (Viability) 1.59 µMT98G (Glioblastoma)[9]
Effective Concentration (Ubiquitination Assay) 30 µM (for 4 hours)U2OS[1]
Effective Concentration (Protein Level Analysis) 1-4 µM (for 48 hours)SHG-140, T98G[9]
Effects of P005091 on USP7 Substrate Interactions and Ubiquitination
Target ProteinEffect of P005091 TreatmentAssayReference
HDM2 Increased polyubiquitination and accelerated degradation.Pull-down of ubiquitinated proteins[1][2]
p53 Increased protein levels (due to HDM2 degradation).Western Blot[2]
p21 Upregulated protein levels (as a downstream target of p53).Western Blot[2]
ARF4 Increased ubiquitination and subsequent degradation.Immunoprecipitation, Western Blot[9]
SUV39H1 Global decrease in protein levels and H3K9me3 marks.Western Blot[8]

Experimental Protocols

Protocol 1: Immunoprecipitation of a Target Protein after P005091 Treatment

This protocol details the immunoprecipitation of a specific target protein (e.g., MDM2, p53, or ARF4) from cells treated with P005091 to assess changes in protein-protein interactions.

Materials:

  • P005091 (dissolved in DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use)

  • Primary antibody against the target protein

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating platform or rocker

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of P005091 (e.g., 1-30 µM) or DMSO (vehicle control) for the specified duration (e.g., 4-24 hours). The optimal concentration and time should be determined empirically for your cell line and target of interest.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the plate and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate and incubate with rotation for 30-60 minutes at 4°C. This step reduces non-specific binding to the beads.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To 500-1000 µg of protein lysate, add the primary antibody against your target protein. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to each sample and incubate with rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by SDS-PAGE and Western blotting.

Protocol 2: Ubiquitination Assay Following P005091 Treatment

This protocol is designed to assess the ubiquitination status of a target protein after inhibiting USP7 with P005091.

Materials:

  • Same as Protocol 1, with the addition of:

  • N-ethylmaleimide (NEM), a deubiquitinase inhibitor, to be added to the Lysis Buffer.

  • Antibody specific for ubiquitin or a specific ubiquitin linkage (e.g., K48- or K63-linked).

Procedure:

  • Cell Culture and Treatment:

    • Follow step 1 from Protocol 1. It may be beneficial to also treat cells with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the P005091 treatment to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Perform cell lysis as described in Protocol 1, but ensure the Lysis Buffer is supplemented with NEM (e.g., 10 mM) to inhibit deubiquitinase activity during the lysis and immunoprecipitation process.

  • Immunoprecipitation:

    • Follow steps 3 and 4 from Protocol 1, immunoprecipitating your protein of interest.

  • Washing and Elution:

    • Follow steps 5 and 6 from Protocol 1.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of your immunoprecipitated protein. A smear or ladder of higher molecular weight bands indicates ubiquitination.

    • The membrane can also be probed with an antibody against the target protein as a loading control for the immunoprecipitation.

Mandatory Visualization

Immunoprecipitation_Workflow start Cell Culture and Treatment (P005091 or DMSO) lysis Cell Lysis (Add Protease/Phosphatase Inhibitors) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary Antibody Incubation) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (Remove non-specific binding) capture->wash elution Elution (Denature and release proteins) wash->elution analysis Analysis (SDS-PAGE and Western Blot) elution->analysis

Caption: Workflow for an immunoprecipitation assay with P005091 treatment.

USP7_Signaling_Pathway P005091 P005091 USP7 USP7 P005091->USP7 inhibits MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 deubiquitinates (stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis activates Ub Ubiquitin Ub->p53

Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of P005091.

References

Application

Application Notes and Protocols for P005091 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals Introduction P005091, also known as P5091, is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitylating enz...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091, also known as P5091, is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitylating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle progression and apoptosis, most notably the p53 tumor suppressor and its negative regulator, HDM2 (Human Double Minute 2).[3] By inhibiting USP7, P005091 leads to the polyubiquitination and subsequent degradation of HDM2, which in turn stabilizes p53 and activates downstream signaling pathways that induce apoptosis in cancer cells.[1][4] Preclinical in vivo studies in various mouse models have demonstrated that P005091 is well-tolerated, effectively inhibits tumor growth, and can prolong survival, making it a promising candidate for cancer therapy.[1][4]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using P005091 in in vivo mouse studies, based on currently available data.

Data Presentation: Dosage and Administration Summary

The following table summarizes the reported dosages and administration routes for P005091 in various in vivo mouse models.

Mouse ModelCancer TypeDosageAdministration RouteVehicleFrequencyReference
CB-17 SCIDMultiple Myeloma (MM.1S, ARP-1)10 mg/kgIntravenous (IV)Not SpecifiedTwice weekly for 3 weeks[4][5]
CB-17 SCIDMultiple Myeloma (RPMI-8226)20 mg/kgNot SpecifiedNot SpecifiedTwice weekly for 3 weeks[5]
NOD-SCIDMultiple Myeloma (RPMI-8226)10 mg/kgIntravenous (IV)Not SpecifiedNot Specified[6]
BALB/cColon Cancer (CT26)5 or 10 mg/kgIntraperitoneal (IP)Not SpecifiedDaily
NudeGlioblastoma5 or 10 mg/kgIntraperitoneal (IP)PBSTwice a week[7]
GeneralHuman Plasmacytoma XenograftNot SpecifiedNot Specified4% NMP, 4% Tween-80, 92% Milli-Q waterNot Specified[1]

Signaling Pathway

The primary mechanism of action for P005091 is the inhibition of USP7, which disrupts the regulation of the HDM2-p53 signaling axis. USP7 normally removes ubiquitin from HDM2, preventing its degradation. By inhibiting USP7, P005091 allows for the polyubiquitination and proteasomal degradation of HDM2. This leads to the accumulation and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis. Additionally, P005091 has been shown to downregulate claspin and Chk1 phosphorylation.[3]

P005091_Signaling_Pathway cluster_1 Cellular Processes P005091 P005091 USP7 USP7 P005091->USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates p53 p53 HDM2->p53 Ubiquitinates (Degradation) Proteasome Proteasome HDM2->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin Ub->HDM2

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies using P005091, based on published research. Specific details may need to be optimized for your particular experimental setup.

Protocol 1: Subcutaneous Xenograft Model (e.g., Multiple Myeloma, Colon Cancer)

This protocol is suitable for establishing solid tumors from cancer cell lines.

1. Cell Culture and Preparation:

  • Culture cancer cells (e.g., MM.1S, ARP-1, CT26) in appropriate media and conditions to logarithmic growth phase.
  • On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free RPMI-1640 medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[1]
  • Maintain cell suspension on ice until injection.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., CB-17 SCID, NOD-SCID, or nude mice) for human cell lines or immunocompetent mice (e.g., BALB/c) for syngeneic models (e.g., CT26).
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

3. P005091 Preparation and Administration:

  • Prepare the P005091 solution. A commonly used vehicle is a mixture of 4% N-methyl-2-pyrrolidone (NMP), 4% Tween-80, and 92% Milli-Q water.[1]
  • Once tumors are palpable and have reached a certain size (e.g., 100-180 mm³), randomize the mice into treatment and control groups.[1]
  • Administer P005091 or vehicle control to the mice via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dosage and schedule.

4. Monitoring and Endpoint Analysis:

  • Monitor the health of the mice daily, including body weight.
  • Measure tumor volume every 2-3 days using calipers (Volume = (length x width²)/2).
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting, or immunohistochemistry for biomarkers like Ki67, cleaved caspase-3, HDM2, and p21).[4]

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., MM.1S, CT26) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment & Control Groups D->E F 6. P005091 or Vehicle Administration E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint: Euthanasia & Tumor Excision G->H I 9. Data Analysis (Histology, Western Blot, etc.) H->I

Caption: A typical workflow for an in vivo mouse xenograft study with P005091.

Concluding Remarks

P005091 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models. The provided dosage, administration, and protocol information serves as a valuable resource for researchers planning in vivo studies with this promising USP7 inhibitor. It is essential to optimize these protocols for specific cell lines and research questions. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical research.

References

Method

Preparing a Stable Stock Solution of P005091 in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the preparation, storage, and handling of a stable stock solution of P005091, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of a stable stock solution of P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The provided guidelines are essential for ensuring the integrity and reproducibility of experimental results in research and drug development settings. Methodologies for preparing the stock solution, assessing its stability, and a typical experimental workflow are described. Additionally, a diagram of the P005091-targeted signaling pathway is included to provide biological context for its mechanism of action.

Introduction to P005091

P005091, also known as P5091, is a small molecule inhibitor of USP7 with an EC50 of 4.2 μM.[1][2] It functions by selectively inhibiting the deubiquitylating activity of USP7, which leads to the polyubiquitylation and subsequent degradation of USP7 substrates, most notably HDM2 (Human Double Minute 2).[1] This activity results in the stabilization and accumulation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][3] P005091 has demonstrated anti-tumor activity in preclinical models and is a valuable tool for studying the role of the ubiquitin-proteasome system in cancer biology.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of P005091 is presented in Table 1.

Table 1: Chemical and Physical Properties of P005091

PropertyValueReference
Molecular Formula C₁₂H₇Cl₂NO₃S₂[3][5][6]
Molecular Weight 348.22 g/mol [2][5][7]
CAS Number 882257-11-6[1][3][5]
Appearance Crystalline solid[6]
Purity ≥98%[6]

Solubility and Stock Solution Preparation

P005091 is readily soluble in dimethyl sulfoxide (DMSO).[3] It is crucial to use high-purity, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.[1][2]

Table 2: Solubility of P005091 in DMSO

SolventSolubilityReference
DMSO≥17.4 mg/mL[5]
DMSO25 mg/mL (71.79 mM)[1]
DMSO24 mg/mL[7]
DMSOSoluble to 10 mM
Protocol for Preparing a 10 mM P005091 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of P005091 in DMSO.

Materials:

  • P005091 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the P005091 powder vial to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of P005091 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.48 mg of P005091 (Molecular Weight = 348.22 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the P005091 powder.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1][5]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials.[1]

  • Store: Store the aliquots at -20°C or -80°C for long-term storage.[1]

Stability and Storage of P005091 Stock Solution

Proper storage is critical to maintain the stability and activity of the P005091 stock solution.

Table 3: Recommended Storage Conditions and Stability

Storage TemperatureDurationReference
-20°CUp to 1 year[1]
-80°CUp to 2 years[1]
-20°C in solvent1 month[2]
-80°C in solvent6 months[7]
4°C (powder)2 years[7]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[1] Aliquoting the stock solution is highly recommended. Studies on other compounds in DMSO have shown that up to 11-25 freeze-thaw cycles may be tolerated without significant loss, but this can be compound-specific.[8][9]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility and stability of the dissolved compound.[1] Always use freshly opened, anhydrous DMSO and keep vials tightly sealed.

  • Light Sensitivity: While not explicitly stated for P005091, it is good practice to protect stock solutions from direct light by storing them in amber vials or in the dark.

P005091 Signaling Pathway

P005091 primarily targets the USP7 deubiquitinase, which plays a critical role in the p53 tumor suppressor pathway. The following diagram illustrates this signaling cascade.

P005091_Signaling_Pathway P005091 Signaling Pathway P005091 P005091 USP7 USP7 P005091->USP7 HDM2 HDM2 (E3 Ubiquitin Ligase) USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) HDM2->p53 Degradation Proteasomal Degradation HDM2->Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Ub Ubiquitin

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53 stabilization.

Experimental Workflow: Cell Viability Assay

This section outlines a typical experimental workflow for assessing the effect of P005091 on cancer cell viability.

Experimental_Workflow Experimental Workflow: P005091 Cell Viability Assay start Start prep_stock Prepare 10 mM P005091 Stock in DMSO start->prep_stock cell_culture Culture Cancer Cell Line start->cell_culture prepare_dilutions Prepare Serial Dilutions of P005091 in Media prep_stock->prepare_dilutions seed_plate Seed Cells into 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with P005091 Dilutions seed_plate->treat_cells prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate (Spectrophotometer/ Luminometer) viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxic effects of P005091 on cancer cells.

Protocol for Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MM.1S, HCT116)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • P005091 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Drug Dilutions: Prepare a series of dilutions of the P005091 stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of P005091. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the P005091 concentration. Calculate the IC50 value using appropriate software.

Conclusion

The proper preparation and storage of a P005091 stock solution in DMSO are paramount for obtaining reliable and reproducible results in preclinical cancer research. By following the protocols and guidelines outlined in this document, researchers can ensure the stability and integrity of this potent USP7 inhibitor for their experimental needs.

References

Application

Application Notes and Protocols for Evaluating P005091 Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction P005091 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis, including the key tumor suppressor protein p53 and its primary negative regulator, HDM2.[4][5] By inhibiting USP7, P005091 prevents the deubiquitination of HDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This reduction in HDM2 levels results in the stabilization and accumulation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3] Notably, the cytotoxic effects of P005091 are often more pronounced in cancer cells with wild-type p53, although p53-independent activity has also been reported.[3]

These application notes provide a comprehensive guide for researchers to effectively test the efficacy of P005091 in vitro, with a focus on selecting appropriate cancer cell lines and detailed protocols for key experimental assays.

P005091 Signaling Pathway

The primary mechanism of action for P005091 is the inhibition of USP7, which leads to the destabilization of HDM2 and subsequent activation of the p53 tumor suppressor pathway.

P005091_Pathway cluster_0 P005091 Action cluster_1 USP7-HDM2-p53 Axis cluster_2 Cellular Outcomes P005091 P005091 USP7 USP7 P005091->USP7 Inhibits HDM2_ub HDM2-Ub USP7->HDM2_ub Deubiquitinates HDM2 HDM2 HDM2_ub->HDM2 Proteasome Proteasomal Degradation HDM2_ub->Proteasome Increased Degradation p53 p53 HDM2->p53 Ubiquitinates p53_ub p53-Ub p53->p53_ub Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis p53_ub->Proteasome

Figure 1: P005091 mechanism of action on the USP7-HDM2-p53 pathway.

Recommended Cell Lines for P005091 Efficacy Testing

The selection of appropriate cell lines is critical for evaluating the efficacy of P005091. Cell lines with high expression of USP7 and wild-type p53 are generally predicted to be more sensitive. However, efficacy has also been observed in p53-mutant or null cell lines, suggesting additional mechanisms of action. The following table summarizes recommended cell lines based on published data and pathway relevance.

Cancer TypeCell Linep53 StatusRationale & Reported IC50/EC50
Multiple Myeloma MM.1SMutantSensitive to USP7 inhibition.[1]
MM.1RMutantDexamethasone-resistant line, sensitive to P005091 (IC50 range 6-14 µM).[1]
Dox-40Not SpecifiedDoxorubicin-resistant line, sensitive to P005091 (IC50 range 6-14 µM).[1]
LR5Not SpecifiedMelphalan-resistant line, sensitive to P005091 (IC50 range 6-14 µM).[1]
Lung Cancer NCI-H526Wild-typeSmall Cell Lung Cancer (SCLC) line; IC50 = 7.41 µM.[6]
NCI-H209MutantSCLC line; IC50 = 6.10 µM.[6]
H460Wild-typeNSCLC line with high USP7 expression; USP7 knockdown promotes apoptosis.[7]
A549Wild-typeNSCLC line commonly used in cancer research.[8][9]
Prostate Cancer LNCaPWild-typeAndrogen-sensitive; P005091 enhances sensitivity to PARP inhibitors.[10]
PC3NullAndrogen-independent; P005091 enhances sensitivity to PARP inhibitors.[10]
DU145MutantAndrogen-independent; P005091 treatment affects protein levels of USP7 and PLK1.[1]
Colorectal Cancer HCT116Wild-typeP005091 inhibits proliferation and induces apoptosis.[11]
SW480MutantHigh USP7 expression is correlated with poor prognosis in CRC.[11][12]
Ovarian Cancer HeyA8Wild-typeP005091 effectively suppressed growth.[13]
OVCAR-8MutantP005091 effectively suppressed growth.[13]
SKOV3NullP005091 effectively suppressed growth.[13]
Neuroblastoma KellyMutantp53 wild-type neuroblastoma cell lines are sensitive to USP7 inhibition.[14]
SK-N-BE(2)MutantMYCN-amplified; USP7 inhibition decreases MYCN protein levels.[14]

Logical Workflow for Cell Line Selection

A systematic approach to selecting the most relevant cell lines for testing P005091 will yield the most informative results. The following diagram illustrates a decision-making workflow.

Cell_Selection_Logic start Start: Identify Cancer Type of Interest usp7_exp Characterize USP7 Expression Levels (e.g., TCGA, CCLE, Western Blot) start->usp7_exp select_high_usp7 Select Cell Lines with High USP7 Expression usp7_exp->select_high_usp7 p53_status Determine p53 Status (Wild-type vs. Mutant/Null) select_high_usp7->p53_status select_wt_p53 Primary Cohort: Wild-type p53 Cell Lines p53_status->select_wt_p53 Prioritize for highest sensitivity select_mut_p53 Secondary Cohort: Mutant/Null p53 Cell Lines p53_status->select_mut_p53 To test p53- independent effects other_markers Consider Other Markers (e.g., HDM2 levels, resistance profiles) select_wt_p53->other_markers select_mut_p53->other_markers final_selection Final Panel of Cell Lines for Efficacy Testing other_markers->final_selection

Figure 2: Decision workflow for selecting cell lines to test P005091 efficacy.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro efficacy of P005091.

General Experimental Workflow

A typical workflow for evaluating P005091 involves determining its cytotoxic and apoptotic effects, followed by mechanistic studies to confirm its impact on the target pathway.

Experimental_Workflow start Select and Culture Recommended Cell Lines treat Treat Cells with P005091 (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT/MTS) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Mechanistic Analysis: Western Blot treat->western ic50 Determine IC50 Values viability->ic50 end Conclude on P005091 Efficacy and Mechanism ic50->end quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis->quantify_apoptosis quantify_apoptosis->end protein_analysis Analyze Protein Levels (USP7, HDM2, p53, p21, Cleaved PARP) western->protein_analysis protein_analysis->end

Figure 3: General experimental workflow for in vitro testing of P005091.
Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of P005091.

Materials:

  • P005091 (stock solution in DMSO)

  • Selected cancer cell lines

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of P005091 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "no cell" blank wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of P005091.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_treated / Absorbance_vehicle] x 100).

    • Plot the percentage of cell viability against the logarithm of the P005091 concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • P005091

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2x10⁵ to 5x10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with P005091 at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the floating cells from the previous step.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes.[17]

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the protein levels of USP7 and its key downstream targets to confirm the mechanism of action of P005091.

Materials:

  • P005091

  • 6-well or 10 cm plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Recommended Primary Antibodies:

Target Protein Recommended Dilution
USP7 1:1000
HDM2 1:1000
p53 1:1000
p21 1:1000
Cleaved PARP 1:1000
Cleaved Caspase-3 1:1000

| GAPDH or β-Actin (Loading Control) | 1:5000 |

Procedure:

  • Sample Preparation:

    • Seed and treat cells with P005091 as described for the apoptosis assay.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well/plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities using densitometry software, normalizing to the loading control.

References

Method

Application Notes and Protocols for P005091 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals Introduction P005091 (also known as P5091) is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an EC50 of 4.2 μM...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091 (also known as P5091) is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an EC50 of 4.2 μM.[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cancer progression, including the oncoprotein HDM2 (human double minute 2), a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, P005091 leads to the increased polyubiquitination and subsequent proteasomal degradation of HDM2. This action stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the anti-tumor activity of P005091 in various cancer models, and importantly, have highlighted its potential for synergistic efficacy when used in combination with other chemotherapy agents.

These application notes provide a comprehensive overview of the use of P005091 in combination with other anticancer drugs, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Data Presentation: Synergistic Anti-Tumor Activity

The combination of P005091 with various chemotherapy agents has been shown to result in synergistic cytotoxicity in multiple myeloma (MM) and enhanced anti-tumor effects in colorectal cancer. The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vitro Synergistic Cytotoxicity of P005091 in Multiple Myeloma Cell Lines
Combination AgentCell LineP005091 IC50 (μM)Combination Agent IC50 (μM)Combination Index (CI)Synergy/AntagonismReference
LenalidomideMM.1S~7.5~5< 1.0Synergism(Chauhan et al., 2012)
SAHA (Vorinostat)MM.1S~7.5~0.25< 1.0Synergism(Chauhan et al., 2012)
DexamethasoneMM.1R~10> 10< 1.0Synergism(Chauhan et al., 2012)

Combination Index (CI) values were determined by isobologram analysis. CI < 1.0 indicates synergism.

Table 2: In Vivo Anti-Tumor Efficacy of P5091 in Combination with Anti-PD-1 in a Colorectal Cancer Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21Reference
Vehicle Control~12001.38(Fu et al., 2019)
P5091 (10 mg/kg)~6000.62(Fu et al., 2019)
Anti-PD-1~7000.75(Fu et al., 2019)

Signaling Pathways

The synergistic effects of P005091 in combination with other chemotherapeutics can be attributed to the targeting of multiple, often intersecting, signaling pathways involved in cancer cell survival, proliferation, and immune evasion.

P005091 and the p53 Pathway

P005091's primary mechanism of action is the inhibition of USP7, leading to the degradation of HDM2 and the subsequent activation of the p53 tumor suppressor pathway. This results in the transcription of p53 target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins, leading to apoptosis.

G P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 deubiquitinates p53 p53 HDM2->p53 ubiquitinates Proteasome Proteasome HDM2->Proteasome degradation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces Ub Ubiquitin p21->Apoptosis contributes to

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53 activation.

Intersecting Pathways with Combination Agents in Multiple Myeloma

In multiple myeloma, the combination of P005091 with lenalidomide, SAHA, and dexamethasone targets multiple oncogenic pathways.

G cluster_p5091 P005091 Pathway cluster_lenalidomide Lenalidomide Pathway cluster_saha SAHA Pathway cluster_dexamethasone Dexamethasone Pathway P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 p53 p53 HDM2->p53 Apoptosis Apoptosis p53->Apoptosis Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN IKZF1_3 IKZF1/3 CRBN->IKZF1_3 degradation IRF4 IRF4 IKZF1_3->IRF4 MM_Cell Multiple Myeloma Cell IKZF1_3->MM_Cell survival MYC MYC IRF4->MYC MYC->MM_Cell proliferation SAHA SAHA HDACs HDACs SAHA->HDACs inhibits Histones Histones HDACs->Histones Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Gene_Expression->Apoptosis Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR NFkB NF-κB GR->NFkB inhibits NFkB->MM_Cell survival MM_Cell->Apoptosis

Caption: Combined pathways leading to apoptosis in Multiple Myeloma.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity in Multiple Myeloma Cells

Objective: To determine the synergistic anti-proliferative effect of P005091 in combination with other chemotherapy agents in multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, MM.1R)

  • P005091 (stock solution in DMSO)

  • Lenalidomide (stock solution in DMSO)

  • SAHA (Vorinostat) (stock solution in DMSO)

  • Dexamethasone (stock solution in ethanol)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed MM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of P005091 and the combination agent (Lenalidomide, SAHA, or Dexamethasone) in complete medium.

  • Drug Treatment:

    • For single-agent dose-response curves, add 100 µL of the respective drug dilutions to the wells.

    • For combination studies, add 50 µL of each drug at various concentrations, maintaining a constant ratio, to the wells. Add 100 µL of medium with vehicle (DMSO or ethanol) to control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn. A CI value less than 1 indicates synergism.

Experimental Workflow:

G A Seed MM Cells (2x10^4/well) B Incubate 24h A->B C Treat with P005091 +/- Combination Drug B->C D Incubate 48h C->D E MTT Assay D->E F Measure Absorbance (570 nm) E->F G Data Analysis: - IC50 Determination - Combination Index F->G

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Evaluation of P5091 and Anti-PD-1 in a Syngeneic Colorectal Cancer Model

Objective: To assess the in vivo anti-tumor efficacy of P5091 alone and in combination with an anti-PD-1 antibody in a murine colorectal cancer model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 murine colorectal carcinoma cells

  • P5091 (for in vivo use, formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Anti-mouse PD-1 antibody (or isotype control)

  • RPMI-1640 medium

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest CT26 cells and resuspend them in sterile PBS or RPMI-1640 medium at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they reach a palpable size (e.g., ~50-100 mm³).

    • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., n=8 per group):

      • Group 1: Vehicle control (intraperitoneal, i.p., daily)

      • Group 2: P5091 (e.g., 10 mg/kg, i.p., daily)

      • Group 3: Isotype control antibody (e.g., i.p., every 3 days)

      • Group 4: Anti-PD-1 antibody (e.g., 5 mg/kg, i.p., every 3 days)

      • Group 5: P5091 + Anti-PD-1 antibody

    • Initiate treatment when tumors reach the desired size.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry for immune cell infiltration, western blotting for pathway analysis).

  • Data Analysis:

    • Compare the mean tumor volumes and weights between the treatment groups using appropriate statistical tests (e.g., ANOVA).

    • Plot tumor growth curves for each group.

Experimental Workflow:

G A Implant CT26 Cells (5x10^5) into BALB/c mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer P5091 +/- Anti-PD-1 C->D E Continue Treatment and Monitoring D->E F Endpoint: - Euthanize Mice - Excise Tumors E->F G Data Analysis: - Tumor Volume & Weight - Statistical Analysis F->G

Caption: Workflow for in vivo combination therapy study.

Conclusion

P005091 demonstrates significant potential as a combination therapy partner, enhancing the efficacy of standard-of-care agents in hematological malignancies and showing promise in combination with immunotherapy for solid tumors. The provided data and protocols offer a foundation for further research into the synergistic mechanisms and clinical applications of P005091-based combination therapies. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application

A Researcher's Guide to Designing a CRISPR Screen with P005091, a USP7 Inhibitor

Application Notes and Protocols for Scientists in Research and Drug Development This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Scientists in Research and Drug Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a CRISPR-based genetic screen in conjunction with P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide covers the essential background, experimental design considerations, detailed protocols, data analysis, and hit validation strategies.

Introduction to P005091 and USP7

P005091 is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes. USP7 is a key regulator of the p53-MDM2 tumor suppressor axis and the Wnt/β-catenin signaling pathway, both of which are frequently dysregulated in cancer. By inhibiting USP7, P005091 can lead to the destabilization of oncogenic proteins and the stabilization of tumor suppressors, making it a promising agent for cancer therapy.

CRISPR screens are powerful tools for systematically interrogating gene function on a genome-wide scale. When combined with a small molecule inhibitor like P005091, CRISPR screens can be employed to:

  • Identify genes that confer resistance or sensitivity to P005091: This can reveal mechanisms of drug resistance and identify patient populations that may or may not respond to treatment.

  • Discover synthetic lethal interactions: This involves finding genes whose loss is lethal to cells only in the presence of P005091, uncovering novel therapeutic targets and combination therapy strategies.

  • Elucidate the broader biological functions of USP7: By observing which gene knockouts phenocopy or antagonize the effects of P005091, researchers can gain deeper insights into the cellular pathways regulated by USP7.

Experimental Design and Strategy

A successful CRISPR screen with P005091 requires careful planning and optimization. The general workflow involves transducing a population of cells with a pooled sgRNA library, treating the cells with P005091, and then identifying the sgRNAs that are enriched or depleted in the surviving cell population through next-generation sequencing (NGS).

Key Considerations:
  • Screen Type: The two primary types of screens to consider are:

    • Resistance Screen (Positive Selection): Aims to identify gene knockouts that allow cells to survive and proliferate in the presence of a lethal concentration of P005091. In this case, you would look for sgRNAs that are enriched in the P005091-treated population compared to the control.

    • Sensitization/Synthetic Lethality Screen (Negative Selection): Aims to identify gene knockouts that are lethal to cells in the presence of a sub-lethal concentration of P005091. Here, you would look for sgRNAs that are depleted in the P005091-treated population.

  • Cell Line Selection: Choose a cell line that is relevant to the biological question and is sensitive to P005091. It is crucial to establish a stable Cas9-expressing cell line prior to the screen.

  • sgRNA Library: A genome-wide library is suitable for unbiased discovery, while a focused library (e.g., targeting kinases, DUBs, or cancer-associated genes) can provide deeper insights into specific pathways.

  • P005091 Concentration and Treatment Duration: This is a critical parameter that must be determined empirically for the chosen cell line. An initial dose-response curve is essential to determine the IC50 (for resistance screens) or a sub-lethal concentration (for sensitization screens).

Signaling Pathways Involving USP7

Understanding the known signaling pathways of USP7 is crucial for interpreting the results of a CRISPR screen. Below are diagrams of two key pathways regulated by USP7.

USP7_p53_MDM2_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) Ub Ubiquitin p53->MDM2 Induces transcription p21 p21 p53->p21 Induces transcription Apoptosis Apoptosis p53->Apoptosis Promotes Proteasome Proteasome p21->Apoptosis Promotes P005091 P005091 P005091->USP7 Inhibits

Figure 1: USP7 in the p53-MDM2 Signaling Pathway.

USP7_Wnt_BetaCatenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Ubiquitination Ub Ubiquitin BetaCatenin->Ub Ubiquitinated BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates USP7 USP7 USP7->BetaCatenin Deubiquitinates (stabilizes) P005091 P005091 P005091->USP7 Inhibits Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation A1 Generate Stable Cas9 Cell Line A2 P005091 Dose-Response B1 Lentiviral sgRNA Library Production A2->B1 B2 Transduction of Cas9 Cells (MOI < 0.5) B1->B2 B3 Antibiotic Selection B2->B3 B4 Split into Control and P005091 Treatment Groups B3->B4 B5 Cell Culture and Treatment B4->B5 B6 Harvest Cell Pellets B5->B6 C1 Genomic DNA Extraction B6->C1 C2 sgRNA Amplification & NGS C1->C2 C3 Data Analysis (MAGeCK) C2->C3 C4 Identify Enriched sgRNAs C3->C4 D1 Individual sgRNA Knockout C4->D1 D2 Confirm Resistance Phenotype D1->D2 D3 Orthogonal Validation (siRNA, Rescue) D2->D3

Method

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by P005091

For Researchers, Scientists, and Drug Development Professionals Introduction P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising agent in cancer therapy.[1][2] By...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising agent in cancer therapy.[1][2] By targeting USP7, P005091 disrupts the deubiquitination of key proteins involved in cell cycle regulation and apoptosis, leading to programmed cell death in various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide to analyzing the apoptotic effects of P005091 using flow cytometry, a powerful technique for single-cell analysis of apoptosis. The protocols and data presented herein are intended to assist researchers in accurately quantifying P005091-induced apoptosis and understanding its underlying molecular mechanisms.

Mechanism of Action of P005091-Induced Apoptosis

P005091 exerts its pro-apoptotic effects by inhibiting the deubiquitinating activity of USP7.[1][2] USP7 is known to stabilize several oncogenic proteins by removing ubiquitin chains, thereby preventing their proteasomal degradation. Key substrates of USP7 include the E3 ubiquitin ligase HDM2 (Human Double Minute 2) and the ADP-ribosylation factor 4 (ARF4).[2][4]

Inhibition of USP7 by P005091 leads to an increase in the ubiquitination and subsequent degradation of HDM2 and ARF4.[2][4] The degradation of HDM2 results in the stabilization and activation of the tumor suppressor protein p53.[2] Activated p53 can then upregulate the expression of pro-apoptotic proteins such as BAX (Bcl-2-associated X protein) and the cyclin-dependent kinase inhibitor p21, while downregulating anti-apoptotic proteins like BCL2 (B-cell lymphoma 2).[2][4] The shift in the BAX/BCL2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis.[4]

P005091_Signaling_Pathway cluster_ub Increased Ubiquitination P005091 P005091 USP7 USP7 P005091->USP7 Inhibition HDM2 HDM2 USP7->HDM2 Deubiquitination ARF4 ARF4 USP7->ARF4 Deubiquitination Ub_HDM2 Ubiquitinated HDM2 Ub_ARF4 Ubiquitinated ARF4 p53 p53 HDM2->p53 Degradation Proteasome Proteasomal Degradation Ub_HDM2->Proteasome Ub_ARF4->Proteasome p21 p21 p53->p21 BAX BAX p53->BAX BCL2 BCL2 p53->BCL2 Mitochondrion Mitochondrion BAX->Mitochondrion BCL2->Mitochondrion Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Quantitative Analysis of P005091-Induced Apoptosis

The following tables summarize the dose-dependent effects of P005091 on apoptosis in different cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by P005091 in Glioblastoma Cells

Cell LineP005091 Concentration (µM)Treatment Duration (hours)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
SHG-140 0 (Control)48~2~1~3
148~5~3~8
248~15~8~23
448~25~15~40
T98G 0 (Control)48~1~1~2
148~4~2~6
248~12~6~18
448~20~12~32

Data are approximated from graphical representations in the cited literature and are for illustrative purposes.[4]

Table 2: Effect of P005091 on Apoptosis-Related Protein Expression in Glioblastoma Cells

Cell LineP005091 Concentration (µM)Treatment Duration (hours)BCL2 ExpressionBAX ExpressionCleaved Caspase-3 Expression
SHG-140 0 (Control)48HighLowLow
248DecreasedIncreasedIncreased
448Significantly DecreasedSignificantly IncreasedSignificantly Increased
T98G 0 (Control)48HighLowLow
248DecreasedIncreasedIncreased
448Significantly DecreasedSignificantly IncreasedSignificantly Increased

Relative expression changes as determined by Western blot analysis.[4]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details a standard method for quantifying apoptosis in cells treated with P005091 using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • P005091

  • Cell line of interest (e.g., SHG-140, T98G)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with varying concentrations of P005091 (e.g., 0, 1, 2, 4 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Carefully collect the culture medium, which may contain detached apoptotic cells.

      • Wash the attached cells once with PBS.

      • Add Trypsin-EDTA to detach the cells.

      • Combine the trypsinized cells with the collected culture medium.

    • Suspension cells:

      • Collect the cells by centrifugation.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the wash step.

  • Annexin V and PI Staining:

    • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Establish four quadrants to differentiate between:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Calculate the percentage of cells in each quadrant.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis start Seed Cells treatment Treat with P005091 start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, dark) add_stains->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate Populations acquire->gate quantify Quantify Apoptosis gate->quantify

The protocols and data provided in these application notes serve as a valuable resource for researchers investigating the apoptotic effects of P005091. By employing the detailed flow cytometry methods, scientists can accurately quantify the induction of apoptosis and further elucidate the molecular pathways involved. This information is crucial for the continued development of P005091 and other USP7 inhibitors as potential cancer therapeutics.

References

Application

Application of P005091 in High-Throughput Screening Assays for Drug Discovery

Keywords: P005091, P5091, USP7, deubiquitinase inhibitor, high-throughput screening, HTS, drug discovery, cancer therapy. Abstract P005091 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease...

Author: BenchChem Technical Support Team. Date: November 2025

Keywords: P005091, P5091, USP7, deubiquitinase inhibitor, high-throughput screening, HTS, drug discovery, cancer therapy.

Abstract

P005091 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers.[1][2] Its ability to stabilize the tumor suppressor protein p53 by promoting the degradation of its negative regulator, HDM2, makes it a valuable tool for cancer research and a promising candidate for therapeutic development.[1][3] High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel USP7 inhibitors. This document provides detailed application notes and protocols for the use of P005091 in biochemical and cell-based HTS assays, intended for researchers, scientists, and drug development professionals.

Introduction to P005091

P005091, also known as P5091, is a trisubstituted thiophene compound that selectively inhibits the deubiquitinating activity of USP7 with an EC50 of 4.2 μM.[1][2] It also demonstrates activity against the closely related deubiquitinase USP47.[2] The primary mechanism of action of P005091 involves the inhibition of USP7's ability to remove ubiquitin chains from its substrates, notably HDM2 (also known as MDM2).[1][4] This leads to the polyubiquitination and subsequent proteasomal degradation of HDM2.[4] As HDM2 is a primary E3 ubiquitin ligase for the tumor suppressor p53, its degradation leads to the stabilization and accumulation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[1][3] P005091 has been shown to induce a dose-dependent decrease in the viability of various multiple myeloma (MM) cell lines, with IC50 values ranging from 6-14 μM.[1]

P005091 in Biochemical High-Throughput Screening Assays

Biochemical assays are essential for the initial identification of inhibitors that directly target the enzymatic activity of USP7. These assays typically utilize purified recombinant USP7 and a synthetic substrate that generates a detectable signal upon cleavage.

Fluorogenic Ubiquitin-AMC Assay

A common and robust method for HTS of USP7 inhibitors is the fluorogenic assay using ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). In this assay, the fluorescence of AMC is quenched when it is conjugated to ubiquitin. Upon cleavage by active USP7, the liberated AMC fluoresces, and the signal is proportional to USP7 activity.

Quantitative Data for P005091 in Biochemical Assays

ParameterValueAssay ConditionsReference
EC50 4.2 μMInhibition of recombinant USP7 in a Ub-CHOP reporter assay.[1][4]
Selectivity > 100 μMAgainst other deubiquitinases (DUBs) and cysteine proteases.[1]

Experimental Protocol: Fluorogenic Ub-AMC HTS Assay for USP7 Inhibitors

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, and 2 mM β-mercaptoethanol.

    • USP7 Enzyme: Recombinant human USP7 diluted in assay buffer to the desired final concentration (e.g., 1 nM).

    • Ub-AMC Substrate: Ubiquitin-AMC diluted in assay buffer to the desired final concentration (e.g., 100 nM).

    • Test Compounds: P005091 (positive control) and library compounds serially diluted in DMSO.

    • Controls: DMSO (negative control) and a known pan-DUB inhibitor like N-ethylmaleimide (NEM) as a positive control for inhibition.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of test compounds or controls into the wells of a black, low-volume 384-well plate.

    • Add 5 µL of USP7 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the Ub-AMC substrate solution to each well.

    • Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) using a fluorescence plate reader with excitation at 350-380 nm and emission at 440-460 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).

    • Normalize the data to the controls (0% inhibition for DMSO and 100% inhibition for NEM).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

HTS_Workflow_Fluorogenic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plating (50 nL in 384-well plate) Add_Enzyme Add USP7 Enzyme (5 µL) Compound_Prep->Add_Enzyme Enzyme_Prep USP7 Enzyme Preparation Enzyme_Prep->Add_Enzyme Substrate_Prep Ub-AMC Substrate Preparation Add_Substrate Add Ub-AMC Substrate (5 µL) Substrate_Prep->Add_Substrate Incubate Incubate (30 min, RT) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Read Fluorescence (Ex: 350-380nm, Em: 440-460nm) Add_Substrate->Read_Plate Calc_Rates Calculate Reaction Rates Read_Plate->Calc_Rates Normalize Normalize Data Calc_Rates->Normalize IC50 Determine IC50 Values Normalize->IC50

Workflow for a fluorogenic Ub-AMC HTS assay.

P005091 in Cell-Based High-Throughput Screening Assays

Cell-based assays are critical for evaluating the activity of compounds in a more physiologically relevant context, assessing factors such as cell permeability and engagement with the target in its native environment.

Cell-Based AlphaLISA Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based assay that can be adapted for HTS to measure the inhibition of DUBs within a cellular context.[5] This assay can be designed to quantify the interaction between a DUB and a ubiquitin probe.

Quantitative Data for P005091 in Cell-Based Assays

Cell LineIC50 (Viability)Assay ConditionsReference
MM.1R (Dexamethasone resistant)6-14 μMDose-dependent decrease in viability.[1]
Dox-40 (Doxorubicin resistant)6-14 μMDose-dependent decrease in viability.[1]
LR5 (Melphalan resistant)6-14 μMDose-dependent decrease in viability.[1]

Experimental Protocol: Cell-Based AlphaLISA DUB HTS Assay

  • Cell Culture and Plating:

    • Use a cell line (e.g., HeLa or HEK293T) stably overexpressing HA-tagged USP7.

    • Plate 13,000 cells per well in 15 µL of culture medium in a 384-well ProxiPlate and incubate overnight.[1]

  • Compound Treatment:

    • Acoustically dispense 75 nL of test compounds (including P005091 as a positive control) or DMSO into the wells.[1]

    • Incubate the plate for 1 hour at 37°C.[1]

  • Probe Treatment and Lysis:

    • Add a biotinylated, activity-based ubiquitin probe (e.g., Biotin-cR10-Ub-PA) to a final concentration of 1 µM.[1]

    • Incubate for 2 hours at 37°C.[1]

    • Lyse the cells by adding a lysis buffer containing 1% NP-40.

  • AlphaLISA Detection:

    • Add a mixture of streptavidin-coated donor beads and anti-HA antibody-conjugated acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • A decrease in the AlphaLISA signal indicates inhibition of the DUB, as the ubiquitin probe is no longer covalently attached to the HA-tagged USP7, preventing the donor and acceptor beads from coming into close proximity.

    • Normalize the data and calculate IC50 values as described for the biochemical assay.

HTS_Workflow_AlphaLISA cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Plate_Cells Plate HA-USP7 expressing cells (13,000 cells/well in 384-well plate) Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Compound Add Compound (75 nL) Incubate_Overnight->Add_Compound Incubate_Compound Incubate (1 hr, 37°C) Add_Compound->Incubate_Compound Add_Probe Add Biotin-Ub Probe (1 µM) Incubate_Compound->Add_Probe Incubate_Probe Incubate (2 hr, 37°C) Add_Probe->Incubate_Probe Lyse_Cells Lyse Cells Incubate_Probe->Lyse_Cells Add_Beads Add Donor & Acceptor Beads Lyse_Cells->Add_Beads Incubate_Beads Incubate (1 hr, dark) Add_Beads->Incubate_Beads Read_Plate Read AlphaLISA Signal Incubate_Beads->Read_Plate USP7_Signaling_Pathway USP7 USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin Proteasome Proteasome HDM2->Proteasome Degradation p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces P005091 P005091 P005091->USP7 Inhibits Ub->HDM2 Ub

References

Technical Notes & Optimization

Troubleshooting

How to resolve P005091 solubility issues in cell culture media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving solubility issues with P005091 in cell culture media. The information is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving solubility issues with P005091 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Precipitate forms after adding P005091 DMSO stock to cell culture media.

This is a common issue due to the low aqueous solubility of P005091. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into aqueous media can cause the compound to crash out of solution. Here are several strategies to mitigate this problem:

Root Cause Analysis and Solutions:

Potential CauseRecommended Solution
Rapid Change in Solvent Polarity Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. Add the DMSO stock to a small volume of media first, mix gently, and then add this intermediate dilution to the final volume. Alternatively, add the DMSO stock dropwise to the final volume of media while gently vortexing or swirling.[1]
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture is as low as possible, ideally below 0.5%, with some cell lines tolerating up to 1%.[2] High concentrations of DMSO can be toxic to cells and can also promote precipitation of the compound.
High Compound Concentration P005091 has a maximum solubility in any given solvent system. Exceeding this will lead to precipitation.[1][3] If precipitation is observed at the desired working concentration, a lower concentration may be necessary.
Temperature Fluctuations Pre-warm the cell culture media to 37°C before adding the P005091 stock solution.[1] Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation.[1][4]
Interaction with Media Components Components in the cell culture media, such as salts and proteins, can interact with P005091 and lead to the formation of insoluble complexes.[1] If this is suspected, consider testing the solubility in a simpler buffer like PBS to identify if media components are the issue.[1]

Experimental Workflow for Troubleshooting Precipitation:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Advanced Troubleshooting Precipitate observed in media Precipitate observed in media Check final DMSO concentration Check final DMSO concentration Precipitate observed in media->Check final DMSO concentration Check P005091 working concentration Check P005091 working concentration Check final DMSO concentration->Check P005091 working concentration Stepwise dilution Stepwise dilution Check P005091 working concentration->Stepwise dilution Vortexing during addition Vortexing during addition Stepwise dilution->Vortexing during addition Pre-warm media Pre-warm media Vortexing during addition->Pre-warm media Test solubility in PBS Test solubility in PBS Pre-warm media->Test solubility in PBS Consider lower concentration Consider lower concentration Test solubility in PBS->Consider lower concentration Solution Solution Consider lower concentration->Solution

Caption: A troubleshooting workflow for addressing P005091 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is P005091 and what is its primary solvent?

A1: P005091, also known as P5091, is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7).[4][5] It is insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[4]

Q2: What is the recommended stock solution concentration for P005091?

A2: It is recommended to prepare a stock solution of P005091 in 100% DMSO at a concentration that is at least 1000 times the final desired working concentration.[3] This allows for the final DMSO concentration in the cell culture media to be kept at or below 0.1%. For example, to achieve a final concentration of 10 µM, a 10 mM stock solution in DMSO would be appropriate. One source suggests a solubility of up to 25 mg/mL (71.79 mM) in DMSO with ultrasonic assistance.[4]

Q3: How should I store the P005091 stock solution?

A3: P005091 powder can be stored at -20°C for up to 3 years.[5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one year or -80°C for two years.[4]

Q4: What are typical working concentrations for P005091 in cell culture?

A4: The effective concentration of P005091 can vary depending on the cell line and the duration of the experiment. The EC50 (half-maximal effective concentration) for inhibiting USP7 is approximately 4.2 µM.[5] For cytotoxicity assays, IC50 values in multiple myeloma cell lines range from 6-14 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell LineAssay TypeEffective ConcentrationReference
Sf9 cellsFunctional AssayEC50 = 4.2 µM[5]
HCT116 cellsCytotoxic Assay (72h)EC50 = 11 µM[5]
Multiple Myeloma cellsCytotoxic AssayIC50 = 6-14 µM[4]
Ovarian Cancer cells (HeyA8, OVCAR-8)Cell Viability50 µM[6]

Q5: What is the mechanism of action of P005091?

A5: P005091 is a selective inhibitor of the deubiquitinating enzyme USP7.[4] USP7 is known to deubiquitinate and stabilize several proteins, including HDM2. By inhibiting USP7, P005091 leads to the polyubiquitination and subsequent degradation of HDM2.[4] Since HDM2 is a negative regulator of the tumor suppressor p53, the degradation of HDM2 results in the stabilization and upregulation of p53 and its downstream target, p21.[4][5] This can lead to cell cycle arrest and apoptosis.

P005091 Signaling Pathway:

G P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 deubiquitinates (stabilizes) p53 p53 HDM2->p53 ubiquitinates (destabilizes) p21 p21 p53->p21 activates Apoptosis Apoptosis p21->Apoptosis induces

Caption: The signaling pathway of P005091, which inhibits USP7, leading to p53 stabilization and apoptosis.

Experimental Protocols

Protocol 1: Preparation of P005091 Stock Solution

Materials:

  • P005091 powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of P005091 powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of P005091.[5]

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

This protocol helps determine the maximum soluble concentration of P005091 in your specific cell culture media.

Materials:

  • P005091 DMSO stock solution (e.g., 10 mM)

  • Cell culture media of interest

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a serial dilution of the P005091 stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.

  • In the clear-bottom 96-well plate, add 198 µL of your cell culture media to each well.

  • Transfer 2 µL of each P005091 dilution from the DMSO plate to the corresponding wells of the media-containing plate. This will result in a final DMSO concentration of 1%.

  • Include the following controls:

    • Negative Control: 198 µL of media + 2 µL of 100% DMSO.

    • Blank: 200 µL of media only.

  • Cover the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.

  • After incubation, visually inspect the plate for any signs of precipitation.

  • Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.

  • The highest concentration of P005091 that does not show a significant increase in absorbance or light scattering compared to the negative control is considered its kinetic solubility under these conditions.[1]

References

Optimization

Addressing potential off-target effects of P005091 in experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide focuses on...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide focuses on addressing potential off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of P005091 and what is its mechanism of action?

A1: P005091 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism of action involves the direct inhibition of the deubiquitylating activity of USP7. This leads to the accumulation of polyubiquitinated substrates of USP7, targeting them for proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By inhibiting USP7, P005091 promotes the degradation of MDM2, leading to the stabilization and activation of p53.[1] This can result in cell cycle arrest and apoptosis in cancer cells.

Q2: Is P005091 completely selective for USP7? Are there any known off-targets?

A2: While P005091 is highly selective for USP7, it is not completely exclusive in its action. The most well-documented off-target is USP47, a closely related deubiquitinating enzyme (DUB), which P005091 inhibits with a similar potency to USP7.[2][3] Studies have shown that P005091 has minimal to no activity against a wide range of other DUBs and cysteine proteases at concentrations where it effectively inhibits USP7.[1][2] However, it is crucial for researchers to consider the potential confounding effects of USP47 inhibition in their experimental design and interpretation.

Q3: What are the common cellular effects observed after treatment with P005091?

A3: Treatment of cells with P005091 typically leads to a dose-dependent decrease in the viability of various cancer cell lines.[1] Mechanistically, this is often associated with:

  • Decreased levels of MDM2 and HDMX: As a direct consequence of USP7 inhibition.[1]

  • Increased levels of p53 and p21: Due to the degradation of MDM2.[1]

  • Induction of apoptosis: Evidenced by the cleavage of caspases (e.g., CASP3, CASP9) and PARP.[1]

  • Cell cycle arrest: Often in the G1 phase.[4]

It's important to note that the cytotoxic effects of P005091 are not always dependent on the p53 status of the cells.[1]

Troubleshooting Guide: Addressing Off-Target Effects

Problem: My experimental results are inconsistent or difficult to interpret, and I suspect off-target effects of P005091.

Solution: It is essential to incorporate rigorous controls and validation experiments to distinguish between on-target and potential off-target effects. Here are several strategies:

1. Use a Structurally Unrelated USP7 Inhibitor: Employing a second, structurally different USP7 inhibitor can help confirm that the observed phenotype is due to USP7 inhibition and not a specific off-target effect of P005091's chemical scaffold.

2. Genetic Knockdown or Knockout of USP7: The most definitive way to validate on-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. If the phenotype observed with P005091 treatment is recapitulated by USP7 knockdown/knockout, it strongly suggests an on-target effect.

3. Rescue Experiments: In a USP7 knockout or knockdown background, the effects of P005091 should be significantly diminished or abolished. This demonstrates that the inhibitor's primary mechanism of action is through USP7.

4. Titrate P005091 to the Lowest Effective Concentration: Use a dose-response curve to determine the minimal concentration of P005091 required to achieve the desired on-target effect (e.g., MDM2 degradation). Using excessively high concentrations increases the likelihood of engaging off-targets.

Data Presentation

Table 1: Inhibitory Activity of P005091 against USP7 and Known Off-Targets

TargetAssay TypeIC50 / EC50 (µM)Reference
USP7 Cell-free assay4.2[2]
USP47 Cell-free assay4.3[2]
Other DUBs (e.g., USP2, USP8)Cell-free assay> 100[1][2]
Other Cysteine ProteasesCell-free assay> 100[1]

Table 2: Cellular Activity of P005091 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HCT-116Colorectal Carcinoma1172h[1]
MM.1RMultiple Myeloma6-14Not Specified[1]
Dox-40Multiple Myeloma6-14Not Specified[1]
LR5Multiple Myeloma6-14Not Specified[1]
T47DBreast Cancer~1072h[5][6]
MCF7Breast Cancer~1048h[5][6]
NCI-H526Lung NeuroendocrineNot Specified72h[7]
NCI-H209Lung NeuroendocrineNot Specified72h[7]

Experimental Protocols

Western Blot for On-Target Engagement

This protocol is designed to verify the on-target effects of P005091 by assessing the levels of USP7, MDM2, p53, and p21.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of P005091 (e.g., 0, 2, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

      • anti-USP7

      • anti-MDM2

      • anti-p53

      • anti-p21

      • anti-GAPDH or anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize bands using an ECL detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP) to Assess USP7-MDM2 Interaction

This protocol allows for the investigation of the effect of P005091 on the interaction between USP7 and its substrate MDM2.

  • Cell Culture and Treatment:

    • Treat cells (e.g., H1299) with P005091 or vehicle control as described above.

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an anti-USP7 antibody or an IgG control antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads three to five times with Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Perform Western blotting as described above, probing for MDM2 and USP7. A decrease in the amount of MDM2 co-immunoprecipitated with USP7 in the P005091-treated sample would indicate a disruption of their interaction.

Cell Viability Assay (MTS/MTT)

This protocol measures the cytotoxic effects of P005091.

  • Cell Seeding:

    • Seed cells (e.g., T47D, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of P005091 for 24, 48, or 72 hours.

  • MTS/MTT Assay:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Mandatory Visualizations

USP7_Signaling_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitination (Stabilization) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Degradation) p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest P005091 P005091 P005091->USP7 Inhibition

Caption: USP7-p53-MDM2 Signaling Pathway and the effect of P005091.

Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Validation cluster_controls Control Strategies cluster_biochemical Biochemical Approaches cluster_genetic Genetic Approaches cluster_proteomic Proteomic Approaches A Initial Observation (Phenotype with P005091) B Hypothesis: On-target vs. Off-target effect A->B C Control Experiments B->C D Biochemical Assays C->D Biochemical E Genetic Validation C->E Genetic F Proteomic Profiling C->F Unbiased C1 Dose-response analysis C2 Use structurally different USP7 inhibitor C3 Use inactive analog G Conclusion D->G D1 DUB Panel Screening (IC50 values) D2 Kinome Scan E->G E1 USP7 Knockdown (siRNA/shRNA) E2 USP7 Knockout (CRISPR) E3 Rescue Experiment F->G F1 Cellular Thermal Shift Assay (CETSA) F2 Mass Spectrometry-based proteome profiling

Caption: Workflow for validating and identifying off-target effects.

References

Troubleshooting

Optimizing the working concentration of P005091 for in vitro studies

Technical Support Center This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of P005091 for in vitro studi...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of P005091 for in vitro studies. P005091 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in cellular protein degradation pathways.[1][2][3][4][5] Proper concentration selection is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for P005091?

A1: P005091, also known as P5091, is a selective inhibitor of ubiquitin-specific protease 7 (USP7).[1][2][3][4][5] It functions by blocking the deubiquitylating activity of USP7, which leads to the accumulation of polyubiquitinated proteins, including HDM2, and subsequent degradation by the proteasome.[1][2] This activity can induce apoptosis in cancer cells and modulate various signaling pathways.[3][4][6]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: A typical starting concentration range for P005091 in cell-based assays is between 1 µM and 20 µM. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Q3: How should I prepare and store P005091?

A3: P005091 is typically soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][5] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Q4: Is P005091 selective for USP7?

A4: P005091 exhibits high selectivity for USP7.[1][3][4] It shows little to no inhibition of other deubiquitinating enzymes (DUBs) or other classes of proteases at concentrations effective for USP7 inhibition.[2][3] It does, however, exhibit some activity against the closely related USP47.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at expected concentrations - Cell line resistance: Some cell lines may be inherently resistant to USP7 inhibition. - Incorrect drug concentration: Errors in dilution or degradation of the compound. - Insufficient incubation time: The effect of the inhibitor may not be apparent at early time points.- Confirm USP7 expression: Verify that your cell line expresses USP7. - Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM). - Increase incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Verify compound activity: Use a positive control cell line known to be sensitive to P005091.
High levels of cytotoxicity in control cells - DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. - Compound precipitation: The compound may precipitate out of solution at high concentrations.- Maintain low DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v). - Prepare fresh dilutions: Make fresh working solutions from your stock for each experiment. - Visually inspect for precipitates: Check your media for any signs of compound precipitation before adding to cells.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or health. - Inconsistent compound preparation: Variations in stock solution concentration or handling.- Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density. - Aliquot stock solutions: Use single-use aliquots of the P005091 stock solution to minimize variability.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of P005091 across various assays and cell lines.

Table 1: IC50 and EC50 Values of P005091

Parameter Value Assay/Cell Line Reference
EC50 4.2 µMUSP7 (cell-free assay)[1][2][5]
IC50 4.2 µMUSP7[3][4]
IC50 ~4.2 µMUSP7[7]
IC50 11 µMHCT116 cells (Cytotoxicity, 72h)[1]
IC50 Range 6-14 µMVarious Multiple Myeloma (MM) cell lines[1]

Table 2: Effective Concentrations of P005091 in Cell-Based Assays

Concentration Cell Line Incubation Time Observed Effect Reference
10 µM293T cells24 hInhibition of USP7[2]
12.5 µMMultiple Myeloma cells24 hDecreased cell viability and USP7 activity[8]
3 µMMM.1S cells12 hInduced cytotoxicity, upregulated p53 and p21[8]
10 µMMCF7 cells48 hIncreased total ubiquitination[9]
10 µMT47D cells72 hIncreased total ubiquitination[9]
2 µM and 4 µMSHG-140 and T98G cells48 hReduced BCL2, increased BAX and CLEAVED-CASPASE 3[10]

Experimental Protocols

1. Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of P005091 in cell culture medium. It is advisable to perform a 2-fold serial dilution starting from a high concentration (e.g., 40 µM). Include a vehicle control (DMSO) at the same final concentration as the highest P005091 concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of P005091 or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Protein Expression

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of P005091 or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP7, HDM2, p53, p21, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by P005091 and a general experimental workflow for its in vitro characterization.

P005091_Mechanism_of_Action P005091 P005091 USP7 USP7 P005091->USP7 Inhibits Ub_HDM2 Ubiquitinated HDM2 USP7->Ub_HDM2 Deubiquitinates HDM2 HDM2 Proteasome Proteasome Ub_HDM2->Proteasome Targets for Degradation p53 p53 HDM2->p53 Inhibits Degradation Degradation Proteasome->Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces p21->Apoptosis Induces

Caption: P005091 inhibits USP7, leading to HDM2 degradation, p53 activation, and apoptosis.

Wnt_Signaling_Inhibition P005091 P005091 USP7 USP7 P005091->USP7 Inhibits Ub_beta_catenin Ubiquitinated β-catenin USP7->Ub_beta_catenin Deubiquitinates beta_catenin β-catenin Proteasome Proteasome Ub_beta_catenin->Proteasome Targets for Degradation Wnt_Target_Genes Wnt Target Gene Expression beta_catenin->Wnt_Target_Genes Activates Degradation Degradation Proteasome->Degradation Tumor_Growth Tumor Growth Wnt_Target_Genes->Tumor_Growth Promotes

Caption: P005091 inhibits USP7, promoting β-catenin degradation and suppressing Wnt signaling.

Experimental_Workflow Start Start: Obtain P005091 Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Dose_Response Dose-Response Experiment (e.g., Cell Viability Assay) Stock_Prep->Dose_Response Determine_IC50 Determine IC50/EC50 Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Western_Blot Western Blot (Target Proteins) Mechanism_Studies->Western_Blot Other_Assays Other Functional Assays (e.g., Apoptosis, Cell Cycle) Mechanism_Studies->Other_Assays Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Other_Assays->Data_Analysis End End: Optimized Protocol Data_Analysis->End

Caption: General workflow for optimizing P005091 concentration in vitro.

References

Optimization

Determining the optimal treatment duration for P005091 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The following informat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The following information will assist in designing experiments to determine the optimal treatment duration for desired cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for P005091?

A1: P005091 is a selective and potent inhibitor of USP7, a deubiquitylating enzyme. By inhibiting USP7, P005091 prevents the removal of ubiquitin from target proteins, leading to their degradation. A key target of USP7 is the E3 ubiquitin ligase HDM2 (also known as MDM2). Inhibition of USP7 leads to the degradation of HDM2, which in turn stabilizes the tumor suppressor protein p53.[1][2][3] This stabilization allows p53 to accumulate and activate downstream pathways, leading to cell cycle arrest and apoptosis. P005091 has also been shown to downregulate claspin and Chk1 phosphorylation.

Q2: I am starting my experiments with P005091. What is a good starting point for treatment duration?

A2: Based on available literature, a common starting point for in vitro cell culture experiments is a 24-hour treatment .[4][5] This duration has been shown to be effective for assessing changes in protein levels of key signaling molecules. For assessing apoptosis or cell viability, longer incubation times, such as 48 to 72 hours , have been used.[1][4] However, the optimal duration is highly dependent on the cell type and the specific biological question.

Q3: How do I design an experiment to determine the optimal treatment duration for my specific cell line and endpoint?

A3: To determine the optimal treatment duration, a time-course experiment is essential. This involves treating your cells with a fixed concentration of P005091 and collecting samples at multiple time points.

A recommended experimental workflow is as follows:

  • Select a concentration: Use a concentration around the reported IC50 for your cell line or a similar cell type (typically in the range of 6-14 µM for various multiple myeloma cell lines).[4]

  • Choose time points: Select a range of time points that capture both early and late cellular responses. A suggested range could be 0, 2, 4, 8, 12, 24, 48, and 72 hours.

  • Assess key biomarkers: At each time point, measure the levels or activity of proteins in the P005091 signaling pathway. This could include measuring HDM2 degradation, p53 and p21 accumulation, and markers of apoptosis (e.g., cleaved caspases, PARP cleavage).

  • Determine the optimal time: The optimal treatment duration will be the time point at which you observe the most significant and consistent effect on your desired endpoint.

Q4: What are the key molecular events I should measure at different time points after P005091 treatment?

A4: The timing of molecular events post-treatment can vary. Here is a general timeline of events to help guide your time-course experiment:

  • Early Events (1-6 hours): Look for changes in the direct targets of USP7.

    • HDM2 degradation: A decrease in HDM2 protein levels can be one of the earliest markers of P005091 activity, with changes potentially measurable as early as 1-2 hours.

    • p53 stabilization: An increase in p53 protein levels should follow the degradation of HDM2.

  • Intermediate Events (6-24 hours): Observe the downstream consequences of p53 activation.

    • p21 induction: Increased levels of the p53 target gene, p21, are a good indicator of functional p53 activation.

    • Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can begin in this timeframe.

  • Late Events (24-72 hours): Monitor the terminal events of apoptosis and effects on cell viability.

    • PARP cleavage: Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.

    • Annexin V staining: Externalization of phosphatidylserine, detected by Annexin V, is a marker of apoptosis.

    • Cell viability assays: A decrease in cell viability can be measured using assays like MTT or CellTiter-Glo.

It is crucial to remember that the kinetics of these events can be cell-line dependent.[6]

Data Presentation

Table 1: Summary of Reported P005091 Treatment Durations and Observed Effects

Treatment DurationCell Line(s)ConcentrationObserved EffectReference
30 minutesRecombinant enzymesDose-rangeInhibition of USP7 deubiquitylating activity[5]
24 hoursDU145 and VCaP cellsNot specifiedAssessment of USP7 and PLK1 protein levels[4]
24 hours293T cells10 µMNot specified[5]
72 hoursESCC cells (Kyse450, Kyse510, Kyse30)Not specifiedIncreased cleavage of CASP9, CASP3, and PARP[4]
Time-dependentIR-SnC WI-38 cells15 µMDecrease in cell viability[1]

Experimental Protocols

Western Blotting for Protein Level Analysis

  • Cell Lysis: After treating cells with P005091 for the desired duration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against your proteins of interest (e.g., HDM2, p53, p21, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an ECL substrate.

Apoptosis Assay using Annexin V Staining

  • Cell Treatment and Collection: Treat cells with P005091 for the desired time points. Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and the viability dye, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualization

P005091_Signaling_Pathway P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 deubiquitinates (stabilizes) p53 p53 HDM2->p53 ubiquitinates (targets for degradation) Degradation Proteasomal Degradation HDM2->Degradation Ub Ubiquitin Ub->HDM2 p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis promotes p21->Apoptosis promotes Time_Course_Workflow cluster_experiment Time-Course Experiment Workflow cluster_analysis Analysis start Seed Cells treat Treat with P005091 start->treat collect Collect Samples at Multiple Time Points treat->collect wb Western Blot (HDM2, p53, p21, Cleaved Caspases) collect->wb apoptosis Apoptosis Assay (Annexin V, PARP Cleavage) collect->apoptosis viability Cell Viability Assay (MTT, etc.) collect->viability end Determine Optimal Treatment Duration wb->end apoptosis->end viability->end

References

Troubleshooting

P005091 Technical Support Center: Troubleshooting Unexpected Results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is tailo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results in their cell-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I not observing the expected cytotoxic effects of P005091 on my cancer cell line?

Answer:

Several factors could contribute to a lack of cytotoxic response in your P005091-treated cells. Consider the following potential causes and troubleshooting steps:

  • Cell Line-Specific Sensitivity: The cytotoxic effects of P005091 can be highly dependent on the cancer cell type and its genetic background. For instance, while it has shown efficacy in multiple myeloma and some ovarian and colon cancer cell lines, other cell lines might be less sensitive.[1][2] It is crucial to consult the literature for data on your specific cell line of interest.

  • P53 Status: P005091's mechanism often involves the stabilization of p53.[3] While it can induce cytotoxicity in a p53-independent manner, its effects may be more pronounced in cells with wild-type p53.[2] Consider verifying the p53 status of your cell line.

  • Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. The IC50 for P005091 can vary between cell lines, typically ranging from 6 to 14 μM for multiple myeloma cells.[1] We recommend performing a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line.

  • Compound Integrity and Solubility: P005091 is typically dissolved in DMSO.[3] Ensure your stock solution is properly prepared and stored to avoid degradation. Repeated freeze-thaw cycles should be avoided.[1][3] Poor solubility can lead to a lower effective concentration in your cell culture media.

Troubleshooting Workflow:

start No/Low Cytotoxicity Observed q1 Is the cell line known to be sensitive? start->q1 q2 Have you performed a dose-response curve? q1->q2 Yes sol1 Consult literature for sensitivity data. Consider testing a positive control cell line. q1->sol1 No/Unsure q3 Is the p53 status of the cell line known? q2->q3 Yes sol2 Perform a dose-response experiment (e.g., 1-20 µM). Optimize treatment duration. q2->sol2 No q4 Is the compound stock solution fresh and properly prepared? q3->q4 Yes sol3 Verify p53 status. Note that effects can be p53-independent. q3->sol3 No sol4 Prepare fresh stock solution in DMSO. Avoid repeated freeze-thaw cycles. q4->sol4 No

Caption: Troubleshooting workflow for lack of P005091 cytotoxicity.

FAQ 2: I'm observing cell death, but Western blot analysis does not show an increase in p53 levels. Is this expected?

Answer:

Yes, this is a possible outcome. While P005091 is known to stabilize p53 by inhibiting its degradation via the HDM2-mediated pathway, its cytotoxic effects are not exclusively dependent on p53.[1][3]

  • P53-Independent Mechanisms: P005091-induced cytotoxicity can be mediated through other pathways. For example, it has been shown to downregulate claspin and the phosphorylation of Chk1, which are involved in DNA damage response.[4][5] It can also affect the Wnt/β-catenin signaling pathway.[6]

  • Cellular Context: The specific signaling pathway activated by P005091 can be cell-type specific. In some contexts, the p53-independent pathways may be the primary drivers of apoptosis.

Recommended Action:

  • Investigate Downstream Markers of P53-Independent Pathways: Perform Western blot analysis for key proteins in alternative pathways, such as cleaved PARP and cleaved caspase-3, to confirm apoptosis.[7] You can also examine the levels of β-catenin if you suspect involvement of the Wnt signaling pathway.[6]

FAQ 3: Are there any known off-target effects of P005091 that could be confounding my results?

Answer:

P005091 is described as a selective inhibitor of USP7.[1]

  • High Selectivity for USP7: Studies have shown that P005091 has little to no inhibitory activity against other deubiquitinating enzymes (DUBs) or other classes of proteases at concentrations where it effectively inhibits USP7.[1][3]

  • Activity against USP47: It is worth noting that P005091 does exhibit some activity against USP47, a closely related deubiquitinase.[3] If your experimental system has a high dependence on USP47, this could be a confounding factor.

  • Potential for Indirect Effects: Inhibition of USP7 can lead to a cascade of downstream events.[8] These are not direct off-target effects of the compound but rather consequences of inhibiting the primary target. For example, inhibiting USP7 can lead to the upregulation of USP22, which may activate other cancer-related signaling pathways.[8]

Recommendations:

  • Confirm USP7 Inhibition: To ensure the observed effects are due to USP7 inhibition, consider performing a knockdown experiment (e.g., using siRNA against USP7) as a comparison.

  • Monitor Known Downstream Events: Analyze the expression and modification of known USP7 substrates, such as HDM2, to confirm target engagement. A decrease in HDM2 levels would be indicative of USP7 inhibition.[1][3]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
EC50 for USP7 4.2 µMCell-free assay[1][3]
IC50 6 - 14 µMMultiple Myeloma Cell Lines[1]
IC50 11 µMHCT116 cells (72h)[3]
IC50 6.83 µMANBL-6.WT (Bortezomib-sensitive MM)[9]
IC50 9.85 µMANBL-6.BR (Bortezomib-resistant MM)[9]

Experimental Protocols

General Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of P005091 (e.g., 0.1 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis for p53 and HDM2
  • Cell Lysis: After treatment with P005091, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, HDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

cluster_0 P005091 Mechanism of Action P005091 P005091 USP7 USP7 P005091->USP7 Inhibits HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Promotes Degradation) p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis Induces Ub Ubiquitin

Caption: P005091 inhibits USP7, leading to HDM2 degradation and p53 stabilization.

cluster_1 P005091 and Wnt/β-catenin Pathway P005091 P005091 USP7 USP7 P005091->USP7 Inhibits Degradation Proteasomal Degradation P005091->Degradation Promotes Ubiquitination & beta_catenin β-catenin USP7->beta_catenin Stabilizes Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_Targets Activates Transcription

Caption: P005091 can promote the degradation of β-catenin by inhibiting USP7.

References

Optimization

Technical Support Center: Managing P005091 Precipitation in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the USP7 inhibitor P005091 in aqueous solutions. Given its hydrophobic nature, pr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the USP7 inhibitor P005091 in aqueous solutions. Given its hydrophobic nature, preventing precipitation is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is P005091 and why is it difficult to dissolve in aqueous solutions?

A1: P005091 is a selective and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47.[1][2][3] It is a trisubstituted thiophene derivative, a chemical structure that contributes to its hydrophobic nature and results in poor solubility in water and ethanol.[1]

Q2: What is the recommended solvent for making a stock solution of P005091?

A2: The recommended solvent for creating a high-concentration stock solution of P005091 is dimethyl sulfoxide (DMSO).[1] Use fresh, high-quality (anhydrous) DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: What is the maximum concentration for a P005091 stock solution in DMSO?

A3: P005091 is soluble in DMSO up to at least 100 mM.[4] Commercially available information indicates solubility of at least 28-35 mg/mL (approximately 80-100 mM) in fresh DMSO.[1]

Q4: How should I store P005091 solutions?

A4: P005091 in solid form should be stored at +4°C for short-term and -20°C for long-term (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[1]

Q5: What is the mechanism of action for P005091?

A5: P005091 inhibits the deubiquitylating activity of USP7. This leads to the destabilization and accelerated degradation of USP7 substrates, such as HDM2. The degradation of HDM2 results in increased levels of p53 and its downstream target p21, ultimately inducing apoptosis in cancer cells.[1][5][6][7]

Troubleshooting Guide

This guide addresses common issues with P005091 precipitation during experimental use.

Issue 1: My P005091 stock solution in DMSO is cloudy or has visible precipitate.

  • Question: Why is my P005091 precipitating in the DMSO stock solution?

    • Answer: This can happen for a few reasons. The concentration may be too high for the solvent quality. DMSO is hygroscopic (absorbs moisture from the air), and "wet" DMSO has a significantly lower solvating capacity for hydrophobic compounds.[1] Also, ensure the compound is at room temperature before dissolving.

  • Question: How can I fix this?

    • Answer: Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. If precipitation persists, it may be necessary to dilute the stock solution to a lower concentration. Always use fresh, anhydrous DMSO for preparing stock solutions.[1]

Issue 2: When I add my DMSO stock to my aqueous buffer or cell culture medium, a precipitate forms immediately.

  • Question: Why does P005091 crash out of solution when diluted into my aqueous experimental medium?

    • Answer: This is a common issue with hydrophobic compounds. The aqueous environment of your buffer or medium cannot maintain the solubility of P005091 at the desired concentration. The final concentration of DMSO may also be insufficient to keep the compound dissolved.

  • Question: How can I prevent this precipitation?

    • Answer:

      • Lower the Final Concentration: Test if a lower final concentration of P005091 is still effective in your assay while remaining soluble.

      • Increase Mixing: When adding the DMSO stock to the aqueous solution, vortex or pipette vigorously to promote rapid dispersion. This can prevent localized high concentrations of the compound that can initiate precipitation.

      • Use an Intermediate Dilution: Before the final dilution in your aqueous medium, make an intermediate dilution of your DMSO stock in a solvent like 100% ethanol or a buffer containing a small amount of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100), if your experiment can tolerate these.

      • Keep Final DMSO Concentration Low: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Issue 3: My solution is initially clear, but a precipitate forms over time during my experiment.

  • Question: Why is my P005091 precipitating during a long incubation?

    • Answer: The compound may be slowly coming out of solution over time, especially with temperature fluctuations or interactions with components in your medium (e.g., proteins in serum). The compound might also be unstable in the aqueous environment.

  • Question: What can I do to maintain solubility during my experiment?

    • Answer:

      • Reduce Serum Concentration: If using fetal bovine serum (FBS) or other sera, consider reducing the concentration if your experimental design allows, as proteins can sometimes contribute to the precipitation of small molecules.

      • Include a Surfactant: For biochemical assays, the inclusion of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in the assay buffer can help maintain the solubility of hydrophobic compounds.

      • Check for pH effects: Ensure the pH of your final solution is stable and appropriate for your experiment, as pH changes can affect compound solubility.

Data Presentation

The following tables summarize the known solubility of P005091 in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventConcentrationNotes
DMSO≥ 35 mg/mL (~100 mM)Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
DMSOSoluble to 10 mM
DMF3 mg/mL
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Example Formulations for In Vivo and Working Solutions

Formulation ComponentsFinal Concentration of P005091Use CaseReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIn vivo studies[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn vivo studies[1]
4% NMP, 4% Tween-80, 92% Milli-Q water2 mg/mLIn vivo animal studies[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM P005091 Stock Solution in DMSO

  • Materials:

    • P005091 (MW: 348.22 g/mol )

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid P005091 to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of P005091. For example, to make 1 mL of a 10 mM stock solution, weigh out 3.48 mg of P005091.

    • Add the appropriate volume of fresh, anhydrous DMSO. For 3.48 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the preparation of a 10 µM working solution of P005091 in cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM P005091 stock solution in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM P005091 stock solution.

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Crucially , while adding the DMSO stock, vortex the tube or pipette the medium up and down vigorously to ensure rapid mixing and prevent localized precipitation.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Use this working solution immediately to treat your cells.

Mandatory Visualizations

Here are the diagrams describing signaling pathways and experimental workflows related to P005091.

G cluster_solution P005091 Solution Preparation start P005091 Precipitates in Aqueous Medium check_stock Is the DMSO stock solution clear? start->check_stock prep_stock Prepare fresh stock in anhydrous DMSO. Warm/sonicate if needed. check_stock->prep_stock No check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes prep_stock->check_stock rapid_mix Use rapid mixing (vortexing) during dilution. check_dilution->rapid_mix Yes success Solution is clear and stable. check_dilution->success No check_final_conc Is the final concentration too high? rapid_mix->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_time Does precipitation occur over time? check_final_conc->check_time No lower_conc->success add_surfactant Add surfactant (e.g., 0.01% Tween-20) to buffer (for biochemical assays). check_time->add_surfactant Yes check_time->success No add_surfactant->success

Caption: Troubleshooting workflow for P005091 precipitation.

G cluster_pathway P005091 Mechanism of Action P005091 P005091 USP7 USP7 P005091->USP7 inhibits HDM2 HDM2 USP7->HDM2 deubiquitinates (stabilizes) p53 p53 HDM2->p53 ubiquitinates (targets for degradation) Degradation Proteasomal Degradation HDM2->Degradation p21 p21 p53->p21 activates transcription Ub Ubiquitin Ub->HDM2 Apoptosis Apoptosis p21->Apoptosis induces

Caption: P005091 signaling pathway via USP7 inhibition.

G cluster_workflow Workflow for Solubilizing a Hydrophobic Compound start Solid Hydrophobic Compound (e.g., P005091) step1 Dissolve in 100% organic solvent (e.g., DMSO) to create a high-concentration stock solution. start->step1 Step 1 step2 Dilute stock solution into aqueous buffer or medium using rapid mixing. step1->step2 Step 2 step3 Final working solution with low % of organic solvent (e.g., <0.5% DMSO). step2->step3 Step 3 result Compound is soluble and ready for experimental use in an aqueous environment. step3->result

Caption: Experimental workflow for aqueous solution preparation.

References

Troubleshooting

Identifying and mitigating P005091 cytotoxicity in non-cancerous cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, P005091. The focus is...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, P005091. The focus is on identifying and mitigating unintended cytotoxicity in non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our non-cancerous control cell line after treatment with P005091. Is this expected?

A1: P005091 is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) and has shown a therapeutic window between cancer cells and non-cancerous cells in some studies. For instance, at concentrations that are cytotoxic to multiple myeloma (MM) cells, P005091 did not significantly affect the viability of normal peripheral blood mononuclear cells (PBMCs).[1] However, at higher concentrations (e.g., 25 μM), a reduction in PBMC viability has been observed, indicating that cytotoxicity in non-cancerous cells is dose-dependent.[1] Therefore, unexpected cytotoxicity could be a result of excessive dosage. We recommend performing a dose-response curve to determine the optimal concentration for your specific non-cancerous cell line.

Q2: What is the underlying mechanism of P005091-induced cytotoxicity?

A2: P005091 selectively inhibits the deubiquitylating activity of USP7.[2][3] This leads to the increased ubiquitination and subsequent proteasomal degradation of HDM2, a key negative regulator of the tumor suppressor protein p53. The degradation of HDM2 results in the stabilization and accumulation of p53.[3][4] Activated p53 can then induce cell cycle arrest and apoptosis.[2] This mechanism is generally more pronounced in cancer cells that are highly dependent on the USP7-HDM2-p53 axis for survival.

Q3: How can we mitigate P005091-induced cytotoxicity in our non-cancerous cells while maintaining its anti-cancer efficacy in our experimental model?

A3: Mitigating off-target cytotoxicity is crucial for pre-clinical drug development. Here are some strategies:

  • Dose Optimization: This is the most critical step. As mentioned, P005091's toxicity to non-cancerous cells is dose-dependent.[1] Conduct a thorough dose-response study to identify a concentration that maximizes cancer cell death while minimizing effects on your non-cancerous control cells.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. This can sometimes allow normal cells to recover while still exerting a sufficient therapeutic effect on cancer cells.

  • Combination Therapy: Explore synergistic combinations with other anti-cancer agents. This may allow for a lower, less toxic dose of P005091 to be used. For example, P005091 has shown synergistic anti-MM activity when combined with dexamethasone or HDAC inhibitors.[1]

  • Utilize a p53-Wildtype Non-Cancerous Cell Line: The cytotoxic effects of P005091 are often linked to the activation of p53.[2] Using a non-cancerous cell line with a functional p53 pathway will provide the most accurate assessment of potential off-target effects.

Q4: Our non-cancerous cells are showing signs of apoptosis after P005091 treatment. How can we confirm this?

A4: Apoptosis can be confirmed through various methods. A common and reliable method is the Caspase-Glo® 3/7 Assay, which measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis. Please refer to the detailed experimental protocol for the Caspase-Glo® 3/7 Assay provided below.

Q5: What are the known IC50 values for P005091 in different cell lines?

A5: The IC50 values for P005091 can vary depending on the cell line and the duration of treatment. Below is a summary of reported IC50 values, primarily in cancer cell lines. It is highly recommended to determine the IC50 for your specific cell lines of interest.

Quantitative Data Summary

Cell LineCell TypeIC50 (µM)Treatment DurationReference
MM.1RMultiple Myeloma6-14Not Specified[3]
Dox-40Multiple Myeloma6-14Not Specified[3]
LR5Multiple Myeloma6-14Not Specified[3]
HCT116Colon Carcinoma1172 hours[3]
NCI-H526Lung Neuroendocrine7.4172 hours[5]
NCI-H209Lung Neuroendocrine6.1072 hours[5]
Normal PBMCsPeripheral Blood Mononuclear CellsNot significantly affected at MM cell IC50Not Specified[1]

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of P005091 concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This is a luminescent assay that measures the activity of caspases-3 and -7. The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with P005091 as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in P005091-treated cells compared to controls indicates apoptosis induction.

Visualizations

P005091_Signaling_Pathway P005091 P005091 USP7 USP7 P005091->USP7 Inhibition HDM2 HDM2 USP7->HDM2 Deubiquitination (Stabilization) p53 p53 HDM2->p53 Ubiquitination (Degradation) Apoptosis Apoptosis p53->Apoptosis Induction

P005091 Signaling Pathway

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mitigation Strategy Start Seed Non-Cancerous and Cancer Cells Dose_Response Treat with P005091 (Dose-Response) Start->Dose_Response MTT MTT Assay (Cell Viability) Dose_Response->MTT IC50 Determine IC50 Values MTT->IC50 Caspase Caspase-Glo 3/7 Assay (Apoptosis) IC50->Caspase Optimize Optimize Dose and/or Schedule IC50->Optimize Combine Test Combination Therapies Optimize->Combine

Experimental Workflow for Cytotoxicity Assessment

Troubleshooting_Guide Start High Cytotoxicity in Non-Cancerous Cells? Check_Conc Is P005091 Concentration Too High? Start->Check_Conc Check_Cells Is the Non-Cancerous Cell Line a Good Model? Check_Conc->Check_Cells No Reduce_Conc Perform Dose-Response and Lower Concentration Check_Conc->Reduce_Conc Yes Select_Cells Select a More Robust Non-Cancerous Cell Line (e.g., with functional p53) Check_Cells->Select_Cells No Intermittent_Dosing Consider Intermittent Dosing Schedule Check_Cells->Intermittent_Dosing Yes Reduce_Conc->Intermittent_Dosing Select_Cells->Reduce_Conc End Cytotoxicity Mitigated Intermittent_Dosing->End

Troubleshooting Unexpected Cytotoxicity

References

Optimization

Why am I not seeing downstream effects of USP7 inhibition with P005091?

This technical support guide provides troubleshooting advice for researchers who are not observing the expected downstream effects of Ubiquitin-Specific Protease 7 (USP7) inhibition with the small molecule inhibitor P005...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers who are not observing the expected downstream effects of Ubiquitin-Specific Protease 7 (USP7) inhibition with the small molecule inhibitor P005091.

Frequently Asked Questions (FAQs)

What is USP7 and what are its key downstream targets?

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrate proteins, thereby saving them from proteasomal degradation.[1] USP7 plays a crucial role in regulating various cellular processes, including the DNA damage response, cell cycle progression, and immune response.[1][2] Key downstream substrates of USP7 include:

  • MDM2: An E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating MDM2, USP7 indirectly leads to the degradation of p53.[1]

  • p53: USP7 can also directly deubiquitinate and stabilize the tumor suppressor p53.[1] The interplay between USP7, MDM2, and p53 is a critical axis in cancer biology.

  • p21: A cyclin-dependent kinase inhibitor and a downstream target of the p53 pathway, involved in cell cycle arrest.[3][4][5]

  • Raf-1: A kinase in the ERK1/2 signaling pathway. USP7 can deubiquitinate Raf-1 and regulate this pathway.[6]

  • FOXP3: A key transcription factor in regulatory T cells (Tregs).[2]

How does P005091 inhibit USP7?

P005091 is a selective and potent small molecule inhibitor of USP7.[3][4][7][8] It belongs to a class of trisubstituted thiophene compounds.[3][4] P005091 exhibits its inhibitory activity by binding to USP7 and blocking its deubiquitinating function.[3][4][5] This leads to the accumulation of polyubiquitinated substrates of USP7, targeting them for proteasomal degradation. The reported half-maximal effective concentration (EC50) for P005091 is approximately 4.2 μM.[3][4]

What are the expected downstream effects of successful USP7 inhibition by P005091?

Successful inhibition of USP7 by P005091 should result in a cascade of downstream cellular events, including:

  • Increased polyubiquitination and subsequent degradation of USP7 substrates , such as MDM2.[3][4]

  • Stabilization and upregulation of p53 and its downstream target p21 .[3][4][5]

  • Induction of apoptosis in cancer cell lines.[5][7]

  • Inhibition of tumor growth and anti-angiogenic activity in vivo.[5][7]

  • Modulation of immune responses, for instance, by affecting regulatory T cells.[9]

Troubleshooting Guide

Question: I am not observing the expected downstream effects of USP7 inhibition with P005091. What are the possible reasons?

There are several potential reasons why the expected downstream effects of P005091 might not be observed in your experiments. These can be broadly categorized into issues with the compound itself, suboptimal experimental conditions, cell-line specific factors, and the activation of compensatory signaling pathways. Below is a step-by-step troubleshooting guide to help you identify the root cause.

Is my P005091 compound active and correctly prepared?
  • Compound Integrity: Ensure that the P005091 compound has been stored correctly to maintain its stability. For long-term storage, it is recommended to store it as a powder at -20°C for up to 3 years.[4] Once in solution (e.g., in DMSO), it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3]

  • Solubility: P005091 is soluble in DMSO.[3] Ensure that the compound is fully dissolved. Using freshly opened, high-quality DMSO is recommended as hygroscopic DMSO can affect solubility.[3]

  • Verification of Activity: If possible, test the activity of your P005091 stock in a positive control cell line known to be sensitive to USP7 inhibition.

Am I using the correct concentration and treatment time?
  • Concentration Range: The effective concentration of P005091 can vary between cell lines. While the EC50 is reported to be 4.2 μM in cell-free assays, the IC50 for cell viability can range from 6-14 μM in multiple myeloma cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Treatment Duration: The time required to observe downstream effects can vary. For example, changes in protein levels (like MDM2 degradation or p53 stabilization) might be detectable within a few hours, while effects on cell viability or apoptosis may require longer incubation times (24-72 hours). A time-course experiment is recommended.

Is my cell line a suitable model?
  • USP7 Expression Levels: Confirm that your cell line expresses sufficient levels of USP7. Low USP7 expression might lead to minimal observable effects upon inhibition.

  • p53 Status: The downstream effects of USP7 inhibition can be dependent on the p53 status of your cell line.[2] While P005091 can induce cytotoxicity in a p53-independent manner, the classic pathway involving p53 stabilization will only be observable in p53 wild-type cells.[3][5]

  • Cellular Context: The genetic and proteomic background of your cell line can influence its response to USP7 inhibition. Some cell lines may have inherent resistance mechanisms.

Have I chosen the right downstream markers to analyze?
  • Primary Target Engagement: The most direct way to confirm USP7 inhibition is to assess the ubiquitination status of its direct substrates. An increase in MDM2 polyubiquitination is a primary indicator of P005091 activity.[3][4]

  • Downstream Protein Levels: Western blotting for MDM2, p53, and p21 are standard methods to assess the downstream effects.[3][4] A decrease in MDM2 and an increase in p53 and p21 levels are expected.

  • Functional Assays: Depending on your research question, consider using functional assays such as apoptosis assays (e.g., Annexin V staining, caspase cleavage) or cell cycle analysis.

Could there be compensatory signaling pathways at play?
  • Upregulation of USP22: Recent studies have shown that inhibition of USP7 can lead to the transcriptional upregulation of another deubiquitinase, USP22.[2][10][11] USP22 can activate downstream pathways, including c-Myc, which may counteract the anti-cancer effects of USP7 inhibition.[10][11] If you are not observing the expected phenotype, it may be worthwhile to investigate the expression of USP22 in your system.

  • Other Signaling Pathways: USP7 has a broad range of substrates and is involved in multiple signaling pathways, including the ERK1/2 pathway through its interaction with Raf-1.[6] The net effect of USP7 inhibition can be a complex interplay of these pathways.

Data Summary Table

ParameterRecommended Value/RangeReference
P005091 EC50 (cell-free) 4.2 µM[3][4]
P005091 IC50 (cell viability) 6 - 14 µM (in MM cell lines)[3]
P005091 Stock Solution 25 mg/mL in DMSO[3]
Storage (Powder) -20°C for up to 3 years[4]
Storage (Stock Solution) -80°C for up to 2 years, -20°C for up to 1 year[3]

Experimental Protocols

Western Blotting for USP7 Downstream Targets
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of P005091 concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of P005091 and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

USP7_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates p53 p53 USP7->p53 Deubiquitinates MDM2->p53 Ubiquitinates Proteasome Proteasome MDM2->Proteasome Degradation p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces p53->Proteasome Degradation CellCycleArrest CellCycleArrest p21->CellCycleArrest Induces P005091 P005091 P005091->USP7 Inhibits

Caption: Simplified USP7-p53 signaling pathway and the effect of P005091.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_functional Functional Analysis start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with P005091 (Dose-response and time-course) cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays functional_assays Functional Assays treatment->functional_assays western_blot Western Blot (MDM2, p53, p21) biochemical_assays->western_blot ubiquitination_assay Ubiquitination Assay (e.g., for MDM2) biochemical_assays->ubiquitination_assay viability_assay Cell Viability Assay (MTT, MTS) functional_assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase) functional_assays->apoptosis_assay data_analysis Data Analysis and Interpretation end Conclusion data_analysis->end western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing the effects of USP7 inhibition.

Troubleshooting_Flowchart start No downstream effects of P005091 observed q1 Is the compound active and prepared correctly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are the experimental conditions (concentration, time) optimal? a1_yes->q2 sol1 Check storage, solubility, and consider a new batch. a1_no->sol1 end Problem likely identified sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the cell line a suitable model? a2_yes->q3 sol2 Perform dose-response and time-course experiments. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are you analyzing the correct downstream markers? a3_yes->q4 sol3 Check USP7 expression, p53 status, and consider a different cell line. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Could compensatory pathways be activated? a4_yes->q5 sol4 Assess primary target engagement (MDM2 ubiquitination) and key downstream proteins. a4_no->sol4 sol4->end a5_yes Yes q5->a5_yes Yes sol5 Investigate potential compensatory mechanisms, such as USP22 upregulation. a5_yes->sol5 sol5->end

Caption: Troubleshooting flowchart for unexpected results with P005091.

References

Troubleshooting

Best practices for handling and disposing of P005091

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, disposal, and experimental use of P005091, a selective inhibit...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, disposal, and experimental use of P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

What is P005091?

P005091 is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7) with an EC50 of 4.2 μM.[1] It is a trisubstituted thiophene that exhibits potent and specific deubiquitylating activity against USP7.[1] Its chemical name is 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone.

What are the primary hazards associated with P005091?

P005091 is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

How should I handle P005091?

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Use only in areas with appropriate exhaust ventilation.[2]

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[2]

How should I store P005091?

  • Powder: Store at -20°C for up to 3 years.[3]

  • In solvent (e.g., DMSO): Store at -80°C for up to 6 months.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

How should I dispose of P005091?

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Avoid release to the environment and collect any spillage.[2]

  • Keep the product away from drains, water courses, or the soil.[2]

Troubleshooting Guide

My P005091 is not dissolving properly in my desired solvent.

  • P005091 is insoluble in water.[1] It is soluble in DMSO.[3] For in vivo experiments, a common vehicle is a mixture of PEG300, Tween80, and ddH2O.[3] Ensure you are using a fresh, high-quality solvent, as moisture-absorbing DMSO can reduce solubility.[3]

I am not observing the expected biological effect in my cell-based assays.

  • Confirm compound integrity: Ensure the compound has been stored correctly to prevent degradation.

  • Check concentration and incubation time: The IC50 for P005091 is 4.2 μM for USP7 inhibition. However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system. Incubation times of 24 to 72 hours have been reported to show effects.[1]

  • Verify target expression: Confirm that your cell line expresses USP7 at a sufficient level.

  • Assess downstream markers: Instead of a direct functional readout, you can measure the levels of downstream targets of the USP7 pathway, such as an increase in p53 and p21 levels or a decrease in HDM2 levels.[1]

I am seeing off-target effects in my experiments.

  • While P005091 is a selective USP7 inhibitor, it does exhibit some activity at USP47. It shows little to no inhibition of other USP variants or proteases such as caspases and cathepsins. If you suspect off-target effects, consider using a structurally different USP7 inhibitor as a control.

Experimental Protocols

In Vitro USP7 Inhibition Assay

Objective: To determine the inhibitory effect of P005091 on USP7 deubiquitinating activity.

Methodology:

  • Recombinant USP7 enzyme is incubated with varying concentrations of P005091 in an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, and 2 mM β-mercaptoethanol) for 30 minutes in a 96-well plate.[3]

  • A fluorogenic ubiquitin substrate (e.g., Ub-PLA2 and NBD C6-HPC or Ub-EKL and EKL substrate) is added to the wells.[3]

  • The fluorescence signal, corresponding to the cleavage of the substrate by USP7, is monitored over time using a fluorescence plate reader.[3]

  • The rate of reaction is calculated, and the IC50 value for P005091 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic effect of P005091 on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., multiple myeloma cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of P005091 (e.g., ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[1]

  • After the incubation period, assess cell viability using a standard method such as the MTT or Cell Counting Kit-8 (CCK-8) assay.

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to a vehicle-treated control (e.g., 0.1% DMSO).

  • Determine the IC50 value for cell viability.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₂H₇Cl₂NO₃S₂[2]
Molecular Weight 348.22 g/mol [2]
IC50 (USP7) 4.2 µM
Solubility in DMSO ≥17.4 mg/mL[1]
Storage (Powder) -20°C[3]
Storage (in Solvent) -80°C[4]

Visualizations

USP7_Signaling_Pathway cluster_inhibition P005091 Inhibition cluster_downstream Downstream Effects P005091 P005091 USP7 USP7 P005091->USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces p21->Apoptosis Induces

Caption: P005091 inhibits USP7, leading to downstream effects on the p53 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start prep Prepare P005091 Stock (in DMSO) start->prep culture Culture Cancer Cell Lines start->culture treat Treat Cells with P005091 (Dose-Response) prep->treat culture->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (p53, p21, MDM2) incubate->western analyze Data Analysis (IC50, Protein Levels) viability->analyze western->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating the effects of P005091 on cancer cell lines.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of P005091 and Other USP7 Inhibitors

In the landscape of cancer therapeutics, the inhibition of Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising strategy. USP7 plays a critical role in the regulation of various cellular processes, including t...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising strategy. USP7 plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway, by deubiquitinating and stabilizing key proteins like MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2][3] This guide provides a detailed comparison of the efficacy of P005091 with other notable USP7 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Biochemical Efficacy and Selectivity

The potency and selectivity of a USP7 inhibitor are paramount for its therapeutic potential. P005091 (also known as P5091) is a selective and potent inhibitor of USP7 with a reported EC50 of 4.2 µM in a cell-free assay.[4][5] It exhibits high selectivity, as it does not significantly inhibit other deubiquitinating enzymes (DUBs) or other families of cysteine proteases at concentrations up to 100 µM.[4][5]

Here, we compare the biochemical activity of P005091 with other well-characterized USP7 inhibitors: FT671, GNE-6776, and FX1-5303.

InhibitorUSP7 IC50/EC50Selectivity (Other DUBs)Reference(s)
P005091 4.2 µM (EC50)>100 µM against other DUBs[4][5]
FT671 52 nM (IC50)Highly selective against a panel of 38 DUBs[1][6]
GNE-6776 1.34 µM (IC50)Highly selective against a panel of DUBs[7][8][9]
FX1-5303 0.29 nM (IC50)Highly selective against a panel of 44 DUBs[10][11]

Cellular Activity

The efficacy of USP7 inhibitors in a cellular context is a critical measure of their potential as therapeutic agents. P005091 has been shown to induce a dose-dependent decrease in the viability of various multiple myeloma (MM) cell lines, with IC50 values ranging from 6-14 µM.[5][10] The cytotoxic activity of P005091 is mediated in part through the HDM2-p21 signaling axis and is not dependent on the p53 status of the cells.[5][10]

The following table summarizes the cellular activity of P005091 and its counterparts in different cancer cell lines.

InhibitorCell LineAssay TypeIC50/EC50EffectReference(s)
P005091 Multiple Myeloma (MM.1S)Cell Viability6-14 µMInduces apoptosis[5][10]
P005091 HCT-116Cell Viability11 µMDecreased viability[10]
FT671 Multiple Myeloma (MM.1S)Cell Viability (CellTiter-Glo)33 nMBlocks proliferation[1]
GNE-6776 MCF7Cell Viability27.2 µM (72h)Induces apoptosis[12]
FX1-5303 Multiple Myeloma (MM.1S)Cell Viability (CellTiter-Glo)15 nMInhibition of cell viability[10]
FX1-5303 Multiple Myeloma (MM.1S)p53 Accumulation5.6 nM (EC50)Upregulates p53[10]

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential and tolerability of USP7 inhibitors. P005091 has demonstrated significant anti-tumor activity in various xenograft models. In a multiple myeloma (MM.1S) xenograft mouse model, intravenous administration of P005091 inhibited tumor growth and prolonged the survival of the mice.[4] It has also shown efficacy in p53-null ARP-1 MM tumor models, indicating its potential for tumors with different p53 statuses.[4]

InhibitorXenograft ModelDosing RegimenKey FindingsReference(s)
P005091 Multiple Myeloma (MM.1S)10 mg/kg, IV, twice weekly for 3 weeksInhibited tumor growth and prolonged survival[4]
P005091 p53-null Multiple Myeloma (ARP-1)10 mg/kg, IV, twice weekly for 3 weeksInhibited tumor growth and prolonged survival[4]
P005091 Colorectal Cancer (CT26)Not specifiedInhibited tumor growth[13]
FT671 Multiple Myeloma (MM.1S)100 mg/kg and 200 mg/kg, oral gavage, dailyDose-dependent inhibition of tumor growth[6]
FX1-5303 Multiple Myeloma (MM.1S) & AML (MV4-11)30 mg/kg and 40 mg/kg, BIDEfficacious in inhibiting tumor growth[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of USP7 inhibitors involves the disruption of the p53-MDM2 autoregulatory feedback loop. The following diagrams illustrate this signaling pathway and the general workflows for key experimental assays used to evaluate USP7 inhibitors.

USP7_Signaling_Pathway USP7-p53/MDM2 Signaling Pathway cluster_deubiquitination Deubiquitination cluster_inhibition Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates p53 p53 MDM2->p53 ubiquitinates Proteasome Proteasome MDM2->Proteasome degradation p53->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces Ub Ubiquitin P005091 P005091 & other USP7 Inhibitors P005091->USP7 inhibits

USP7-p53/MDM2 Signaling Pathway

Experimental_Workflow General Experimental Workflow for USP7 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies b_start Recombinant USP7 Enzyme b_inhibitor Add USP7 Inhibitor (e.g., P005091) b_start->b_inhibitor b_substrate Add Fluorogenic Substrate (Ub-AMC) b_inhibitor->b_substrate b_read Measure Fluorescence b_substrate->b_read b_result Determine IC50 b_read->b_result c_start Cancer Cell Lines c_treat Treat with USP7 Inhibitor c_start->c_treat c_viability Cell Viability Assay (e.g., MTT) c_treat->c_viability c_western Western Blot c_treat->c_western c_via_result Determine IC50 c_viability->c_via_result c_wb_result Analyze Protein Levels (p53, MDM2) c_western->c_wb_result i_start Xenograft Model (e.g., Mouse) i_treat Administer USP7 Inhibitor i_start->i_treat i_measure Monitor Tumor Growth & Survival i_treat->i_measure i_result Evaluate Efficacy i_measure->i_result

General Experimental Workflow

Experimental Protocols

Biochemical Deubiquitinase Activity Assay (Ub-AMC Fluorogenic Assay)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

  • Reagents and Materials:

    • Recombinant human USP7 enzyme

    • USP7 inhibitor (e.g., P005091) dissolved in DMSO

    • Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate

    • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the USP7 inhibitor in assay buffer.

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of recombinant USP7 enzyme solution to each well and incubate at room temperature for 30 minutes.

    • Initiate the reaction by adding 10 µL of the Ub-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.[14]

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • USP7 inhibitor (e.g., P005091)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the USP7 inhibitor or vehicle control (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).[15][16][17][18]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[16][17]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against inhibitor concentration to determine the IC50 value.

Western Blotting for p53 and MDM2

Western blotting is used to detect changes in the protein levels of p53 and MDM2 following treatment with a USP7 inhibitor.

  • Reagents and Materials:

    • Cancer cell line

    • USP7 inhibitor (e.g., P005091)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the USP7 inhibitor for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with primary antibodies overnight at 4°C.[19]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein levels.[19]

Conclusion

P005091 is a valuable tool for studying the therapeutic potential of USP7 inhibition. While it demonstrates good selectivity and efficacy in preclinical models, newer generations of USP7 inhibitors, such as FT671 and FX1-5303, exhibit significantly greater potency in both biochemical and cellular assays. The choice of inhibitor will depend on the specific research question, the desired potency, and the experimental model. This guide provides a comparative framework to assist in the selection and application of these important research compounds.

References

Comparative

Head-to-Head In Vitro Comparison: P005091 and GNE-6776 as USP7 Inhibitors

In the landscape of cancer therapeutics, the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target. Its role in stabilizing oncoproteins and destabilizing tumor suppressors makes i...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target. Its role in stabilizing oncoproteins and destabilizing tumor suppressors makes it a focal point for inhibitor development. This guide provides a detailed in vitro comparison of two prominent USP7 inhibitors, P005091 and GNE-6776, intended for researchers, scientists, and drug development professionals.

Summary of In Vitro Performance

The following table summarizes the key in vitro characteristics of P005091 and GNE-6776 based on available data.

FeatureP005091GNE-6776
Target Ubiquitin-Specific Protease 7 (USP7)Ubiquitin-Specific Protease 7 (USP7)
Mechanism of Action Direct catalytic inhibitionAllosteric inhibition
Binding Mode Active site-directedBinds to a pocket 12 Å from the catalytic cysteine
Potency (USP7 IC50) 4.2 µM[1][2]1.34 µM
Selectivity Active against USP47; little to no inhibition of other USPs or proteases.Highly selective for USP7 over other deubiquitinases, including USP47.

Mechanism of Action

P005091 and GNE-6776 employ distinct mechanisms to inhibit USP7, which have significant implications for their biochemical and cellular effects.

P005091: Direct Catalytic Inhibition

P005091 functions as a direct inhibitor of the catalytic activity of USP7. It is believed to interact with the active site of the enzyme, preventing it from cleaving ubiquitin from its substrates. This leads to the accumulation of ubiquitinated proteins that are normally stabilized by USP7, such as the E3 ubiquitin ligase MDM2. The subsequent degradation of MDM2 results in the stabilization and activation of the p53 tumor suppressor protein, a key event in its anti-cancer activity.

P005091 P005091 USP7 USP7 (Active Site) P005091->USP7 Inhibits Deubiquitination Deubiquitination USP7->Deubiquitination Catalyzes Ub_Substrate Ubiquitinated Substrate (e.g., MDM2) Ub_Substrate->Deubiquitination Degradation Proteasomal Degradation Ub_Substrate->Degradation Deubiquitination->Ub_Substrate Prevents p53 p53 Stabilization & Activation Degradation->p53

P005091 directly inhibits the catalytic activity of USP7.

GNE-6776: Allosteric Inhibition

In contrast, GNE-6776 is a non-covalent, allosteric inhibitor of USP7.[3][4][5] It binds to a novel pocket on the USP7 enzyme located approximately 12 Å away from the catalytic cysteine.[3][4][5] This binding event induces a conformational change in the enzyme that interferes with the proper binding and positioning of the ubiquitin substrate, thereby competitively inhibiting the deubiquitinating activity of USP7.[3][4][5] This allosteric mechanism contributes to its high selectivity. The downstream consequences are similar to that of P005091, leading to the degradation of USP7 substrates and activation of tumor suppressor pathways. GNE-6776 has been shown to modulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[6]

GNE6776 GNE-6776 USP7_allo USP7 (Allosteric Site) GNE6776->USP7_allo Binds to Conformational_Change Conformational Change USP7_allo->Conformational_Change Ubiquitin Ubiquitin Ubiquitin->USP7_allo Ub_Binding_Inhibition Inhibition of Ubiquitin Binding Conformational_Change->Ub_Binding_Inhibition Downstream_Signaling Modulation of PI3K/AKT/mTOR & Wnt/β-catenin Pathways Ub_Binding_Inhibition->Downstream_Signaling

GNE-6776 allosterically inhibits USP7 by preventing ubiquitin binding.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These represent standard protocols used for the characterization of USP7 inhibitors.

Biochemical Assay: Ubiquitin-AMC Fluorogenic Assay

This assay is a common method to determine the in vitro potency of inhibitors against USP7.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, USP7 Enzyme, Inhibitor Dilutions (P005091/GNE-6776), and Ub-AMC Substrate Plate Add USP7 and Inhibitor to 384-well plate Reagents->Plate Incubate_Inhibitor Incubate at Room Temperature Plate->Incubate_Inhibitor Add_Substrate Add Ub-AMC Substrate Incubate_Inhibitor->Add_Substrate Read_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) over time Add_Substrate->Read_Fluorescence Calculate_IC50 Plot % Inhibition vs. [Inhibitor] and calculate IC50 Read_Fluorescence->Calculate_IC50

Workflow for the Ubiquitin-AMC biochemical assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.

    • Recombinant human USP7 enzyme is diluted in assay buffer to the desired final concentration (e.g., 1 nM).

    • P005091 and GNE-6776 are serially diluted in DMSO and then further diluted in assay buffer.

    • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate is diluted in assay buffer to the desired final concentration (e.g., 1 µM).

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of diluted inhibitor or DMSO vehicle.

    • Add 10 µL of diluted USP7 enzyme to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the Ub-AMC substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm. Readings are taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The percent inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It measures the thermal stabilization of a target protein upon ligand binding.

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with Inhibitor (P005091/GNE-6776) or DMSO Cell_Culture->Treat_Cells Aliquot_Cells Aliquot Treated Cells Treat_Cells->Aliquot_Cells Heat_Cells Heat Aliquots at a Range of Temperatures Aliquot_Cells->Heat_Cells Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Cells->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Collect_Supernatant Western_Blot Analyze USP7 Levels by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Quantify Band Intensities and Generate Melt Curves Western_Blot->Analyze_Data

Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known USP7 expression) to ~80% confluency.

    • Treat the cells with various concentrations of P005091, GNE-6776, or DMSO vehicle for a specified time (e.g., 1-4 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble USP7 in each sample by Western blotting using a USP7-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble USP7 relative to the unheated control against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated samples indicates target engagement.[7]

Conclusion

P005091 and GNE-6776 are both valuable tool compounds for studying the biology of USP7. GNE-6776 demonstrates higher in vitro potency and a more selective, allosteric mechanism of action compared to the direct catalytic inhibitor P005091. The choice of inhibitor for a particular study will depend on the specific experimental goals, with GNE-6776 offering potential advantages in terms of selectivity and potency. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other USP7 inhibitors.

References

Validation

Validating the On-Target Activity of P005091 in a New Cell Line: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the on-target activity of P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in a new cell line. It offers a comparative analysis with alternative USP7 inhibitors and details key experimental protocols to ensure robust and reliable results.

Introduction to P005091 and its Target: USP7

P005091 is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation.[1][2][3][4][5] USP7's key substrates include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[4][6][7] By inhibiting USP7, P005091 leads to the increased ubiquitination and subsequent degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53, a potent tumor suppressor that can induce cell cycle arrest and apoptosis.[4][6][7][8] P005091 also exhibits some activity against the closely related deubiquitinase USP47.[1][5][9][10]

This guide will use the A549 non-small cell lung cancer cell line , which expresses wild-type p53, as a representative "new cell line" for validating the on-target activity of P005091.

Comparison of P005091 with Alternative USP7 Inhibitors

Several alternative USP7 inhibitors are available, each with distinct properties. Below is a comparison of P005091 with other notable inhibitors.

InhibitorTarget(s)IC50/EC50 (USP7)Mechanism of ActionKey Features
P005091 USP7, USP474.2 µM (EC50)CovalentWell-characterized, induces p53-dependent apoptosis.[3][5][11]
P22077 USP7, USP478.6 µM (IC50)CovalentAn analog of P5091, also inhibits USP47.[1][9][10][12][13]
FT671 USP752 nM (IC50)Non-covalent, allostericHighly potent and selective, orally bioavailable.[2][8][14][15][16][17]
GNE-6640 USP70.75 µM (IC50)Non-covalentSelective inhibitor that interferes with ubiquitin binding.[18][19][20][21][22]
GNE-6776 USP71.34 µM (IC50)Non-covalentOrally bioavailable, enhances cytotoxicity of chemotherapeutic agents.[23][24][25][26][27]

Experimental Protocols for On-Target Validation

To validate the on-target activity of P005091 in A549 cells, a series of experiments should be performed.

Western Blot Analysis of the p53-MDM2 Pathway

This experiment aims to confirm that P005091 treatment leads to the expected downstream effects on the p53-MDM2 signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture A549 cells to 70-80% confluency. Treat cells with varying concentrations of P005091 (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. Include a positive control (e.g., Nutlin-3a for MDM2 inhibition) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[28][29][30][31][32]

Expected Outcome: Treatment with P005091 should lead to a dose-dependent decrease in MDM2 protein levels and a corresponding increase in p53 and p21 protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat A549 cells with P005091 (e.g., 10 µM) or vehicle (DMSO) for 1-4 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the levels of soluble USP7 by Western blotting as described above.[33][34][35]

Expected Outcome: In the presence of P005091, USP7 should exhibit increased thermal stability, meaning more soluble USP7 will be detected at higher temperatures compared to the vehicle-treated control.

In Vitro Deubiquitinase (DUB) Assay

This assay directly measures the inhibitory effect of P005091 on the enzymatic activity of USP7.

Protocol:

  • Reagents: Use a commercially available USP7 inhibitor screening assay kit or purified recombinant USP7 enzyme and a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).[36]

  • Assay Procedure:

    • Pre-incubate purified USP7 with varying concentrations of P005091 or a control inhibitor in an assay buffer.

    • Initiate the reaction by adding the fluorogenic ubiquitin substrate.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the DUB activity.[37]

Expected Outcome: P005091 should inhibit the deubiquitinating activity of USP7 in a dose-dependent manner, resulting in a lower rate of fluorescence increase compared to the vehicle control.

Visualizing Key Processes and Comparisons

To further clarify the concepts and workflows, the following diagrams are provided.

USP7_Signaling_Pathway cluster_nucleus Nucleus P53 p53 Proteasome Proteasome P53->Proteasome Degradation p21 p21 P53->p21 Transcription Apoptosis Apoptosis P53->Apoptosis MDM2 MDM2 MDM2->P53 Ubiquitination USP7 USP7 USP7->MDM2 Deubiquitination Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest P005091 P005091 P005091->USP7 Inhibition

Caption: The USP7-p53 signaling pathway and the inhibitory action of P005091.

Target_Validation_Workflow Start Start: Treat A549 cells with P005091 WB Western Blot for p53, MDM2, p21 Start->WB CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA DUB_Assay In Vitro DUB Assay Start->DUB_Assay Analysis Analyze Results WB->Analysis CETSA->Analysis DUB_Assay->Analysis Conclusion Conclusion: On-target activity validated Analysis->Conclusion Inhibitor_Comparison P005091 P005091 (Covalent) P22077 P22077 (Covalent) FT671 FT671 (Non-covalent) GNE_6640 GNE-6640 (Non-covalent) GNE_6776 GNE-6776 (Non-covalent)

References

Comparative

A Comparative Guide to Confirming P005091-Induced Apoptosis via Caspase-3 Cleavage

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the USP7 inhibitor P005091 with other established apoptosis-inducing agents, focusing on the confirmation...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the USP7 inhibitor P005091 with other established apoptosis-inducing agents, focusing on the confirmation of apoptosis through the detection of cleaved caspase-3. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to P005091 and Apoptosis Induction

P005091 is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the stability of various proteins involved in cell cycle regulation and apoptosis.[1][2][3][4] By inhibiting USP7, P005091 leads to the degradation of USP7 substrates, such as MDM2, which in turn stabilizes the tumor suppressor protein p53.[1][2] This stabilization triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, most notably caspase-3. The cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis and a key biomarker for assessing the efficacy of pro-apoptotic cancer therapies.[1]

Mechanism of Action: P005091 in the Apoptotic Pathway

P005091's induction of apoptosis is a multi-step process initiated by the inhibition of USP7. This event sets off a signaling cascade that converges on the activation of caspases.

P005091 P005091 USP7 USP7 P005091->USP7 Inhibition MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) p53 p53 MDM2->p53 Ubiquitination (Degradation) Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruitment Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9->Apoptosome Formation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Cleaved Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

P005091-Induced Apoptotic Signaling Pathway.

Comparison of P005091 with Alternative Apoptosis Inducers

To objectively evaluate the efficacy of P005091 in inducing apoptosis, we compare it with three well-established apoptosis-inducing agents: Bortezomib (a proteasome inhibitor), Etoposide (a topoisomerase II inhibitor), and EGFR inhibitors. The comparison focuses on their mechanisms of action and their efficiency in inducing caspase-3 cleavage.

FeatureP005091BortezomibEtoposideEGFR Inhibitors
Primary Target Ubiquitin-Specific Protease 7 (USP7)26S ProteasomeTopoisomerase IIEpidermal Growth Factor Receptor (EGFR)
Mechanism of Apoptosis Induction Stabilization of p53 through inhibition of MDM2 ubiquitination.[1][2]Accumulation of pro-apoptotic proteins and induction of endoplasmic reticulum (ER) stress.[5][6]DNA damage response leading to activation of the intrinsic apoptotic pathway.[7][8][9][10]Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt, MEK/ERK), leading to upregulation of pro-apoptotic proteins like Bim.[11][12]
Key Signaling Pathways p53-Bax-Mitochondria-Caspase-9ER Stress-UPR, NF-κB inhibitionATM/ATR-p53-Mitochondria-Caspase-9PI3K/Akt, MEK/ERK, STAT3
Reported Caspase-3 Cleavage Dose-dependent increase in cleaved caspase-3.[1][13]Significant increase in active caspase-3.[5][6][14][15][16]Dose-dependent increase in caspase-3 activity.[7][8][9][10]Increased caspase-3/7 activity.[11][12]

Quantitative Comparison of Caspase-3 Activation

The following table summarizes available quantitative data on caspase-3 activation induced by the respective compounds. It is important to note that the experimental conditions (cell lines, drug concentrations, and treatment times) vary between studies, which may affect the direct comparability of the results.

CompoundCell LineConcentrationTreatment TimeFold Increase in Caspase-3/7 Activity (vs. Control)Percent of Cells with Active Caspase-3Reference
P005091 Glioblastoma (SHG-140, T98G)2-4 µM48hData not availableSignificant increase observed[13]
Bortezomib Chondrosarcoma (Cal-78)10 nM24h~2.5~69%[15]
Etoposide Leukemia (U-937)Not SpecifiedNot Specified~1.5 (55.8% higher than Hsp70 overexpressing cells)Data not available[7]
EGFR Inhibitor (Gefitinib) Not explicitly stated for caspase activityNot SpecifiedNot SpecifiedIncreased caspase 3/7 activityData not available[11]

Experimental Protocols for Confirming Caspase-3 Cleavage

To reliably confirm P005091-induced apoptosis, two primary methods are recommended for detecting cleaved caspase-3: Western blotting and flow cytometry.

Western Blotting for Cleaved Caspase-3

This technique allows for the semi-quantitative detection of the cleaved (active) form of caspase-3.

cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Electrophoresis cluster_2 Transfer & Immunoblotting cluster_3 Detection & Analysis A 1. Treat cells with P005091/control B 2. Harvest and lyse cells A->B C 3. Determine protein concentration (BCA assay) B->C D 4. Prepare samples and load onto SDS-PAGE gel C->D E 5. Separate proteins by electrophoresis D->E F 6. Transfer proteins to PVDF membrane E->F G 7. Block membrane F->G H 8. Incubate with primary antibody (anti-cleaved caspase-3) G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Add ECL substrate I->J K 11. Image chemiluminescence J->K L 12. Quantify band intensity K->L

Western Blotting Workflow for Cleaved Caspase-3.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of P005091 or alternative inducers for the specified duration. Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Active Caspase-3

Flow cytometry provides a quantitative analysis of the percentage of cells in a population that are undergoing apoptosis by detecting intracellular active caspase-3.

cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Data Acquisition & Analysis A 1. Treat cells with P005091/control B 2. Harvest cells (including supernatant for suspension cells) A->B C 3. Fix cells with paraformaldehyde B->C D 4. Permeabilize cells with detergent-based buffer C->D E 5. Incubate with fluorochrome-conjugated anti-active caspase-3 antibody D->E F 6. Acquire data on a flow cytometer E->F G 7. Gate on cell population and quantify positive cells F->G

Flow Cytometry Workflow for Active Caspase-3.

Detailed Protocol:

  • Cell Culture and Treatment: Treat cells with P005091 or other compounds as described for Western blotting.

  • Cell Harvesting: For adherent cells, collect both the detached and attached cells. For suspension cells, collect the entire cell population.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix them with a formaldehyde-based fixation buffer. After washing, permeabilize the cells using a saponin or methanol-based permeabilization buffer.

  • Immunostaining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for active caspase-3.

  • Flow Cytometric Analysis: Acquire data on a flow cytometer. Gate the cell population based on forward and side scatter properties and quantify the percentage of cells positive for active caspase-3.

Conclusion

P005091 is a potent inducer of apoptosis, primarily acting through the inhibition of USP7 and subsequent activation of the intrinsic apoptotic pathway. The confirmation of P005091-induced apoptosis can be reliably achieved by detecting the cleavage of caspase-3 using techniques such as Western blotting and flow cytometry. While direct quantitative comparisons with other apoptosis inducers are limited, the available data suggests that P005091 is an effective agent for promoting apoptotic cell death. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate and validate the pro-apoptotic effects of P005091 and other novel therapeutic compounds.

References

Validation

Specificity Profiling of P005091: A Comparative Guide for Deubiquitinase Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of the deubiquitinase (DUB) inhibitor P005091 against a panel of DUBs. The information pres...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of the deubiquitinase (DUB) inhibitor P005091 against a panel of DUBs. The information presented is collated from publicly available experimental data to facilitate objective comparison with other inhibitors.

P005091 (also known as P5091) is a small molecule inhibitor primarily targeting Ubiquitin-Specific Protease 7 (USP7).[1][2] Its selectivity is a critical factor in its utility as a chemical probe and potential therapeutic agent. This guide summarizes its inhibitory activity, details the experimental methods used for its characterization, and provides a visual representation of the typical workflow for specificity profiling.

Comparative Inhibitory Activity of P005091

P005091 demonstrates potent and selective inhibition of USP7.[1] Experimental data consistently show a half-maximal effective concentration (EC50) in the low micromolar range for USP7. The inhibitor also displays activity against the closely related deubiquitinase, USP47. In contrast, P005091 exhibits significantly lower or no inhibitory activity against a range of other DUBs and cysteine proteases, highlighting its specificity.

Deubiquitinase TargetEC50 / IC50 (µM)Comments
USP7 4.2Potent inhibition observed in multiple studies.[1][3]
USP47 4.3Inhibition of the closely related USP47.[3]
USP2 >100No significant inhibition observed.[1]
USP8 >100No significant inhibition observed.[1]
USP5 >100No significant inhibition observed in cellular assays.[4]
UCHL1 >100No significant inhibition observed in cellular assays.[4]
UCHL3 >100No significant inhibition observed in cellular assays.[4]
Other DUBs >100Generally reported to not inhibit other DUBs or cysteine proteases.[1][3][4]

Experimental Protocols

The specificity of P005091 has been determined using various biochemical and cell-based assays. Below are representative protocols for two common methods used in DUB inhibitor profiling.

Ubiquitin-Substrate Reporter Assay (e.g., Ub-PLA2)

This assay measures the cleavage of a ubiquitin-fused reporter enzyme. The release of the active reporter upon cleavage by a DUB results in a measurable signal. P005091 was initially identified using a ubiquitin-phospholipase A2 (Ub-PLA2) reporter assay.[4]

Principle: Recombinant DUB enzyme is incubated with the inhibitor. A fluorogenic substrate, consisting of ubiquitin fused to a reporter enzyme (e.g., PLA2), is then added. Cleavage of the ubiquitin moiety by the DUB activates the reporter enzyme, which in turn processes a substrate to produce a fluorescent signal. Inhibition of the DUB results in a decrease in fluorescence.

Protocol:

  • Compound Preparation: Prepare a serial dilution of P005091 in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol) containing a final concentration of 2% (v/v) DMSO.

  • Enzyme Incubation: Add the recombinant deubiquitinase to the wells of a 96-well plate containing the diluted P005091 or vehicle control (2% DMSO). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add the Ub-PLA2 and the fluorogenic substrate (e.g., NBD C6-HPC) to initiate the reaction.

  • Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The linear range of the assay should be determined in initial optimization experiments.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the EC50 value by fitting the dose-response curve to a suitable model.

Activity-Based Probe Profiling (e.g., HA-Ub-VME)

This method utilizes activity-based probes (ABPs) that covalently bind to the active site of DUBs. Inhibition of DUB activity by a compound prevents the binding of the ABP.

Principle: Cell lysates or recombinant DUBs are pre-incubated with the inhibitor. A ubiquitin-based probe with a reactive warhead (e.g., vinylmethyl ester, VME) and an affinity tag (e.g., HA) is then added. The probe covalently labels active DUBs. The extent of labeling is assessed by immunoblotting for the affinity tag. A decrease in probe labeling indicates inhibition of the DUB.

Protocol:

  • Cell Lysis: Prepare cell extracts from a relevant cell line (e.g., HEK293T) in a suitable lysis buffer.

  • Inhibitor Treatment: Treat the cell lysates with varying concentrations of P005091 or DMSO as a vehicle control.

  • Probe Labeling: Add the HA-Ub-VME probe to the treated lysates and incubate to allow for covalent labeling of active DUBs.

  • SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-HA antibody to detect labeled DUBs.

  • Analysis: Visualize the bands corresponding to the labeled DUBs. A reduction in band intensity in the presence of P005091 indicates inhibition of the respective DUB.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for profiling the specificity of a deubiquitinase inhibitor and the impact of USP7 inhibition on the p53 signaling pathway.

DUB_Inhibitor_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Recombinant_DUBs Panel of Recombinant DUBs Assay Ub-Substrate Reporter Assay (e.g., Ub-AMC, Ub-PLA2) Recombinant_DUBs->Assay Inhibitor P005091 Inhibitor->Assay IC50 Determine IC50 values Assay->IC50 Specificity Assess Specificity Profile IC50->Specificity Compare Cell_Lysate Cell Lysate ABP Activity-Based Probe (e.g., HA-Ub-VME) Cell_Lysate->ABP Inhibitor2 P005091 Inhibitor2->ABP Western_Blot SDS-PAGE & Immunoblot ABP->Western_Blot Western_Blot->Specificity

Caption: Workflow for DUB inhibitor specificity profiling.

USP7_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Upregulates Ub Ubiquitin P005091 P005091 P005091->USP7 Inhibits

References

Comparative

Cross-Validation of P005091's Effects Using USP7 siRNA Knockdown: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two common methods for studying the function of Ubiquitin-Specific Protease 7 (USP7): pharmacological inhi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for studying the function of Ubiquitin-Specific Protease 7 (USP7): pharmacological inhibition with P005091 and genetic knockdown using small interfering RNA (siRNA). Understanding the similarities and differences in the outcomes of these approaches is crucial for the robust validation of USP7 as a therapeutic target.

Introduction to USP7, P005091, and siRNA Knockdown

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[1][2] Dysregulation of USP7 has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1]

P005091 (also known as P5091) is a potent and selective small molecule inhibitor of USP7.[3][4][5] It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.[3][6][7] An alternative and widely used method to study the loss of USP7 function is siRNA-mediated knockdown, which reduces the expression of the USP7 protein at the molecular level.[8] Cross-validating the effects of a small molecule inhibitor with a genetic approach like siRNA knockdown is a critical step in target validation, helping to distinguish on-target effects from potential off-target activities of the compound.

Comparative Data on P005091 and USP7 siRNA Effects

The following tables summarize the quantitative effects of P005091 treatment and USP7 siRNA knockdown on various cellular processes and protein levels, as reported in the literature.

Table 1: Effects on Cell Viability and Proliferation

Parameter P005091 USP7 siRNA Cell Line(s) Reference
IC50 / EC50 4.2 µM (EC50, cell-free assay)[3][4]N/AN/A[3][4]
6-14 µM (IC50, various MM cell lines)[4]MM.1R, Dox-40, LR5[4]
Reduction in Cell Viability Dose-dependent decrease[3][4]77.78% reductionMCF7[8]
32.65% reductionT47D[8]
Inhibition of Colony Formation Reduced colony formation[8]Reduced colony formation[8]MCF7, T47D[8]

Table 2: Effects on Key Signaling Proteins

Protein Effect of P005091 Effect of USP7 siRNA Cell Line(s) Reference
USP7 Inhibition of deubiquitinating activity[3][4]Decreased protein expression[8][9]Multiple[3][4][8][9]
HDM2 (MDM2) Decreased protein levels, increased polyubiquitylation and degradation[3][4][6]Decreased gene expression[8]Multiple[3][4][6][8]
p53 Upregulated protein levels[3][4][10]Stabilization of p53 levels[11]Multiple[3][4][10][11]
p21 Upregulated protein levels[3][4][10]No significant change mentionedMultiple[3][4][10]
MDC1 N/ADecreased protein levels, increased ubiquitination[9]HeLa, MCF-7[9]
RNF168 N/ADecreased protein levels[12]HCT116, HeLa[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the steps of experimental procedures can greatly aid in understanding the data. The following diagrams were generated using Graphviz (DOT language).

USP7 Signaling Pathway

USP7 primarily regulates the p53 tumor suppressor pathway through its deubiquitinating activity on HDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] Inhibition of USP7 leads to the degradation of HDM2, resulting in the stabilization and activation of p53, which in turn transcriptionally activates downstream targets like p21 to induce cell cycle arrest and apoptosis.[3][10]

USP7_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention Intervention USP7 USP7 HDM2 HDM2 (E3 Ligase) USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) HDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin p21 p21 (Cell Cycle Inhibitor) p53->p21 Activates Transcription Proteasome Proteasome Degradation P005091 P005091 P005091->USP7 Inhibits siRNA USP7 siRNA siRNA->USP7 Knockdown

Caption: USP7-p53 signaling pathway and points of intervention.

Experimental Workflow: Cross-Validation of P005091 and USP7 siRNA

The following workflow outlines the key steps in a typical experiment designed to cross-validate the effects of P005091 with USP7 siRNA knockdown.

Experimental_Workflow cluster_treatments Experimental Groups cluster_assays Downstream Assays start Start: Cancer Cell Culture control Control (e.g., DMSO) start->control p005091 P005091 Treatment start->p005091 sirna_control Control siRNA start->sirna_control sirna_usp7 USP7 siRNA start->sirna_usp7 viability Cell Viability Assay (e.g., MTT) control->viability western Western Blot (Protein Levels) control->western qpcr qRT-PCR (mRNA Levels) control->qpcr facs FACS Analysis (Cell Cycle, Apoptosis) control->facs p005091->viability p005091->western p005091->qpcr p005091->facs sirna_control->viability sirna_control->western sirna_control->qpcr sirna_control->facs sirna_usp7->viability sirna_usp7->western sirna_usp7->qpcr sirna_usp7->facs end Data Analysis & Conclusion viability->end western->end qpcr->end facs->end

Caption: A typical experimental workflow for cross-validation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF7, T47D, HeLa, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • P005091 Treatment: P005091 is dissolved in DMSO to prepare a stock solution. Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of P005091 or DMSO as a vehicle control.

  • siRNA Transfection: Cells are seeded to achieve 50-70% confluency at the time of transfection. USP7-specific siRNA or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Cells are typically incubated with the siRNA-lipid complexes for 48-72 hours before downstream analysis.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with varying concentrations of P005091 or transfect with siRNA as described above.

  • After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • After treatment or transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against USP7, HDM2, p53, p21, or other proteins of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Conclusion

The cross-validation of P005091's effects with USP7 siRNA knockdown provides strong evidence for the on-target activity of this inhibitor. Both methods lead to similar downstream cellular consequences, including decreased cell viability and modulation of key proteins in the p53 pathway. While P005091 offers the advantage of temporal control and potential therapeutic applicability, siRNA provides a highly specific genetic approach to target validation. The combined use of these techniques, as outlined in this guide, represents a robust strategy for investigating USP7 function and its potential as a therapeutic target in various diseases. Researchers are encouraged to adapt the provided protocols and data as a foundation for their specific experimental designs.

References

Validation

P005091 and PARP Inhibitors: A Synergistic Approach to Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals The combination of targeted therapies is a rapidly evolving strategy in oncology, aiming to enhance treatment efficacy and overcome resistance. This guide p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a rapidly evolving strategy in oncology, aiming to enhance treatment efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects observed between P005091, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), and Poly (ADP-ribose) polymerase (PARP) inhibitors. Emerging preclinical data suggests that this combination holds significant promise, particularly for cancers with specific molecular vulnerabilities.

Quantitative Analysis of Synergistic Effects

The synergy between P005091 (also known as P5091) and the PARP inhibitor olaparib has been demonstrated in various cancer cell lines, most notably in prostate and lung cancer. The addition of P005091 significantly reduces the half-maximal inhibitory concentration (IC50) of olaparib, indicating a potentiation of its cytotoxic effects.

Cell LineCancer TypeTreatmentIC50 (µM)Fold Sensitization
PC3 Prostate CancerOlaparib alone15.4-
Olaparib + 2.5 µM P0050912.017.7x [1]
LNCaP Prostate CancerOlaparib alone19.7-
Olaparib + 2.5 µM P0050919.22.1x [1]
H526 Lung Neuroendocrine CarcinomaOlaparib alone> 40-
Olaparib + 5 µM P0050912.35>17x
H209 Lung Neuroendocrine CarcinomaOlaparib alone> 40-
Olaparib + 5 µM P0050910.95>42x

Mechanism of Synergy: The USP7-CCDC6-HR Axis

The synergistic interaction between P005091 and PARP inhibitors is primarily mediated through the modulation of the DNA Damage Response (DDR) pathway. Specifically, the mechanism involves the USP7-CCDC6 axis and its impact on homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks.

P005091 inhibits USP7, a deubiquitinating enzyme.[2] One of the key substrates of USP7 is the Coiled-Coil Domain Containing 6 (CCDC6) protein.[2] Inhibition of USP7 leads to the ubiquitination and subsequent proteasomal degradation of CCDC6.[3][4] CCDC6 is a crucial component of the HR repair machinery.[2][3] Its depletion impairs the cell's ability to perform high-fidelity DNA repair, inducing a state often referred to as "BRCAness."[2] This acquired deficiency in HR renders cancer cells highly dependent on other DNA repair pathways, such as the base excision repair (BER) pathway, which is mediated by PARP.

Consequently, when PARP is inhibited in these CCDC6-deficient, HR-compromised cells, the accumulation of unrepaired DNA single-strand breaks leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks. This synthetic lethality results in enhanced cancer cell death.

Synergy_Mechanism cluster_p005091 P005091 Action cluster_ccdc6 CCDC6 Regulation cluster_hr Homologous Recombination cluster_parp PARP Inhibition & Synthetic Lethality P005091 P005091 USP7 USP7 P005091->USP7 inhibits CCDC6_Ub CCDC6 Ubiquitination USP7->CCDC6_Ub prevents CCDC6_Deg CCDC6 Degradation CCDC6_Ub->CCDC6_Deg HR Homologous Recombination (HR) Repair CCDC6_Deg->HR impairs DSB Double-Strand Breaks (DSBs) HR->DSB repairs PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits BER Base Excision Repair (BER) PARP->BER mediates SSB Single-Strand Breaks (SSBs) BER->SSB repairs SSB->DSB leads to (with PARPi) Cell_Death Synergistic Cell Death DSB->Cell_Death induces

Caption: Mechanism of synergy between P005091 and PARP inhibitors.

Experimental Protocols

The synergistic effects of P005091 and PARP inhibitors are typically evaluated using cell viability assays. The following is a generalized protocol for determining the IC50 values and synergy, based on common methodologies like the MTT or CellTiter-Glo assays.

Objective: To determine the synergistic cytotoxicity of P005091 and a PARP inhibitor (e.g., olaparib) on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC3, LNCaP, H526, H209)

  • Complete cell culture medium

  • P005091 (stock solution in DMSO)

  • PARP inhibitor (e.g., olaparib) (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (for MTT assay)

  • Plate reader

Experimental Workflow:

Experimental_Workflow cluster_setup 1. Cell Seeding cluster_treatment 2. Drug Treatment cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of P005091 and PARP inhibitor D Treat cells with: - P005091 alone - PARP inhibitor alone - Combination of both - Vehicle control (DMSO) C->D E Incubate for 72-144h D->E F Add MTT or other viability reagent G Incubate for 2-4h F->G H Add solubilization buffer (if using MTT) G->H I Read absorbance/luminescence on a plate reader H->I J Calculate cell viability relative to control K Determine IC50 values for each treatment condition J->K L Calculate Combination Index (CI) to assess synergy K->L

Caption: Experimental workflow for assessing drug synergy.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of P005091 and the PARP inhibitor in culture medium.

    • Treat the cells with:

      • Increasing concentrations of P005091 alone.

      • Increasing concentrations of the PARP inhibitor alone.

      • A combination of a fixed, non-toxic concentration of P005091 with increasing concentrations of the PARP inhibitor.

      • A vehicle control (DMSO) corresponding to the highest concentration of the solvent used.

  • Incubation: Incubate the treated cells for a period of 72 to 144 hours, depending on the cell line's doubling time.

  • Cell Viability Assay:

    • Following incubation, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Determine the IC50 values for the single agents and the combination treatment using a dose-response curve fitting software.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to quantitatively assess the nature of the drug interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.

Conclusion and Future Directions

The preclinical evidence strongly supports the synergistic anti-tumor activity of P005091 in combination with PARP inhibitors. This synergy is rooted in a well-defined molecular mechanism involving the inhibition of USP7, subsequent degradation of CCDC6, and the induction of a "BRCAness" phenotype. These findings provide a strong rationale for the clinical investigation of this combination therapy, particularly in patients whose tumors exhibit high USP7 expression or have an intact homologous recombination pathway. Further in vivo studies and clinical trials are warranted to validate these promising preclinical results and to determine the optimal dosing and scheduling for this combination in a clinical setting.

References

Comparative

A Comparative Analysis of USP7 Inhibitors P005091 and FT671 in Colorectal Cancer Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), P005091 and FT671, with a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), P005091 and FT671, with a specific focus on their activity in colorectal cancer (CRC) cells. Both compounds have emerged as valuable tools for cancer research and potential therapeutic agents by targeting the deubiquitinating enzyme USP7, which plays a critical role in the regulation of key oncogenic and tumor suppressor pathways.

Introduction to P005091 and FT671

P005091 (also known as P5091) is a selective inhibitor of USP7.[1][2] In the context of colorectal cancer, P005091 has been shown to inhibit the Wnt signaling pathway by promoting the degradation of β-catenin.[3][4] Its anti-tumor effects include the inhibition of cell proliferation and the induction of apoptosis in CRC cells.[3][4]

FT671 is a potent, non-covalent, and highly selective inhibitor of USP7.[5] Its mechanism of action primarily involves the destabilization of USP7 substrates, most notably MDM2, leading to the activation of the p53 tumor suppressor pathway.[5] This activation of p53 triggers downstream events such as cell cycle arrest and apoptosis in cancer cells.

Comparative Data on In Vitro Efficacy

The following tables summarize the available quantitative data for P005091 and FT671 in colorectal cancer and other relevant cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.

Compound Cell Line Assay IC50 / EC50 Reference
P005091 HCT-116 (Colorectal Carcinoma)Cytotoxicity Assay (72h)11 µM[1]
P005091 Recombinant USP7 (in Sf9 cells)Ub-CHOP Reporter Assay4.2 µM (EC50)[1]
FT671 USP7 Catalytic Domain (CD)Enzymatic Assay52 nM (IC50)[5]
FT671 MM.1S (Multiple Myeloma)CellTiter-Glo (120h)33 nM (IC50)[5]

Mechanism of Action and Signaling Pathways

Both P005091 and FT671 target USP7, but their downstream effects in colorectal cancer cells can be mediated through different primary pathways.

P005091: Targeting the Wnt/β-catenin Pathway

P005091 inhibits USP7, which leads to the ubiquitination and subsequent degradation of β-catenin.[3][4] The reduction in β-catenin levels suppresses the transcription of Wnt target genes that are crucial for colorectal cancer cell proliferation and survival.

P005091_Wnt_Pathway P005091 P005091 USP7 USP7 P005091->USP7 BetaCatenin β-catenin USP7->BetaCatenin deubiquitination Proteasome Proteasome BetaCatenin->Proteasome degradation Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) BetaCatenin->Wnt_Targets activation Ubiquitin Ubiquitin Ubiquitin->BetaCatenin Proliferation Cell Proliferation & Survival Wnt_Targets->Proliferation promotion

P005091 inhibits USP7, leading to β-catenin degradation and suppression of Wnt signaling.
FT671: Activating the p53 Pathway

FT671's high selectivity for USP7 leads to the degradation of MDM2, a key negative regulator of the tumor suppressor p53.[5] This results in the stabilization and activation of p53, which in turn induces the expression of target genes like p21, leading to cell cycle arrest and apoptosis.[5]

FT671_p53_Pathway FT671 FT671 USP7 USP7 FT671->USP7 MDM2 MDM2 USP7->MDM2 deubiquitination p53 p53 MDM2->p53 p21 p21 p53->p21 activation Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis

FT671 inhibits USP7, stabilizing p53 and inducing apoptosis and cell cycle arrest.

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

  • P005091 has been shown to suppress tumor growth in an HCT116 colorectal cancer xenograft mouse model.[3] This in vivo activity was associated with reduced expression of β-catenin and Wnt target genes.[3]

  • FT671 has shown significant dose-dependent tumor growth inhibition in a multiple myeloma xenograft mouse model.[5] While not a colorectal cancer model, this demonstrates the in vivo potential of FT671.

A direct comparative study of P005091 and FT671 in a colorectal cancer xenograft model has not been identified in the public literature.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. These should be optimized for specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of P005091 and FT671 on colorectal cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed CRC cells in a 96-well plate start->seed_cells add_compounds Add varying concentrations of P005091 or FT671 seed_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of P005091 or FT671. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of key signaling molecules in response to P005091 or FT671 treatment.

Protocol:

  • Cell Lysis: Treat colorectal cancer cells with P005091 or FT671 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP7, β-catenin, MDM2, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in colorectal cancer cells treated with P005091 or FT671.

Protocol:

  • Cell Treatment: Treat colorectal cancer cells with the desired concentrations of P005091 or FT671 for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Summary and Conclusion

Both P005091 and FT671 are effective inhibitors of USP7 with demonstrated anti-cancer activity in colorectal cancer cells. The key differences lie in their potency, selectivity, and primary mechanism of action.

  • FT671 appears to be a more potent and selective inhibitor of USP7, primarily acting through the p53 pathway. Its high specificity may translate to a better therapeutic window with fewer off-target effects.

  • P005091 , while less potent, has a distinct mechanism of action in colorectal cancer by targeting the Wnt/β-catenin pathway. This could be particularly relevant in CRC subtypes where this pathway is a primary driver of tumorigenesis.

The choice between these two inhibitors for research or therapeutic development may depend on the specific genetic background of the colorectal cancer being studied and the desired therapeutic strategy. Further head-to-head comparative studies, particularly in in vivo colorectal cancer models, are warranted to fully elucidate their relative therapeutic potential.

P005091_vs_FT671_Comparison P005091 P005091 Target Target: USP7 P005091->Target Potency Potency P005091->Potency Selectivity Selectivity P005091->Selectivity Mechanism Primary Mechanism in CRC P005091->Mechanism FT671 FT671 FT671->Target FT671->Potency FT671->Selectivity FT671->Mechanism P005091_Potency Micromolar (µM) Potency->P005091_Potency FT671_Potency Nanomolar (nM) Potency->FT671_Potency P005091_Selectivity Less Selective (activity on USP47) Selectivity->P005091_Selectivity FT671_Selectivity Highly Selective Selectivity->FT671_Selectivity P005091_Mechanism Wnt/β-catenin Pathway Inhibition Mechanism->P005091_Mechanism FT671_Mechanism p53 Pathway Activation Mechanism->FT671_Mechanism

Key comparative features of P005091 and FT671.

References

Validation

Evaluating the Off-Target Profile of P005091: A Comparative Guide for USP7 Inhibitors

An important clarification: The compound P005091 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), and not a kinase inhibitor.[1][2][3][4] This guide will there...

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: The compound P005091 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), and not a kinase inhibitor.[1][2][3][4] This guide will therefore evaluate the selectivity and off-target profile of P005091 within the context of USP7 inhibition, comparing it to other relevant compounds targeting the same enzyme.

Deubiquitinating enzymes like USP7 play a critical role in cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[5][6] This is distinct from protein kinases, which function by adding phosphate groups to proteins. Given its role in stabilizing key proteins involved in cancer, such as MDM2 (a negative regulator of the p53 tumor suppressor), USP7 has emerged as a compelling therapeutic target.[2][5][6][7]

Comparative Selectivity of USP7 Inhibitors

P005091 (also known as P5091) is a trisubstituted thiophene compound that demonstrates potent and selective inhibitory activity against USP7.[1][8] However, like many small molecule inhibitors, it is not entirely specific. Its primary off-target activity is against USP47, the closest homolog to USP7.[3][7][9][10][11] Encouragingly, P005091 shows minimal to no inhibitory effect on other DUBs, such as USP2 and USP8, or other classes of cysteine proteases.[1][9][12]

The following table summarizes the inhibitory activity of P005091 and compares it with other known USP7 inhibitors.

CompoundPrimary Target(s)IC50 / EC50 (USP7)Key Off-Target(s)IC50 / EC50 (Off-Target)Notes
P005091 USP7, USP47 4.2 µM[1][3][9]USP474.3 µM[9]Early generation, well-studied dual inhibitor. Shows no significant inhibition of other DUBs or cysteine proteases at concentrations up to 100 µM.[1][8][9]
P22077 USP7, USP47~20-40 µM (range from sources)USP47Similar potency to USP7[11]An optimized analog of P5091, but still exhibits dual activity.[11][13][14]
HBX41108 USP725-50 µM (range from sources)USP5, USP8, Caspase-3-While it inhibits USP7, it is known to have broader off-target effects on other DUBs and proteases.[10]
FT671 USP7~0.1-2 µM (range from sources)Highly Selective-A potent, non-covalent allosteric inhibitor with high selectivity against a wide panel of DUBs, including USP47.[7][14]
FT827 USP7~0.1-2 µM (range from sources)Highly Selective-A potent, covalent allosteric inhibitor with high selectivity.[7][14]

Experimental Protocols

Evaluating the selectivity of a DUB inhibitor like P005091 involves a combination of biochemical and cell-based assays.

Biochemical Inhibition Assay (In Vitro)

This method assesses the direct inhibition of purified enzyme activity.

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified DUBs by 50% (IC50).

  • Principle: A purified recombinant DUB enzyme is incubated with the inhibitor across a range of concentrations. A fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) or a ubiquitin-fusion reporter like Ub-PLA2, is then added.[8][15] The DUB cleaves the substrate, releasing a fluorescent molecule. The reduction in fluorescence compared to a control (e.g., DMSO vehicle) indicates the level of inhibition.[8][9]

  • Procedure:

    • Prepare serial dilutions of P005091 and control compounds in an appropriate buffer.

    • Add purified recombinant USP7, USP47, and a panel of other DUBs to separate wells of a microplate.

    • Add the inhibitor dilutions to the wells and incubate for a defined period (e.g., 30 minutes) to allow for binding.[9]

    • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.

    • Measure the fluorescence signal over time using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (In Situ)

This method confirms that the inhibitor can engage its target within a complex cellular environment.

  • Objective: To measure the ability of the inhibitor to bind to its target DUB inside living cells and assess its selectivity against other cellular DUBs.

  • Principle: Cells are treated with the inhibitor. The cell lysate is then incubated with an activity-based probe (ABP), such as HA-tagged Ubiquitin-Vinylmethylester (HA-UbVME), which covalently binds to the active site of DUBs.[1][9] If the inhibitor is bound to the target DUB, it will block the ABP from binding. The amount of probe-bound DUB is then quantified, typically by immunoprecipitation followed by immunoblotting or mass spectrometry.[14]

  • Procedure:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with various concentrations of P005091 for a specified time.

    • Lyse the cells to prepare a crude protein extract.

    • Incubate the lysate with the HA-UbVME probe to label active DUBs.[8]

    • Stop the labeling reaction and immunoprecipitate the probe-labeled DUBs using an anti-HA antibody.

    • Analyze the immunoprecipitated proteins by SDS-PAGE and immunoblotting with antibodies specific to USP7 and other DUBs of interest to visualize the amount of labeled enzyme.[8]

    • A reduction in the signal for a specific DUB in inhibitor-treated cells compared to the control indicates target engagement.

Visualizations

USP7 Signaling Pathway

USP7_Pathway cluster_p53_regulation p53 Regulation p53 p53 (Tumor Suppressor) Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 (E3 Ligase) MDM2->p53 Ubiquitinates USP7 USP7 USP7->MDM2 Deubiquitinates (Stabilizes) P005091 P005091 P005091->USP7

Caption: Simplified diagram of the USP7-MDM2-p53 signaling axis and the action of P005091.

DUB Inhibitor Selectivity Profiling Workflow

DUB_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screen (e.g., Ub-Fluorophore Assay) DoseResponse Dose-Response Assay (Primary Target IC50) HTS->DoseResponse Validate Hits SelectivityPanel Selectivity Panel (vs. Other DUBs) DoseResponse->SelectivityPanel Profile Lead TargetEngagement Target Engagement (Activity-Based Probe) SelectivityPanel->TargetEngagement Confirm in cellulo CellularActivity Cellular Activity (e.g., Apoptosis Assay) TargetEngagement->CellularActivity Final Selective Inhibitor Profile CellularActivity->Final

Caption: General experimental workflow for identifying and characterizing selective DUB inhibitors.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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